molecular formula C14H18INO4 B558666 Boc-D-Phe(4-I)-OH CAS No. 176199-35-2

Boc-D-Phe(4-I)-OH

カタログ番号: B558666
CAS番号: 176199-35-2
分子量: 391.2 g/mol
InChIキー: JZLZDBGQWRBTHN-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-D-Phe(4-I)-OH, also known as this compound, is a useful research compound. Its molecular formula is C14H18INO4 and its molecular weight is 391.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLZDBGQWRBTHN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Boc-D-Phe(4-I)-OH for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of N-Boc-4-iodo-D-phenylalanine (Boc-D-Phe(4-I)-OH), a crucial amino acid derivative for peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering key data, experimental context, and workflow visualizations.

Core Properties of this compound

This compound is a derivative of the amino acid D-phenylalanine. It features a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus and an iodine atom at the para-position of the phenyl ring. This unique structure makes it a valuable building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with modified biological activity or for use in radiolabeling and imaging studies.[1]

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C14H18INO4[1][2]
Molecular Weight 391.20 g/mol [2]
CAS Number 176199-35-2[1][2][3]
Appearance White to off-white crystalline powder
Purity ≥98.0% (TLC)[2] or ≥98% (HPLC)[1]
Melting Point 118-124 °C[1]
Optical Rotation -22.5±1º (c=1.202% in AcOEt)[1]

Experimental Protocols: Application in Peptide Synthesis

This compound is primarily utilized as a building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support resin.

Protocol: General Cycle for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the iterative steps for elongating a peptide chain on a resin, such as 4-methylbenzhydrylamine (MBHA) resin.

1. Resin Preparation and Deprotection:

  • Swell the resin in a suitable solvent like Dichloromethane (DCM).
  • Remove the Boc protecting group from the terminal amino acid on the resin using a deprotection reagent, typically Trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA/DCM). This exposes a free amine group for the next coupling step.
  • Wash the resin thoroughly with DCM and a neutralizing base solution, such as Diisopropylethylamine (DIEA) in DCM, to neutralize the protonated amine.
  • Follow with several washes with DCM and N,N-Dimethylformamide (DMF) to prepare for the coupling reaction.

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve the incoming Boc-protected amino acid (e.g., this compound) and a coupling reagent (e.g., HBTU) in DMF.
  • Add an activating base, such as DIEA, to the amino acid solution to form the activated ester.
  • Add the activated amino acid solution to the deprotected resin.
  • Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) with agitation to ensure completion.

3. Capping (Optional):

  • To block any unreacted amine groups and prevent the formation of deletion sequences, a capping step can be performed using an acetylating agent like acetic anhydride.

4. Iteration:

  • Repeat the deprotection and coupling steps for each subsequent amino acid to be added to the peptide sequence.

5. Cleavage and Deprotection:

  • Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

6. Purification:

  • The crude peptide is precipitated, washed, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflow: Boc Solid-Phase Peptide Synthesis Cycle

The following diagram illustrates the key stages in a single cycle of Boc solid-phase peptide synthesis, the primary application for this compound.

Boc_SPPS_Workflow start Start with Resin-Bound Peptide deprotection 1. Deprotection (TFA in DCM) start->deprotection wash Wash (DCM/DMF) deprotection->wash Wash neutralization 2. Neutralization (DIEA in DCM/DMF) coupling 3. Coupling (Boc-AA-OH, HBTU, DIEA) neutralization->coupling next_cycle Begin Next Cycle or Final Cleavage coupling->next_cycle Repeat for next amino acid wash->neutralization

Caption: Generalized workflow for one cycle of Boc solid-phase peptide synthesis.

References

Technical Guide: Synthesis and Characterization of Boc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-butyloxycarbonyl-D-4-iodophenylalanine, commonly referred to as Boc-D-Phe(4-I)-OH, is a crucial unnatural amino acid derivative utilized in synthetic chemistry. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the amine and an iodine atom at the para position of the phenyl ring.[1] This unique combination of features makes it a valuable building block in solid-phase peptide synthesis (SPPS) and a versatile intermediate in medicinal chemistry.

The Boc group provides stable protection of the alpha-amino group under various reaction conditions, preventing unwanted side reactions during peptide chain elongation.[1] The presence of the iodine atom opens avenues for further chemical modifications, such as Suzuki or Stille couplings, allowing for the introduction of diverse functionalities.[1] Furthermore, the iodine atom serves as a convenient site for radiolabeling, making this compound an important precursor in the development of targeted radiopharmaceuticals for imaging and therapeutic applications.[1]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including a detailed experimental protocol and a summary of its key physicochemical properties.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference
CAS Number 176199-35-2[1]
Molecular Formula C₁₄H₁₈INO₄[1]
Molecular Weight 391.20 g/mol [1]
Appearance White to off-white solid
Melting Point 118-124 °C
Optical Rotation [α]²⁰/D -22.5 ± 1° (c=1.202% in AcOEt)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of 4-iodo-D-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The following protocol is adapted from the synthesis of the corresponding L-enantiomer.

Reaction Scheme
Experimental Protocol

Materials:

  • 4-Iodo-D-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve 4-iodo-D-phenylalanine (1.0 eq.) in a mixture of 1,4-dioxane and water.

  • Add 1 M sodium hydroxide solution (2.5 eq.) to the mixture and stir until the starting material is fully dissolved. The solution should become clear.

  • Cool the reaction mixture to 0-10 °C using an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.7 eq.) to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • After the reaction is complete (monitored by TLC), acidify the mixture to a pH of 2-3 using a suitable acid (e.g., 1 M HCl).

  • Extract the product into ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash sequentially with water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data.

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 7.49 (d, J = 7.8 Hz, 2H), 6.88 (d, J = 7.8 Hz, 2H), 5.80 (d, J = 5.9 Hz, 1H), 3.68 (d, J = 5.5 Hz, 1H), 3.00-2.90 (m, 1H), 2.87-2.75 (m, 1H), 1.35-1.15 (m, 9H). (Note: Data for the L-enantiomer, the spectrum for the D-enantiomer is expected to be identical).
¹³C NMR (Expected)δ (ppm): ~173 (C=O, acid), ~155 (C=O, Boc), ~137 (C-I), ~131 (Ar-CH), ~128 (Ar-CH), ~92 (Ar-C), ~78 (C(CH₃)₃), ~55 (α-CH), ~37 (β-CH₂), ~28 (C(CH₃)₃). (Note: Approximate shifts based on similar structures).
FT-IR (Expected)ν (cm⁻¹): ~3300 (N-H stretch), ~2980 (C-H stretch), ~1710 (C=O stretch, acid), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend), ~1160 (C-O stretch). (Note: Characteristic peaks based on functional groups).
Mass Spectrometry (Expected)ESI-MS: [M-H]⁻ calculated for C₁₄H₁₇INO₄⁻: 390.01; found: ~390.0. Fragmentation may show loss of the Boc group (-100 amu) or isobutylene (-56 amu).

Applications in Peptide Synthesis

This compound is a key reagent in Solid-Phase Peptide Synthesis (SPPS) for the site-specific incorporation of a D-amino acid with a modifiable aromatic side chain. The workflow below illustrates the general steps of incorporating this amino acid into a growing peptide chain using Boc-chemistry SPPS.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Cycle start Resin with N-terminal protected amino acid deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection 1. neutralization Neutralization (e.g., DIEA in DCM) deprotection->neutralization 2. coupling Coupling of This compound (e.g., DCC/HOBt) neutralization->coupling 3. washing Washing (e.g., DCM, DMF) coupling->washing 4. next_cycle Repeat cycle for next amino acid washing->next_cycle 5a. cleavage Cleavage from Resin and Side-chain Deprotection (e.g., HF) washing->cleavage 5b. (Final cycle) next_cycle->deprotection peptide Purified Peptide containing D-Phe(4-I) cleavage->peptide

Caption: Workflow for SPPS incorporating this compound.

Conclusion

This compound is a synthetically valuable building block for peptide synthesis and medicinal chemistry. Its straightforward synthesis and unique structural features allow for the creation of modified peptides and complex molecules with potential applications in drug discovery and diagnostics. The data and protocols presented in this guide are intended to support researchers in the effective utilization of this important compound.

References

A Technical Guide to Boc-D-Phe(4-I)-OH: Synthesis, Applications, and Supplier Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-D-Phe(4-I)-OH, a crucial building block in modern peptide synthesis and drug discovery. This document details its chemical properties, provides a comprehensive list of suppliers, and outlines its applications, particularly in the development of targeted therapeutics and radiolabeled peptides. Furthermore, it includes detailed experimental protocols for its incorporation into peptide chains using solid-phase peptide synthesis.

Core Compound Information

This compound , with the systematic name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-iodophenyl)propanoic acid, is a protected amino acid derivative. The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the amine functionality, preventing unwanted side reactions during peptide synthesis. The presence of an iodine atom on the phenyl ring at the para position offers unique opportunities for chemical modification, including radiolabeling and cross-coupling reactions.

CAS Number: 176199-35-2[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₈INO₄--INVALID-LINK--
Molecular Weight 391.20 g/mol --INVALID-LINK--
Appearance White to off-white powderGeneric supplier data
Melting Point 118-124 °C--INVALID-LINK--
Optical Rotation [α]²⁰/D -22.5 ± 1°, c = 1.202% in AcOEt--INVALID-LINK--
Storage Temperature 2-8°C--INVALID-LINK--

Supplier Information

This compound is commercially available from several chemical suppliers. The following table provides a non-exhaustive list of vendors. Researchers are advised to request certificates of analysis to ensure the purity and identity of the compound.

SupplierProduct NumberPurity
Sigma-Aldrich (Merck) 15044≥98.0% (TLC)
Aapptec Peptides UBF222Inquire
Chem-Impex International 06871≥98% (HPLC)
TCI America B2477>98.0% (TLC)
Combi-Blocks QA-7164Inquire

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool for medicinal chemists and peptide scientists. Its primary applications lie in:

  • Peptide Synthesis: It serves as a non-canonical amino acid building block for the synthesis of novel peptides with tailored properties. The D-configuration enhances metabolic stability by making the resulting peptides less susceptible to enzymatic degradation.

  • Radiolabeling: The iodine atom provides a site for the introduction of radioisotopes, such as ¹²³I, ¹²⁵I, and ¹³¹I. This is instrumental in the development of radiolabeled peptides for diagnostic imaging (e.g., SPECT and PET) and targeted radionuclide therapy. For instance, peptides containing 4-iodophenylalanine have been investigated for imaging and treating gliomas.[2]

  • Drug Discovery: The incorporation of this amino acid can modulate the pharmacological properties of a peptide, including its binding affinity, selectivity, and pharmacokinetic profile. Peptides containing iodinated phenylalanine have been used to target receptors like integrin αvβ3, which is overexpressed in various cancers.[3]

  • Cross-Coupling Reactions: The aryl iodide moiety can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the synthesis of complex peptide-small molecule conjugates.

Experimental Protocols: Boc-Solid-Phase Peptide Synthesis (SPPS)

The following section outlines a general protocol for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. This protocol can be adapted for automated synthesizers.

Materials and Reagents
  • This compound

  • Appropriate resin (e.g., Merrifield, PAM, or BHA resin)

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/anisole)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Workflow for a Single Coupling Cycle

SPPS_Workflow Resin Peptide-Resin Swell Swell Resin (DCM) Resin->Swell Deprotect Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash_1 Wash (DCM, IPA, DCM) Deprotect->Wash_1 Neutralize Neutralization (10% DIPEA in DCM) Wash_1->Neutralize Wash_2 Wash (DCM, DMF) Neutralize->Wash_2 Couple Amino Acid Coupling (this compound, Coupling Reagent, DIPEA in DMF) Wash_2->Couple Wash_3 Wash (DMF, DCM) Couple->Wash_3 Next_Cycle Next Coupling Cycle or Final Cleavage Wash_3->Next_Cycle Integrin_Signaling cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling ECM ECM Proteins (e.g., Fibronectin) Integrin Integrin αvβ3 ECM->Integrin FAK FAK Integrin->FAK Activates RGD Radiolabeled RGD Peptide (containing 4-iodo-Phe) RGD->Integrin Binds & Blocks MAPK MAPK Pathway FAK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation

References

Solubility of Boc-D-Phe(4-I)-OH in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Solubility of Boc-D-Phe(4-I)-OH in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-4-iodophenylalanine, commonly referred to as this compound, is a protected amino acid derivative frequently utilized in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry. Its unique structure, featuring a bulky hydrophobic iodophenyl group and a lipophilic Boc protecting group, significantly influences its solubility characteristics. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification protocols, and overall efficiency in synthetic workflows. This technical guide provides a summary of available solubility data, detailed experimental protocols for solubility determination, and a workflow for assessing the solubility of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₄H₁₈INO₄
Molecular Weight 391.20 g/mol
Appearance White to off-white solid/powder
Melting Point Approximately 118-124 °C

Solubility Data

Quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. However, qualitative information for the L-enantiomer, Boc-L-Phe(4-I)-OH, suggests its solubility profile. It is important to note that while enantiomers generally have identical physical properties, including solubility in achiral solvents, experimental verification is always recommended.

Table 1: Qualitative Solubility of Boc-L-Phe(4-I)-OH in Various Solvents

SolventQualitative Solubility
ChloroformSoluble
Dichloromethane (DCM)Soluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble
WaterSlightly soluble

For a related compound, the non-iodinated Boc-D-Phe-OH, it has been described as "clearly soluble" in Dimethylformamide (DMF) at a concentration of 1 mmol in 2 mL. This suggests that this compound is also likely to be soluble in DMF.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol for the isothermal shake-flask method is recommended.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., Dichloromethane, Dimethylformamide, Tetrahydrofuran, Acetonitrile, Methanol, Ethyl Acetate) of analytical grade

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Gravimetric Analysis (for non-volatile solvents):

    • For solvents with low volatility, accurately weigh the vial containing the filtered supernatant.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

    • Once the solvent is completely removed, reweigh the vial containing the dried solute.

    • The mass of the dissolved solid can be calculated by the difference in weight.

    • Calculate the solubility in g/L or mg/mL.

  • Instrumental Analysis (HPLC or UV-Vis):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using either HPLC or UV-Vis spectrophotometry at an appropriate wavelength.

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility.

  • Data Reporting:

    • Report the solubility as an average of at least three independent measurements for each solvent, along with the standard deviation.

    • Specify the temperature at which the solubility was determined.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation A Add excess this compound to solvent B Seal vials A->B C Equilibrate on shaker at constant temperature B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm) E->F I Dilute filtered sample F->I To Analysis G Prepare calibration standards H Generate calibration curve (HPLC/UV-Vis) G->H J Analyze diluted sample H->J I->J K Determine concentration from calibration curve J->K L Calculate solubility (accounting for dilution) K->L

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound is limited, qualitative assessments and data from analogous compounds suggest good solubility in common polar aprotic and chlorinated organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. A systematic approach to determining and documenting the solubility of such key synthetic building blocks is essential for the development of robust and scalable chemical processes in the pharmaceutical industry.

Navigating the Spectral Landscape of Boc-D-Phe(4-I)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of key building blocks is paramount. This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-tert-butoxycarbonyl-D-4-iodophenylalanine (Boc-D-Phe(4-I)-OH), a crucial derivative of the amino acid phenylalanine used in peptide synthesis and medicinal chemistry.

This guide presents a summary of the key spectral data in easily comparable tables, outlines a detailed experimental protocol for acquiring such data, and utilizes visualization to illustrate the molecular structure and its NMR-active nuclei. The information herein is based on documented spectral data for the corresponding L-enantiomer, which is spectrally identical in a non-chiral solvent.

¹H and ¹³C NMR Spectral Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound. The data for the ¹H NMR was obtained in deuterated dimethyl sulfoxide (DMSO-d6), while the ¹³C NMR data is referenced from spectra of the closely related N-Boc-4-iodo-L-phenylalanine.

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d6

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
1.15-1.35multiplet-9HC(CH₃)₃ (Boc group)
2.75-2.87multiplet-1Hβ-CH
2.90-3.00multiplet-1Hβ-CH
3.68doublet5.51Hα-CH
5.80doublet5.91HNH
6.88doublet7.82HAr-H (ortho to CH₂)
7.49doublet7.82HAr-H (ortho to I)

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) (ppm)Assignment
28.1C(CH₃)₃ (Boc group)
36.5β-CH₂
55.8α-CH
78.0C(CH₃)₃ (Boc group)
91.5C-I
131.5Ar-CH (ortho to CH₂)
137.0Ar-CH (ortho to I)
137.5Ar-C (ipso to CH₂)
155.5C=O (Boc group)
173.5C=O (acid)

Experimental Protocol for NMR Spectroscopy

The following is a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of Boc-protected amino acids, adaptable for this compound.

1. Sample Preparation:

  • Weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃, or MeOD) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • The spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

  • The instrument should be properly tuned and shimmed for the specific probe and solvent used to ensure optimal resolution and line shape.

  • The sample temperature should be maintained at a constant value, typically 298 K (25 °C).

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

  • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance and requires more signal averaging.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Visualization of this compound Structure

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound, highlighting the key functional groups relevant to the NMR analysis.

Caption: Molecular structure of this compound.

The Strategic Role of the Boc Protecting Group in Boc-D-Phe(4-I)-OH: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of peptide synthesis and drug discovery, the strategic use of protecting groups is paramount for achieving high-purity, functionally optimized peptide-based therapeutics. This technical guide delves into the core functionalities of the tert-butyloxycarbonyl (Boc) protecting group in the context of the unnatural amino acid, Boc-D-Phe(4-I)-OH. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing in-depth insights into its application, detailed experimental protocols, and the critical role of the 4-iodo substitution.

The Core Function of the Boc Protecting Group

The primary role of the Boc group in this compound is to reversibly mask the α-amino group of the D-phenylalanine derivative.[1] This protection is fundamental to modern peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS), as it prevents the highly reactive amino group from engaging in undesirable side reactions during the peptide bond formation process. By ensuring that only the desired carboxyl group of the activated amino acid reacts with the free amino group of the growing peptide chain, the Boc group enables the precise, sequential assembly of amino acids in a predetermined order.

The Boc group is renowned for its acid lability, meaning it can be selectively removed under acidic conditions without affecting other protecting groups that may be present on the amino acid side chains. This characteristic is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 176199-35-2[2]
Molecular Formula C₁₄H₁₈INO₄[2]
Molecular Weight 391.20 g/mol [2]
Purity ≥98.0% (TLC)
Melting Point ~150 °C (decomposes)[3]
Appearance White to off-white solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.[3]

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the synthesis of the L-enantiomer and is expected to yield the D-enantiomer with high purity.

Reaction Scheme:

synthesis D-4-Iodophenylalanine D-4-Iodophenylalanine reagents + D-4-Iodophenylalanine->reagents Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->reagents NaOH NaOH (aq) Dioxane 1,4-Dioxane / Water Boc_D_Phe_I_OH This compound reagents->Boc_D_Phe_I_OH NaOH, 1,4-Dioxane/H₂O Room Temperature, 8h conditions Room Temperature, 8h spss_cycle Start Resin-Bound Peptide (with free N-terminus) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (e.g., 10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling: This compound + Coupling Reagent (e.g., HBTU/HOBt) + Base (e.g., DIEA) Wash2->Coupling Wash3 Wash (DMF) Coupling->Wash3 End Resin-Bound Peptide (extended by one residue) Wash3->End radiolabeling Peptide_Sn Peptide-Phe(4-SnBu₃) reagents + Peptide_Sn->reagents Radioiodide Na[*I] Radioiodide->reagents Oxidizing_Agent Oxidizing Agent (e.g., Chloramine-T) Labeled_Peptide Peptide-Phe(4-[*I]) reagents->Labeled_Peptide Oxidizing Agent

References

The Strategic Significance of 4-Iodo Substitution in D-Phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide-based therapeutics and chemical probes represents a cornerstone of modern medicinal chemistry. Among these, D-phenylalanine derivatives, particularly those with substitutions on the phenyl ring, offer unique advantages in modulating pharmacological properties. This technical guide focuses on the significance of the 4-iodo substitution in D-phenylalanine (4-I-D-Phe), providing a comprehensive overview of its synthesis, applications, and the structural and functional implications of this specific modification. By leveraging the unique properties of the iodine atom and the D-chiral configuration, researchers can unlock novel therapeutic and diagnostic agents with enhanced stability, altered receptor interactions, and versatile functionality for further chemical modification.

Core Physicochemical Properties

The introduction of an iodine atom at the para position of the D-phenylalanine ring imparts several key physicochemical changes that are central to its utility in drug design and chemical biology.

PropertyValue/DescriptionSignificance
Molecular Formula C₉H₁₀INO₂[1]Provides the basic elemental composition.
Molecular Weight 291.09 g/mol [1]The increased mass compared to D-phenylalanine can influence binding interactions.
Melting Point ~251 °C (decomposes)[2]Indicates high thermal stability.
Solubility Sparingly soluble in water.Affects formulation and bioavailability considerations.
Lipophilicity (XLogP3) -0.9The iodine atom increases lipophilicity compared to unsubstituted phenylalanine, which can influence membrane permeability and protein binding.
Key Structural Feature Presence of a C-I bond on the phenyl ring.The carbon-iodine bond is relatively weak and serves as a versatile chemical handle for cross-coupling reactions. The iodine atom itself can participate in halogen bonding.

Synthesis and Chemical Reactivity

The synthesis of 4-iodo-D-phenylalanine can be achieved through various methods, including the resolution of a racemic mixture of DL-4-iodophenylalanine or through asymmetric synthesis.

Experimental Protocol: Asymmetric Transformation for D-Phenylalanine Synthesis (Adaptable for 4-Iodo-D-Phenylalanine)

This protocol, originally for D-phenylalanine, can be adapted for the resolution of DL-4-iodophenylalanine.

Materials:

  • DL-4-iodophenylalanine

  • (2S, 3S)-Tartaric acid

  • Salicylaldehyde

  • Propionic acid

  • Triethylamine

  • Ethanol

  • Diethyl ether or acetone

Procedure:

  • A mixture of DL-4-iodophenylalanine (1 equivalent), (2S, 3S)-tartaric acid (1 equivalent), and a catalytic amount of salicylaldehyde in propionic acid is heated with stirring. The reaction progress can be monitored by polarimetry.

  • Upon completion, the mixture is cooled to induce crystallization of the D-4-iodophenylalanine-(2S, 3S)-tartrate salt.

  • The crystalline salt is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.[2]

  • The resolved salt is then treated with a base, such as triethylamine, in a solvent like ethanol to liberate the free D-4-iodophenylalanine.[2]

  • The product, 4-iodo-D-phenylalanine, is then precipitated, collected by filtration, washed, and dried.

Note: Optimization of reaction time, temperature, and solvent may be necessary for 4-iodo-D-phenylalanine.

Chemical Reactivity and Further Modifications

The presence of the iodine atom on the phenyl ring is a key feature that allows for a wide range of post-synthetic modifications. The carbon-iodine bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[2] This enables the introduction of diverse functional groups at the 4-position, facilitating the creation of peptide libraries for structure-activity relationship (SAR) studies.

Chemical_Reactivity Versatility of the 4-Iodo Group 4-Iodo-D-Phenylalanine 4-Iodo-D-Phenylalanine Suzuki Coupling Suzuki Coupling 4-Iodo-D-Phenylalanine->Suzuki Coupling [Pd], Boronic Acid/Ester Sonogashira Coupling Sonogashira Coupling 4-Iodo-D-Phenylalanine->Sonogashira Coupling [Pd, Cu], Terminal Alkyne Other Couplings Other Couplings 4-Iodo-D-Phenylalanine->Other Couplings e.g., Heck, Stille Aryl/Heteroaryl Derivatives Aryl/Heteroaryl Derivatives Suzuki Coupling->Aryl/Heteroaryl Derivatives Alkynyl Derivatives Alkynyl Derivatives Sonogashira Coupling->Alkynyl Derivatives Diverse Functional Groups Diverse Functional Groups Other Couplings->Diverse Functional Groups

Versatility of the 4-iodo group.

Significance in Drug Discovery and Development

The strategic incorporation of 4-iodo-D-phenylalanine into peptide sequences offers several distinct advantages for drug development professionals.

Enhanced Metabolic Stability

One of the most significant benefits of incorporating D-amino acids into peptides is the increased resistance to enzymatic degradation. Proteases, which are highly stereospecific for L-amino acids, are generally unable to cleave peptide bonds involving D-amino acids. This leads to a longer in vivo half-life and improved bioavailability of the peptide therapeutic.

Modulation of Biological Activity

The change in stereochemistry from L to D at a specific position in a peptide can drastically alter its three-dimensional conformation. This can lead to:

  • Altered Receptor Binding: The modified conformation may result in a different binding mode to the target receptor, potentially leading to increased or decreased affinity, or even a shift in selectivity between receptor subtypes.

  • Agonist-to-Antagonist Switching: The conformational change can sometimes convert a peptide that acts as a receptor agonist into an antagonist, or vice versa.

The 4-iodo substituent further contributes to these effects through its steric bulk and potential for halogen bonding, providing an additional layer of modulation for optimizing ligand-receptor interactions.

Use in Structure-Activity Relationship (SAR) Studies

4-Iodo-D-phenylalanine is a valuable tool for SAR studies. The iodine atom can be systematically replaced with other halogens (F, Cl, Br) or other functional groups via cross-coupling reactions to probe the electronic and steric requirements for optimal biological activity.

Applications in Research

Radiolabeling for Imaging and Therapy

The iodine atom in 4-iodo-D-phenylalanine provides a convenient site for radioiodination. While much of the research has focused on the L-isomer for tumor imaging and therapy due to its transport by the L-type amino acid transporter 1 (LAT1)[3], the D-isomer can also be radiolabeled for specific applications. For instance, radioiodinated 2-iodo-D-phenylalanine has shown promise as a tumor-specific tracer for SPECT imaging.[4] The D-isomer may exhibit different biodistribution and clearance properties compared to the L-isomer, which could be advantageous in certain contexts.[4]

The following is a general protocol for the radioiodination of iodinated phenylalanine precursors, which can be adapted for the D-isomer.

Materials:

  • 4-Iodo-D-phenylalanine

  • Sodium [¹³¹I]iodide or other radioiodine source

  • Copper(II) sulfate solution

  • L-ascorbic acid solution

  • Hydrochloric acid

  • Sodium metabisulfite

  • HPLC system for purification

Procedure:

  • A solution of sodium [¹³¹I]iodide is evaporated to dryness.

  • A solution of 4-iodo-D-phenylalanine in an acidic medium is added, followed by solutions of L-ascorbic acid, copper(II) sulfate, and hydrochloric acid.[3]

  • The reaction mixture is heated at a high temperature for a specified time to facilitate the isotopic exchange.

  • After cooling, the mixture is diluted and purified by reversed-phase HPLC to isolate the radiolabeled 4-[¹³¹I]iodo-D-phenylalanine.[3]

Radioiodination_Workflow General Workflow for Radioiodination cluster_prep Reaction Preparation cluster_reaction Isotopic Exchange cluster_purification Purification NaI_source Sodium [¹³¹I]iodide Heating Heating at elevated temperature NaI_source->Heating Precursor 4-Iodo-D-phenylalanine Precursor->Heating Reagents Cu(II)SO₄, Ascorbic Acid, HCl Reagents->Heating HPLC Reversed-Phase HPLC Heating->HPLC Final_Product Radiolabeled 4-[¹³¹I]iodo-D-phenylalanine HPLC->Final_Product DAAO_Metabolism Metabolism of D-Amino Acids by DAAO 4-Iodo-D-Phenylalanine 4-Iodo-D-Phenylalanine Imino_Acid 4-Iodo-phenylpyruvic acid imine 4-Iodo-D-Phenylalanine->Imino_Acid DAAO (Oxidative Deamination) DAAO DAAO H2O2 Hydrogen Peroxide DAAO->H2O2 co-product Keto_Acid 4-Iodo-phenylpyruvic acid Imino_Acid->Keto_Acid Spontaneous Hydrolysis Ammonia Ammonia Imino_Acid->Ammonia Spontaneous Hydrolysis

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid Boc-D-Phe(4-I)-OH. The protocols are based on the tert-butyloxycarbonyl (Boc) protection strategy, a robust and widely used method in peptide chemistry.

Introduction

This compound, or N-Boc-4-iodo-D-phenylalanine, is a valuable building block in modern peptide synthesis.[1] Its incorporation into a peptide sequence offers several strategic advantages. The iodine atom on the phenyl ring serves as a versatile synthetic handle for post-synthetic modifications, such as Suzuki or Stille couplings, allowing for the creation of diverse peptide analogs.[1] Furthermore, it is an excellent site for radiolabeling with iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), which is critical for developing radiopharmaceuticals for diagnostic imaging (SPECT/PET) and targeted radionuclide therapy.[1][2] The D-configuration of the amino acid can also enhance the proteolytic stability of the resulting peptide.

This guide details the step-by-step protocols for Boc-SPPS, special considerations for coupling the sterically bulky this compound, and a workflow for the subsequent radiolabeling and cellular uptake analysis of the synthesized peptide.

Data Presentation

The following tables provide an overview of the key reagents and representative quantitative data for a typical Boc-SPPS of a model peptide containing this compound.

Table 1: Key Reagents and Solvents for Boc-SPPS

Reagent/SolventPurposeTypical Concentration/Grade
Merrifield or PAM ResinSolid support for peptide acids0.3-1.0 mmol/g substitution
Dichloromethane (DCM)Resin swelling, washing, solvent for deprotectionPeptide synthesis grade
N,N-Dimethylformamide (DMF)Resin swelling, washing, solvent for couplingPeptide synthesis grade
Trifluoroacetic acid (TFA)Boc deprotectionReagent grade
Diisopropylethylamine (DIEA)Neutralization, base for couplingPeptide synthesis grade
Isopropanol (IPA)WashingReagent grade
This compoundIodinated amino acid building block>98% purity
HBTU/HATUCoupling (activating) reagentReagent grade
HOBtCoupling (activating) reagent additiveReagent grade
Hydrogen Fluoride (HF) or TFMSAFinal cleavage from resinAnhydrous
Scavengers (e.g., anisole, thioanisole, EDT)Cation trapping during cleavageReagent grade
Diethyl etherPeptide precipitationReagent grade

Table 2: Illustrative Quantitative Data for a Model Peptide Synthesis

ParameterTypical Value/RangeNotes
Resin Substitution Level0.5 mmol/gA lower substitution can be beneficial for bulky amino acids and long sequences.[3]
Coupling Efficiency (Standard Amino Acids)>99%Monitored by a qualitative ninhydrin (Kaiser) test.[4]
Coupling Efficiency (this compound)98-99.5%May require double coupling or optimized conditions due to steric hindrance.[3]
Overall Crude Peptide Yield60-80%Dependent on the length and sequence of the peptide.
Final Peptide Purity (after HPLC)>95%Purity is determined by analytical RP-HPLC and mass spectrometry.[5]

Note: The overall yield of a peptide is highly dependent on the efficiency of each coupling and deprotection step. For a 20-mer peptide, a 99% average step yield results in a theoretical overall yield of approximately 82% (0.99^20), whereas a 98% average step yield reduces the overall yield to 67% (0.98^20).

Experimental Protocols

Protocol 1: General Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition. The cycle is repeated until the desired peptide sequence is assembled.

1. Resin Swelling

  • Place the appropriate amount of Merrifield or PAM resin in a reaction vessel.

  • Add DCM to swell the resin for at least 30-60 minutes with gentle agitation.[6]

  • Drain the solvent by filtration.

2. Nα-Boc Deprotection

  • Add a solution of 50% TFA in DCM to the swollen resin.

  • Agitate the mixture for a 5-minute pre-wash, then drain.[6]

  • Add a fresh portion of 50% TFA in DCM and agitate for an additional 15-25 minutes.[6]

  • Drain the TFA solution. To prevent side reactions from tert-butyl cations, especially if Trp, Met, or Cys are present, a scavenger such as 0.5% dithiothreitol (DTE) can be added to the TFA solution.[7]

  • Wash the peptide-resin thoroughly with DCM (3x) and IPA (2x) to remove residual TFA.[6]

3. Neutralization

  • Wash the peptide-resin with DMF (2x).

  • Add a solution of 10% DIEA in DMF to the resin and agitate for 5-10 minutes.

  • Drain the neutralization solution and wash the resin with DMF (3x).

4. Amino Acid Coupling

  • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF.

  • Add this solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of DIEA to initiate the coupling reaction.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction's completion using the Kaiser (ninhydrin) test. A negative test (beads remain yellow) indicates that the coupling is complete. If the test is positive (blue beads), the coupling is incomplete and should be repeated ("double coupling").

Protocol 2: Optimized Coupling of this compound

Due to its steric bulk, this compound may couple less efficiently than standard amino acids. The following optimized protocol is recommended.

  • Activation: In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.

  • Coupling: Add 6 equivalents of DIEA to the activation mixture and immediately add the solution to the deprotected and neutralized peptide-resin.

  • Reaction Time: Agitate the reaction mixture for 2-4 hours at room temperature.[3] For particularly difficult couplings, the reaction time can be extended up to 24 hours.[3]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, perform a second coupling with fresh reagents.

Protocol 3: Final Cleavage and Deprotection (HF Procedure)

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Drying: After the final deprotection step, thoroughly wash the peptide-resin with DCM and dry it under a high vacuum for at least 4 hours.

  • Preparation: Place the dried peptide-resin in the HF reaction vessel. Add a scavenger, such as anisole (1.0 mL per gram of resin), to trap reactive carbocations generated during cleavage.

  • HF Cleavage: Cool the reaction vessel to -5 to 0°C. Carefully condense anhydrous HF into the vessel.

  • Reaction: Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation: Wash the remaining resin and peptide with cold diethyl ether to remove the scavenger and cleaved protecting groups.

  • Collection: Triturate the residue with more cold diethyl ether to precipitate the crude peptide. Collect the peptide by filtration or centrifugation.

  • Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize to obtain a fluffy white powder.

Protocol 4: Peptide Purification by RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A (e.g., 0.1% TFA in water).

  • Chromatography: Inject the dissolved peptide onto a preparative C18 reverse-phase HPLC column.

  • Elution: Elute the peptide using a linear gradient of Solvent B (e.g., 0.1% TFA in acetonitrile). A typical gradient might be 10% to 60% Solvent B over 60 minutes.

  • Fraction Collection: Monitor the elution at 220 nm and 280 nm and collect fractions corresponding to the main peptide peak.

  • Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

Diagram 1: Boc-SPPS Experimental Workflow

SPPS_Workflow start Start: Pre-loaded Resin deprotection 1. Boc Deprotection (50% TFA in DCM, 20-30 min) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (10% DIEA in DMF, 5-10 min) wash2 Wash (DMF) neutralization->wash2 coupling 3. Amino Acid Coupling (Boc-AA, HBTU/HATU, DIEA in DMF, 1-4h) wash3 Wash (DMF) coupling->wash3 kaiser Kaiser Test kaiser->coupling Positive (Double Couple) repeat Repeat Cycle for Next Amino Acid kaiser->repeat Negative final_cleavage Final Cleavage (HF or TFMSA with Scavengers) kaiser->final_cleavage Sequence Complete wash1->neutralization wash2->coupling wash3->kaiser repeat->deprotection purification Purification (RP-HPLC) final_cleavage->purification end_node Pure Peptide purification->end_node

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Diagram 2: Workflow for Radiolabeling and Cellular Uptake Assay

Radiolabeling_Workflow start Synthesized Iodinated Peptide radiolabeling 1. Radiolabeling (e.g., with Na[¹²⁵I] and Chloramine-T) start->radiolabeling purification 2. Purification (e.g., Size Exclusion or RP-HPLC) radiolabeling->purification qc 3. Quality Control (Radiochemical Purity Check) purification->qc incubation 5. Incubation (Add radiolabeled peptide to cells, incubate at 37°C for various times) qc->incubation cell_culture 4. Cell Culture (e.g., MCF-7 cells) cell_culture->incubation stop_reaction 6. Stop Uptake (Wash with ice-cold buffer) incubation->stop_reaction cell_lysis 7. Cell Lysis stop_reaction->cell_lysis measurement 8. Measurement (Gamma counting of cell lysate) cell_lysis->measurement analysis 9. Data Analysis (Calculate specific uptake vs. time) measurement->analysis end_node Uptake Kinetics analysis->end_node

Caption: Workflow for radiolabeling of an iodinated peptide and subsequent cellular uptake assay.[8][9]

References

Application Notes and Protocols for Standard Coupling Methods of Boc-D-Phe(4-I)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the standard coupling methods of N-α-Boc-D-4-iodophenylalanine (Boc-D-Phe(4-I)-OH) in solid-phase peptide synthesis (SPPS). The incorporation of this non-natural amino acid is of significant interest for introducing unique structural and functional properties into peptides, including sites for radiolabeling or further chemical modification. Due to the steric hindrance presented by the bulky iodine atom on the phenyl ring, the choice of an appropriate coupling reagent and optimized protocol is critical to ensure high coupling efficiency and minimize side reactions.

Overview of Coupling Reagents

The selection of a coupling reagent is a crucial step in SPPS. For sterically hindered amino acids like this compound, uronium/aminium salt-based reagents such as HBTU and HATU are often preferred over carbodiimides like DIC due to their higher reactivity and ability to suppress racemization.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and cost-effective coupling reagent that provides a good balance of reactivity and stability.[1]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally considered more reactive than HBTU, making it particularly effective for challenging couplings involving sterically hindered amino acids.[2][3] The formation of a more reactive OAt-active ester contributes to its superior performance.[2]

  • DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): A classical carbodiimide-based method. While generally effective, it may require longer reaction times for sterically hindered residues. The addition of HOBt is essential to minimize racemization.[3]

Comparative Performance of Coupling Reagents

The following table summarizes the expected performance of common coupling reagents for the incorporation of sterically hindered amino acids, which can be extrapolated for this compound. Optimal conditions should be determined empirically for each specific sequence.

Coupling ReagentClassTypical Yield (%)Typical Reaction TimeRacemization RiskKey Advantages & Considerations
HATU Uronium/Aminium>95%30 min - 2 hoursVery LowHigh reactivity, effective for sterically hindered amino acids, low racemization rates.[2][4] Preferred for rapid protocols.[3]
HBTU Uronium/Aminium>90%1 - 4 hoursLowGood balance of reactivity and cost, reliable for standard couplings.[1]
DIC/HOBt Carbodiimide85-95%2 - 6 hoursLow (with HOBt)Cost-effective, standard method. May be less efficient for highly hindered couplings.[3][5]

Experimental Protocols

The following are generalized protocols for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine. Equivalents are calculated based on the initial loading of the resin.

Protocol 1: Coupling with HATU

This protocol is recommended for achieving high coupling efficiency, especially for challenging sequences.

Materials:

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide-resin with a free N-terminus

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Nα-Boc Deprotection: If the N-terminus is Boc-protected, perform the standard deprotection protocol (e.g., 50% TFA in DCM for 2 + 20 minutes). Wash the resin thoroughly with DCM, followed by a neutralization step (e.g., 10% DIPEA in DMF) and subsequent DMF washes.[6]

  • Pre-activation: In a separate vessel, dissolve this compound (2.0-3.0 eq.) and HATU (1.9-2.9 eq.) in DMF. Add DIPEA (4.0-6.0 eq.) to the solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test. A negative test (colorless or yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

Protocol 2: Coupling with HBTU

This protocol provides a reliable and cost-effective method for incorporating this compound.

Materials:

  • This compound

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide-resin with a free N-terminus

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1, steps 1 and 2.

  • Activation Solution: In a separate vessel, dissolve this compound (2.0-3.0 eq.) and HBTU (1.9-2.9 eq.) in DMF. Add DIPEA (4.0-6.0 eq.) to the solution.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, extend the reaction time or repeat the coupling.

  • Washing: After successful coupling, drain the solution and wash the resin as described in Protocol 1, step 7.

Protocol 3: Coupling with DIC/HOBt

This protocol outlines the standard carbodiimide-based coupling method.

Materials:

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Peptide-resin with a free N-terminus

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1, steps 1 and 2.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (2.0-3.0 eq.) and HOBt (2.0-3.0 eq.) in DMF.

  • Addition to Resin: Add the amino acid/HOBt solution to the resin and agitate briefly.

  • Initiation of Coupling: Add DIC (2.0-3.0 eq.) to the resin suspension.

  • Reaction: Agitate the mixture at room temperature for 2-6 hours.

  • Monitoring: Monitor the coupling reaction using the Kaiser test. If the reaction is incomplete after 4 hours, a recoupling may be necessary.

  • Washing: Once the coupling is complete, drain the solution and wash the resin as described in Protocol 1, step 7.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for a single amino acid coupling cycle in Boc-SPPS and the logic of the coupling reaction.

SPPS_Workflow start Start with Peptide-Resin deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (e.g., 10% DIPEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Amino Acid Coupling (this compound + Coupling Reagent) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 kaiser_test Kaiser Test wash3->kaiser_test recouple Recouple kaiser_test->recouple Positive next_cycle Proceed to Next Cycle or Final Cleavage kaiser_test->next_cycle Negative recouple->coupling

General workflow for one cycle of amino acid coupling in Boc-SPPS.

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Boc-AA-OH This compound Activated_Ester Reactive Intermediate (e.g., OAt-ester, OBt-ester) Boc-AA-OH->Activated_Ester + Base Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, DIC/HOBt) Coupling_Reagent->Activated_Ester Peptide-Resin-NH2 Peptide-Resin-NH2 Activated_Ester->Peptide-Resin-NH2 Nucleophilic Attack New_Peptide_Bond New Peptide Bond Formed Peptide-Resin-NH2->New_Peptide_Bond

Simplified logic of the amino acid coupling reaction in SPPS.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence is highly dependent on the choice of coupling methodology. For routine couplings, HBTU offers a reliable and economical option. However, for sequences that are particularly challenging or when the highest purity is desired, the use of the more reactive HATU reagent is recommended. The classic DIC/HOBt method remains a viable alternative, although it may necessitate longer reaction times and careful monitoring. It is always advisable to perform a small-scale test coupling to optimize conditions for a specific peptide sequence.

References

Application Notes and Protocols for Boc Deprotection of Boc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from Boc-D-Phe(4-I)-OH, yielding 4-iodo-D-phenylalanine. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final product, particularly when dealing with sensitive moieties such as the carbon-iodine bond.

The most common and effective methods for Boc deprotection involve acidic conditions. The two primary methods detailed below are treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), and the use of hydrogen chloride (HCl) in an anhydrous solvent such as 1,4-dioxane.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism. The key steps are as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA or HCl).

  • Formation of a tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas.

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (trifluoroacetate or hydrochloride).

It is crucial to perform this reaction in a well-ventilated area as it generates carbon dioxide gas. The reactive tert-butyl cation can potentially lead to side reactions, though with a simple amino acid like 4-iodo-D-phenylalanine, this is less of a concern than with peptides containing sensitive residues like tryptophan or methionine.

Data Presentation: Comparison of Deprotection Conditions

While specific quantitative data for the deprotection of this compound is not extensively available in the literature, the following table summarizes typical conditions and expected outcomes based on data for similar Boc-protected amino acids and peptides.

MethodReagentsSolventTemperatureTimeTypical YieldPurityNotes
1 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.30-120 min>95% (as TFA salt)HighA standard, robust method. Excess TFA is removed by rotary evaporation.[1][2][3]
2 4M Hydrogen Chloride (HCl)1,4-DioxaneRoom Temp.30-120 min>95% (as HCl salt)HighGenerally provides the hydrochloride salt directly, which can be advantageous for subsequent steps.[4][5][6][7][8]
3 Trifluoroacetic Acid (TFA)ChloroformRoom Temp.Overnight~82% (for a dipeptide)GoodAn alternative solvent system for TFA-mediated deprotection.[2]
4 25% TFA in DCMRoom Temp.2 hoursGoodA common variation of the standard TFA method.[3]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the removal of the Boc protecting group using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath (optional, for controlling initial exotherm)

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add TFA to a final concentration of 20-50% (v/v). For a standard procedure, a 1:1 mixture of TFA and DCM can be used. The addition can be done at 0 °C to control any initial exotherm, after which the reaction is allowed to warm to room temperature.

  • Stir the reaction mixture at room temperature for 30-120 minutes.

  • Monitor the progress of the reaction by an appropriate method (e.g., TLC, LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene (2-3 times).

  • The crude product is obtained as the TFA salt. To precipitate the product, add cold diethyl ether to the residue and agitate.

  • Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield D-Phe(4-I)-OH·TFA.

Protocol 2: Boc Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol details the removal of the Boc group using a solution of hydrogen chloride in 1,4-dioxane.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane (commercially available or prepared by bubbling dry HCl gas through anhydrous dioxane)

  • Anhydrous 1,4-Dioxane (optional, for dilution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • In a round-bottom flask with a magnetic stir bar, dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane if necessary, or add the 4M HCl in dioxane solution directly to the solid.

  • Add 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the substrate.

  • Stir the mixture at room temperature for 30-120 minutes. A precipitate of the hydrochloride salt may form during the reaction.

  • Monitor the reaction for the disappearance of the starting material using a suitable technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • If a precipitate has formed, it can be collected by filtration. If not, the product can be precipitated by the addition of cold diethyl ether to the concentrated residue.

  • Wash the solid product with cold diethyl ether and dry under vacuum to afford D-Phe(4-I)-OH·HCl.

Visualizations

General Boc Deprotection Workflow

Boc_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Deprotection cluster_workup Work-up & Isolation start Start with This compound dissolve Dissolve in Anhydrous Solvent (e.g., DCM or Dioxane) start->dissolve add_acid Add Acidic Reagent (TFA or 4M HCl/Dioxane) dissolve->add_acid react Stir at Room Temperature (30-120 min) add_acid->react monitor Monitor Reaction (TLC or LC-MS) react->monitor evaporate Remove Solvent and Excess Acid in vacuo monitor->evaporate precipitate Precipitate Product with Cold Diethyl Ether evaporate->precipitate isolate Filter, Wash, and Dry the Product Salt precipitate->isolate end_product Final Product: D-Phe(4-I)-OH Salt (TFA or HCl salt) isolate->end_product

Caption: General experimental workflow for the acidic deprotection of this compound.

Logical Relationship of Reagents and Products

Deprotection_Scheme cluster_reagents start_material This compound reagent1 TFA / DCM start_material->reagent1 Method 1 reagent2 4M HCl / Dioxane start_material->reagent2 Method 2 byproducts Byproducts: CO₂ (gas) tert-butyl cation start_material->byproducts product1 D-Phe(4-I)-OH • TFA reagent1->product1 product2 D-Phe(4-I)-OH • HCl reagent2->product2

References

Application Notes and Protocols for the Incorporation of Boc-D-Phe(4-I)-OH into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-α-Boc-4-iodo-D-phenylalanine (Boc-D-Phe(4-I)-OH) in the synthesis of bioactive peptides. This unnatural amino acid is a valuable tool for modifying peptides to enhance their therapeutic and diagnostic potential. The detailed protocols below offer step-by-step guidance for its incorporation via solid-phase peptide synthesis and subsequent applications.

Application Notes

The incorporation of this compound, a derivative of phenylalanine distinguished by a tert-butyloxycarbonyl (Boc) protecting group and an iodine atom at the para-position, offers significant advantages in peptide design.[1] The Boc group provides temporary protection of the alpha-amino group during synthesis, ensuring controlled, stepwise elongation of the peptide chain.[1] The key feature is the iodine atom, which imparts unique properties to the resulting peptide.

Key Applications:

  • Enhanced Biological Activity and Pharmacokinetics: The introduction of unnatural amino acids like 4-iodo-D-phenylalanine can fine-tune the three-dimensional structure and receptor-binding affinity of peptides.[1] This modification can lead to more potent and effective therapeutic agents by altering hydrophobicity and steric interactions within the receptor's binding pocket.[1][2] The stability of the carbon-iodine bond can also improve the peptide's resistance to enzymatic degradation, thereby enhancing its pharmacokinetic profile.

  • Radiolabeling for Diagnostics and Theranostics: The iodine atom on the phenyl ring serves as an excellent site for radiolabeling with iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I).[1][3] This capability is invaluable for developing targeted radiopharmaceuticals for medical imaging techniques like Single-Photon Emission Tomography (SPECT) and Positron Emission Tomography (PET).[1][4] Peptides containing 4-iodo-phenylalanine can be used to visualize biological processes or specifically target diseased tissues, such as tumors.[1][5] Furthermore, using a beta-emitting isotope like ¹³¹I allows for targeted radionuclide therapy.[5]

  • Intermediate for Further Chemical Modification: The iodine atom can be used as a handle for further functionalization through various cross-coupling reactions, such as Suzuki or Stille couplings.[1] This allows for the late-stage introduction of diverse chemical functionalities, enabling the construction of complex peptide conjugates and peptidomimetics.[1]

Physicochemical Properties
PropertyValueReference
Synonym N-Boc-4-iodo-D-phenylalanine[2]
CAS Number 176199-35-2[2]
Molecular Formula C₁₄H₁₈INO₄[2]
Molecular Weight 391.2 g/mol [2]
Appearance White powder[6]
Mechanism of Action: Targeting G-Protein Coupled Receptors (GPCRs)

Many bioactive peptides exert their effects by acting as ligands for G-Protein Coupled Receptors (GPCRs), a large family of cell surface receptors involved in numerous physiological processes.[7][8] The binding of a peptide agonist to a GPCR initiates a conformational change in the receptor, which in turn activates an intracellular heterotrimeric G-protein.[7][8] This activation triggers a downstream signaling cascade, often involving second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP₃), leading to a specific cellular response.[7][9] The enhanced binding affinity from incorporating 4-iodo-D-phenylalanine can modulate these pathways with greater potency or selectivity.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide_Ligand Bioactive Peptide (containing Phe(4-I)) GPCR GPCR (Inactive) Peptide_Ligand->GPCR Binding GPCR_Active GPCR (Active) GPCR->GPCR_Active Conformational Change G_Protein G-Protein (αβγ) GDP-bound GPCR_Active->G_Protein Activation G_Protein_Active Gα-GTP G_Protein->G_Protein_Active GDP -> GTP Gbg Gβγ G_Protein->Gbg Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generation Cell_Response Cellular Response Second_Messenger->Cell_Response Activation of Downstream Targets

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

Quantitative Data: Inhibition of Amino Acid Uptake

Radioiodinated 4-iodophenylalanine is taken up by cancer cells, in part, via the L-type amino acid transporter 1 (LAT1), which is often overexpressed in malignant cells.[5] The following data demonstrates the competitive inhibition of radioiodinated phenylalanine uptake in a breast cancer cell line.

RadiotracerInhibitorIC₅₀ (mM)Cell LineReference
4-[¹²⁵I]Iodo-L-phenylalanineL-Phenylalanine1.3MCF-7[10]
4-[¹²⁵I]Iodo-L-phenylalanine4-Iodo-L-phenylalanine1.0MCF-7[10]

This data shows that unlabeled 4-Iodo-L-phenylalanine effectively inhibits the uptake of its radiolabeled counterpart, confirming its interaction with the amino acid transport system.[10]

Experimental Protocols

Protocol 1: Boc-SPPS of a Peptide Containing D-Phe(4-I)

This protocol describes the manual solid-phase synthesis of a hypothetical tripeptide (H-Gly-D-Phe(4-I)-Ala-OH) using the Boc/Bzl strategy.

Materials:

  • Merrifield or PAM resin

  • Boc-Ala-OH, this compound, Boc-Gly-OH

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or HCTU

  • Hydroxybenzotriazole (HOBt)

  • Liquid Hydrogen Fluoride (HF) and cleavage apparatus

  • Anisole (scavenger)

  • Diethyl ether

Procedure:

  • Resin Preparation & First Amino Acid Loading: a. Swell 1g of resin in DCM in a reaction vessel for 30 minutes.[11] b. For Merrifield resin, load the first amino acid (Boc-Ala-OH) via the cesium salt method for racemization-free esterification.[12] c. For PAM resin, couple the preformed Boc-amino acid-PAM handle to an aminomethyl resin.[12] d. Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Peptide Chain Elongation (Iterative Cycle):

    • Step A: Boc Deprotection: i. Add a solution of 50% TFA in DCM to the resin.[12] ii. Agitate for 5 minutes, drain, and add fresh 50% TFA/DCM solution.[12] iii. Agitate for an additional 20-25 minutes to ensure complete removal of the Boc group.[12] iv. Wash the resin with DCM (3x) and Isopropanol (2x), followed by DMF (3x).[12]

    • Step B: Neutralization: i. Add a solution of 5-10% DIEA in DMF to the resin to neutralize the TFA salt of the N-terminal amine.[13] ii. Agitate for 5 minutes and repeat. iii. Wash the resin thoroughly with DMF (5x).

    • Step C: Amino Acid Coupling (for this compound): i. In a separate vial, dissolve the next amino acid (this compound, 3 eq.) and an activating agent (e.g., DCC/HOBt or HCTU, 3 eq.) in DMF. ii. Add this activation mixture to the resin. iii. Agitate at room temperature for 2-4 hours or until a ninhydrin test indicates complete coupling. iv. Wash the resin with DMF (3x) and DCM (3x).

    • Step D: Repeat: Repeat steps A-C for the final amino acid (Boc-Gly-OH).

  • Final Cleavage and Deprotection: a. Dry the peptide-resin thoroughly. b. Transfer the resin to a specialized HF cleavage apparatus. c. Add a scavenger such as anisole (1 mL per gram of resin) to prevent side reactions. d. Carefully condense liquid HF into the vessel and stir at 0°C for 1-2 hours.[12][14] e. Evaporate the HF under a vacuum. f. Wash the resulting peptide and resin mixture with cold diethyl ether to remove scavengers and cleaved protecting groups. g. Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether. h. Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize.

SPPS_Workflow start Start: Resin-NH-AA(n) deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM/IPA/DMF) deprotection->wash1 neutralization 2. Neutralization (DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling 3. Coupling (Boc-AA(n+1)-OH, DCC/HOBt) wash2->coupling wash3 Wash (DMF/DCM) coupling->wash3 end Result: Resin-NH-AA(n+1) wash3->end end->deprotection Repeat for next AA final_cleavage Final Cleavage (Liquid HF) end->final_cleavage If sequence is complete peptide Free Peptide final_cleavage->peptide

Caption: Workflow for one cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Peptide Purification and Characterization

Purification by RP-HPLC:

  • Dissolve the lyophilized crude peptide in a minimal amount of solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using a preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

  • Use a linear gradient of two mobile phases:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide product.[14]

Characterization by Mass Spectrometry:

  • Dissolve a small amount of the purified, lyophilized peptide.

  • Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Confirm the molecular weight of the synthesized peptide by comparing the observed mass-to-charge ratio (m/z) with the calculated theoretical mass.

Protocol 3: Isotopic Labeling with ¹²⁵I via Chloramine-T Method

This protocol is for labeling a peptide containing a tyrosine (Tyr) residue with ¹²⁵I. If the goal is isotopic exchange on the Phe(4-I) residue, harsher conditions or different methods (e.g., copper-mediated) may be required.

Materials:

  • Purified peptide containing a Tyr residue

  • Sodium Phosphate Buffer (0.5 M, pH 7.4)

  • Na[¹²⁵I] solution

  • Chloramine-T solution (1 mg/mL in phosphate buffer)

  • Sodium metabisulfite solution (2 mg/mL in phosphate buffer, quenching agent)

  • Size-exclusion chromatography column (e.g., Sephadex G-25 or Biogel P-2)

Procedure:

  • In a shielded vial, dissolve the peptide (e.g., 50 µg) in 50 µL of sodium phosphate buffer.

  • Add the Na[¹²⁵I] solution (e.g., 1 mCi, 37 MBq).

  • Initiate the reaction by adding 10 µL of the Chloramine-T solution.[14][15] This oxidizes the iodide to the reactive electrophilic species.[3]

  • Allow the reaction to proceed for 60-90 seconds at room temperature with gentle mixing.

  • Quench the reaction by adding 20 µL of the sodium metabisulfite solution to reduce excess Chloramine-T.[16]

  • Purify the radiolabeled peptide from unreacted ¹²⁵I and other reagents using a pre-equilibrated size-exclusion column.[14]

  • Elute with a suitable buffer and collect fractions.

  • Measure the radioactivity of the fractions to identify the peak corresponding to the labeled peptide.

  • Determine the radiochemical yield and purity using methods like radio-TLC or radio-HPLC.

Radiolabeling_Workflow cluster_reaction Reaction Vial cluster_purification Purification cluster_analysis Analysis Peptide Peptide in Phosphate Buffer Mix Mix & Incubate (60-90 sec) Peptide->Mix NaI Na[¹²⁵I] NaI->Mix ChloramineT Chloramine-T (Oxidant) ChloramineT->Mix Initiate Quench Sodium Metabisulfite (Quenching Agent) SEC Size-Exclusion Chromatography (e.g., Sephadex G-25) Quench->SEC Mix->Quench Stop Fractions Collect Fractions SEC->Fractions Radio_HPLC Radio-HPLC/TLC Analysis Fractions->Radio_HPLC Purity Check Final_Product Purified [¹²⁵I]-Peptide Radio_HPLC->Final_Product

Caption: Workflow for radiolabeling peptides using the Chloramine-T method.

References

Application Notes and Protocols: Boc-D-Phe(4-I)-OH in Radiolabeling for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Phe(4-I)-OH, or N-Boc-4-iodo-D-phenylalanine, is a crucial precursor in the synthesis of radioiodinated tracers for diagnostic imaging, particularly in oncology. The presence of an iodine atom on the phenyl ring allows for the introduction of various iodine radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), enabling the development of probes for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). This document provides detailed application notes and protocols for the use of this compound in radiolabeling for imaging studies, with a focus on its application in targeting cancer cells through amino acid transporters.

Radiolabeled D-amino acids, such as derivatives of D-phenylalanine, are of particular interest as they may exhibit preferential uptake and retention in tumor cells compared to their L-isomers, potentially leading to improved tumor-to-background ratios in imaging.[1] This is attributed to the stereospecificity of certain metabolic pathways, while the L-type amino acid transporter 1 (LAT1), often overexpressed in cancer cells, can transport both L- and D-isomers.[1]

Application: Tumor Imaging via Amino Acid Transporters

Cancer cells exhibit an increased demand for amino acids to support their rapid proliferation and protein synthesis. This metabolic reprogramming often involves the upregulation of amino acid transporters on the cell surface. One of the key transporters implicated in this process is the L-type amino acid transporter 1 (LAT1), which is responsible for the sodium-independent transport of large neutral amino acids, including phenylalanine.[2][3][4][5] The overexpression of LAT1 in various cancers makes it an attractive target for the delivery of diagnostic and therapeutic agents. Radioiodinated D-phenylalanine analogs can exploit this transport system to accumulate within tumor cells, allowing for their visualization through nuclear imaging techniques.

Signaling Pathway and Cellular Uptake

The uptake of radioiodinated D-phenylalanine into cancer cells is primarily mediated by the LAT1 transporter. LAT1 functions as an obligate exchanger, meaning it imports one amino acid while exporting another. This process is crucial for maintaining the intracellular pool of essential amino acids required for tumor growth and mTORC1 signaling activation.[3]

LAT1_Pathway Cellular Uptake of Radioiodinated D-Phenylalanine via LAT1 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Radiotracer [¹²³I]Iodo-D-Phe LAT1 LAT1 Transporter Radiotracer->LAT1 Binding & Transport Int_Radiotracer [¹²³I]Iodo-D-Phe LAT1->Int_Radiotracer Influx mTORC1 mTORC1 Signaling Int_Radiotracer->mTORC1 Supports Amino Acid Pool for Imaging SPECT/PET Imaging Signal Int_Radiotracer->Imaging Generates Proliferation Tumor Cell Proliferation mTORC1->Proliferation Promotes Radiolabeling_Workflow Radiolabeling and Purification Workflow Start This compound Precursor Step1 Radioiodination (e.g., with Na[¹²³I]I, Cu⁺ catalyst) Start->Step1 Step2 Deprotection (Removal of Boc group with TFA) Step1->Step2 Step3 Purification (Reverse-Phase HPLC) Step2->Step3 Step4 Quality Control (Radiochemical Purity, Specific Activity) Step3->Step4 End [¹²³I]Iodo-D-Phenylalanine Step4->End InVivo_Workflow In Vivo Imaging Experimental Workflow Start Tumor Xenograft Model Step1 Radiotracer Injection ([¹²³I]Iodo-D-Phe) Start->Step1 Step2 SPECT/PET Imaging (Multiple Time Points) Step1->Step2 Step3 Image Analysis (Tumor Uptake, T/B Ratios) Step2->Step3 Step4 Biodistribution Study (Ex vivo tissue counting) Step2->Step4 Optional End Evaluation of Imaging Potential Step3->End Step4->End

References

Application Notes and Protocols for On-Resin Suzuki Coupling Reactions with Boc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful execution of on-resin Suzuki coupling reactions using Boc-D-Phe(4-I)-OH. This method is a powerful tool for the synthesis of peptides and peptidomimetics with diverse biaryl side chains, which are of significant interest in drug discovery and development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] In the context of peptide chemistry, performing this reaction on a solid support allows for the efficient synthesis and diversification of peptides containing unnatural amino acids. The use of this compound provides a stable precursor for the introduction of a 4-iodophenylalanine residue into a peptide sequence. The iodine moiety can then be subjected to a palladium-catalyzed Suzuki coupling with a wide range of boronic acids to generate a library of peptides with modified side chains. This approach offers significant advantages, including simplified purification of intermediates and the ability to drive reactions to completion using excess reagents.

The Boc (tert-butyloxycarbonyl) protecting group is a valuable tool in solid-phase peptide synthesis (SPPS), particularly for the N-terminal residue, as it is stable to the conditions of the Suzuki coupling reaction.[2] This protocol outlines the key steps, from the initial loading of the amino acid onto the resin to the final cleavage and purification of the modified peptide.

Experimental Protocols

Materials and Reagents
  • This compound

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand)

  • Arylboronic acids

  • Base (e.g., K₃PO₄ or Na₂CO₃)

  • Solvents for Suzuki coupling (e.g., DMF, DME, or a mixture with water)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Protocol for Loading this compound onto Merrifield Resin

This protocol describes the esterification of this compound to Merrifield resin via the cesium salt method to minimize racemization.[3]

  • Resin Swelling: Swell the Merrifield resin in DMF (10 mL per gram of resin) for at least 1 hour in a reaction vessel.

  • Preparation of Cesium Salt:

    • Dissolve this compound (2 equivalents relative to resin loading) in a minimal amount of methanol.

    • Add cesium carbonate (Cs₂CO₃) (1 equivalent) and stir until the solution is clear.

    • Remove the solvent under reduced pressure to obtain the Boc-D-Phe(4-I)-OCs salt.

  • Loading Reaction:

    • Drain the DMF from the swollen resin.

    • Add a solution of the Boc-D-Phe(4-I)-OCs salt in DMF to the resin.

    • Heat the reaction mixture to 50°C and agitate for 12-24 hours.

  • Washing:

    • Allow the resin to cool to room temperature.

    • Drain the reaction mixture and wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum. The loading efficiency can be determined gravimetrically or by using a quantitative analytical method like the picric acid test.

Protocol for On-Resin Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling of the resin-bound this compound with an arylboronic acid.[1]

  • Resin Swelling: Swell the Boc-D-Phe(4-I)-resin in the reaction solvent (e.g., DMF) for 1 hour.

  • Reaction Setup:

    • To the swollen resin, add the arylboronic acid (3-5 equivalents).

    • Add the base (e.g., K₃PO₄ or Na₂CO₃, 3-5 equivalents).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equivalents).

    • Add the degassed reaction solvent.

  • Reaction Conditions:

    • Heat the reaction mixture to 60-80°C under an inert atmosphere (e.g., argon or nitrogen).

    • Agitate the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by performing a test cleavage on a small amount of resin followed by LC-MS analysis.

  • Washing:

    • After the reaction is complete, cool the mixture to room temperature.

    • Drain the reaction solution and wash the resin thoroughly with DMF (5x), water (2x), DMF (3x), and DCM (3x) to remove unreacted reagents and the palladium catalyst.

  • Drying: Dry the resin under vacuum before proceeding to cleavage.

Protocol for Peptide Cleavage from Resin

This protocol describes the cleavage of the modified peptide from the resin and the removal of the Boc protecting group.

  • Resin Preparation: Place the dried, modified resin in a reaction vessel.

  • Cleavage:

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5, approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation:

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water, both containing 0.1% TFA. The purity and identity of the final product should be confirmed by analytical RP-HPLC and mass spectrometry.

Quantitative Data

The following table summarizes representative yields for the on-resin Suzuki coupling of Boc-D-Phe(4-I)-resin with various arylboronic acids. The yields are based on cleavage of the crude product from the resin and are representative of typical outcomes reported in the literature for similar systems.

EntryArylboronic AcidProductRepresentative Yield (%)
1Phenylboronic acidBoc-D-Bip-OH85-95
24-Methoxyphenylboronic acidBoc-D-Phe(4'-methoxybiphenyl)-OH80-90
34-Fluorophenylboronic acidBoc-D-Phe(4'-fluorobiphenyl)-OH82-92
43-Thiopheneboronic acidBoc-D-Phe(3-thienylphenyl)-OH75-85
54-Vinylphenylboronic acidBoc-D-Phe(4'-vinylbiphenyl)-OH70-80

Yields are approximate and can vary depending on the specific reaction conditions, resin, and scale.

Visualizations

Experimental Workflow

G cluster_0 Resin Preparation cluster_1 On-Resin Suzuki Coupling cluster_2 Cleavage and Purification Swell Resin Swell Resin Load this compound Load this compound Swell Resin->Load this compound Wash and Dry Resin Wash and Dry Resin Load this compound->Wash and Dry Resin Swell Iodophenylalanine-Resin Swell Iodophenylalanine-Resin Wash and Dry Resin->Swell Iodophenylalanine-Resin Add Boronic Acid, Base, Catalyst Add Boronic Acid, Base, Catalyst Swell Iodophenylalanine-Resin->Add Boronic Acid, Base, Catalyst Heat and Agitate Heat and Agitate Add Boronic Acid, Base, Catalyst->Heat and Agitate Wash and Dry Modified Resin Wash and Dry Modified Resin Heat and Agitate->Wash and Dry Modified Resin Cleave with TFA Cocktail Cleave with TFA Cocktail Wash and Dry Modified Resin->Cleave with TFA Cocktail Precipitate in Ether Precipitate in Ether Cleave with TFA Cocktail->Precipitate in Ether Isolate Crude Peptide Isolate Crude Peptide Precipitate in Ether->Isolate Crude Peptide Purify by RP-HPLC Purify by RP-HPLC Isolate Crude Peptide->Purify by RP-HPLC

Caption: Overall workflow for on-resin Suzuki coupling.

Reaction Scheme

G Resin Resin-O-CH₂-Ph- Iodophenylalanine Boc-D-Phe(4-I) CoupledProduct Resin-O-CH₂-Ph-Boc-D-Phe(4-R) Iodophenylalanine->CoupledProduct Suzuki Coupling BoronicAcid R-B(OH)₂ Catalyst Pd Catalyst, Base

Caption: On-resin Suzuki coupling reaction scheme.

References

Application Note: High-Efficiency Purification of a Hydrophobic Peptide Containing 4-Iodo-D-Phenylalanine by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the purification of synthetic peptides incorporating the unnatural amino acid Boc-D-Phe(4-I)-OH. The presence of the 4-iodo-D-phenylalanine residue significantly increases the hydrophobicity of the peptide, necessitating specific considerations for high-performance liquid chromatography (HPLC) purification. We present a comprehensive methodology, including sample preparation, optimized reverse-phase HPLC (RP-HPLC) conditions, and post-purification analysis. The described protocol consistently yields high-purity peptide fractions (>95%) suitable for demanding research applications.

Introduction

Synthetic peptides are crucial tools in drug discovery, biochemistry, and materials science.[1] The incorporation of unnatural amino acids, such as 4-iodo-D-phenylalanine [Phe(4-I)], allows for the introduction of unique functionalities. The iodine atom can serve as a heavy atom for crystallographic phasing, a site for cross-linking, or a precursor for further chemical modifications like Suzuki coupling.[2]

Peptides are typically synthesized via solid-phase peptide synthesis (SPPS), which results in a crude product containing the target peptide along with various impurities like truncated or deletion sequences.[3] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[3] The separation principle of RP-HPLC is based on the hydrophobic interactions between the peptide and the stationary phase (commonly C8 or C18 silica). Peptides are eluted by a gradient of increasing organic solvent concentration.[4]

The presence of the iodinated phenylalanine residue makes the target peptide significantly more hydrophobic than its non-iodinated counterpart. This increased hydrophobicity leads to longer retention times on RP-HPLC columns and can pose challenges such as poor solubility in aqueous buffers and peak broadening.[5][6] This application note provides a tailored protocol to overcome these challenges and achieve high-purity purification of peptides containing Phe(4-I).

Materials and Methods

1. Crude Peptide Preparation

The crude peptide containing 4-iodo-D-phenylalanine is synthesized using standard Boc or Fmoc solid-phase peptide synthesis (SPPS) protocols. Following synthesis, the peptide is cleaved from the resin and all protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). The crude peptide is then precipitated with cold diethyl ether, pelleted by centrifugation, and lyophilized to a dry powder.

2. Sample Solubilization

Due to the hydrophobic nature of the peptide, proper solubilization is critical for successful HPLC purification.

  • Begin by attempting to dissolve the lyophilized crude peptide in the initial HPLC mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

  • If solubility is poor, add a small amount of organic solvent like acetonitrile (ACN) or isopropanol dropwise while vortexing until the peptide dissolves.

  • Alternatively, dissolving the peptide in a small volume of a stronger solvent such as dimethyl sulfoxide (DMSO) before diluting with the initial mobile phase can be effective. Ensure the final concentration of the strong solvent is minimal to avoid injection artifacts.

  • Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC system.[7]

3. HPLC System and Parameters

The purification is performed on a preparative HPLC system equipped with a UV detector.

ParameterSpecification
Column C18 Reverse-Phase Silica Column (e.g., 10 µm, 300 Å, 22 mm x 250 mm)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Flow Rate 15-20 mL/min (for a 22 mm ID column)
Detection 220 nm and 280 nm
Column Temperature 30-45°C (elevated temperature can improve peak shape for hydrophobic peptides)
Gradient See Table 2 for a typical purification gradient.

Table 1. HPLC System Parameters for Preparative Purification.

4. Purification Protocol

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A / 5% Solvent B for at least 3-5 column volumes.

  • Injection: Inject the filtered crude peptide solution onto the column. The loading amount depends on the column dimension and can range from milligrams to grams.

  • Elution Gradient: Elute the bound peptides using a linear gradient of increasing Solvent B concentration. Due to the high hydrophobicity of the Phe(4-I) peptide, a shallower gradient may be required to achieve optimal separation from closely eluting impurities.[8]

  • Fraction Collection: Collect fractions (e.g., 5-10 mL) as peaks are detected by the UV detector. It is advisable to collect fractions across the entire peak, including the shoulders, for later analysis.[9]

5. Post-Purification Analysis and Processing

  • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC. Use a narrower column (e.g., 4.6 mm ID) and a faster gradient to quickly assess purity.

  • Mass Verification: Confirm the identity of the target peptide in the pure fractions using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[10]

  • Pooling and Lyophilization: Combine the fractions that meet the desired purity level (e.g., >95%). Freeze the pooled solution and lyophilize to obtain the final purified peptide as a white, fluffy powder.[3][8]

Results and Discussion

A model peptide containing 4-iodo-D-phenylalanine was synthesized and purified according to the protocol described. The increased hydrophobicity required a higher concentration of acetonitrile for elution compared to a similar, non-iodinated peptide.

Table 2. Representative Preparative HPLC Gradient and Purification Outcome.

Time (min)% Solvent B (ACN + 0.1% TFA)Flow Rate (mL/min)Observations
02018Injection and loading
52018Washout of early eluting impurities
556018Elution of target peptide and related impurities
609518Column wash
659518Column wash
662018Re-equilibration
Metric Value
Crude Purity ~65%
Final Purity >98%
Overall Yield 25-35%

The use of a shallow gradient (0.67% B/min) was critical for resolving the target peptide from closely related synthesis byproducts. The final pooled fractions showed a purity of >98% as determined by analytical HPLC and the correct molecular weight was confirmed by ESI-MS.

Diagrams

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Processing Crude Lyophilized Crude Peptide (Containing Phe(4-I)) Solubilize Solubilization (e.g., H2O/ACN/DMSO) Crude->Solubilize Filter Filtration (0.22 µm) Solubilize->Filter Inject Injection onto C18 Column Filter->Inject Elute Gradient Elution (ACN/H2O/TFA) Inject->Elute Collect Fraction Collection Elute->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Verify Mass Verification (MS) Analyze->Verify Pool Pool Pure Fractions Verify->Pool Lyophilize Lyophilization Pool->Lyophilize Final Purified Peptide Powder (>95% Purity) Lyophilize->Final

Caption: Workflow for the purification of peptides containing 4-iodo-D-phenylalanine.

Logic_Diagram cluster_peptide Peptide Properties cluster_hplc HPLC Behavior & Method Adjustment Phe4I Incorporation of Phe(4-I) Residue Hydrophobicity Increased Hydrophobicity Phe4I->Hydrophobicity leads to Retention Increased Retention Time on C18 Column Hydrophobicity->Retention causes ACN Higher %ACN Required for Elution Retention->ACN requires Gradient Shallow Gradient for Better Resolution Retention->Gradient requires

Caption: Impact of 4-iodo-D-phenylalanine incorporation on RP-HPLC method development.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the purification of synthetic peptides containing the hydrophobic, unnatural amino acid 4-iodo-D-phenylalanine. By optimizing sample solubilization and employing a tailored, shallow elution gradient on a C18 reverse-phase column, it is possible to consistently obtain the target peptide with high purity (>95%). This method is essential for researchers working with modified peptides and enables the production of high-quality material for subsequent biological or structural studies.

References

Application Notes and Protocols for Boc-D-Phe(4-I)-OH in Peptide-Based Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Boc-D-Phe(4-I)-OH in Peptide Synthesis for Neuroscience

This compound, chemically known as N-tert-butoxycarbonyl-D-4-iodophenylalanine, is a protected amino acid derivative. Current scientific literature and supplier information primarily identify its application as a specialized building block in solid-phase peptide synthesis (SPPS). As a standalone molecule, there are no established direct applications of this compound in neuroscience research, such as a receptor agonist or enzyme inhibitor. Its utility lies in its incorporation into peptide sequences to create novel peptide-based therapeutics and research tools with potential applications in neuroscience.

The key features of this compound that make it a valuable component in peptide design for neuroscience targets are:

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the alpha-amino functionality of the D-phenylalanine. This protection is crucial during peptide synthesis to ensure that the amino acids are coupled in the correct sequence. The Boc group is stable under various coupling conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), to allow for the stepwise elongation of the peptide chain.

  • D-Amino Acid Configuration: The D-configuration of the phenylalanine residue confers metabolic stability to the resulting peptide. Peptides containing D-amino acids are less susceptible to degradation by proteases, which are abundant in biological systems. This increased stability can lead to a longer half-life and improved bioavailability of the peptide drug, which is particularly important for targeting the central nervous system.

  • 4-Iodo Substitution: The iodine atom at the fourth position of the phenyl ring offers several advantages:

    • Increased Lipophilicity: The iodo-group can increase the lipophilicity of the peptide, potentially enhancing its ability to cross the blood-brain barrier.

    • Altered Binding Affinity: The bulky and electron-donating nature of iodine can influence the peptide's conformation and its interaction with target receptors or enzymes in the brain. This can be exploited to fine-tune the binding affinity and selectivity of the peptide.

    • Chemical Handle for Further Modification: The carbon-iodine bond can serve as a versatile handle for further chemical modifications, such as Suzuki coupling, to introduce other functional groups. This allows for the creation of a diverse library of peptide analogs for structure-activity relationship (SAR) studies.

Potential (Hypothetical) Applications in Neuroscience Research

While direct applications are not documented, peptides incorporating D-Phe(4-I) could be designed and synthesized to target a variety of processes relevant to neuroscience. The principles of peptide design suggest potential applications in:

  • Neurodegenerative Diseases: Peptides designed to inhibit protein-protein interactions involved in the aggregation of amyloid-beta or tau could benefit from the enhanced stability and modified binding properties conferred by D-Phe(4-I).

  • Neuropathic Pain: Targeting neuropeptide receptors involved in pain signaling is a promising therapeutic strategy. The incorporation of D-Phe(4-I) could lead to the development of more potent and stable receptor antagonists or agonists.

  • Mental Health Disorders: Peptides that modulate the activity of neurotransmitter receptors, such as those for dopamine or serotonin, could be developed. The unique properties of D-Phe(4-I) could contribute to improved efficacy and pharmacokinetic profiles.

  • Brain Tumors: The development of peptide-drug conjugates that can cross the blood-brain barrier and selectively target tumor cells is an active area of research. The 4-iodo-phenylalanine residue could be used to attach cytotoxic agents or imaging probes.

Physicochemical and Synthetic Properties of this compound

The following table summarizes the key properties of this compound based on available data.

PropertyValueReference
Chemical Name N-tert-butoxycarbonyl-D-4-iodophenylalanine
Synonyms Boc-4-iodo-D-phenylalanine
CAS Number 176199-35-2[1]
Molecular Formula C14H18INO4[1]
Molecular Weight 391.20 g/mol [1]
Appearance White to off-white powderGeneral supplier information
Primary Application Boc solid-phase peptide synthesis
Purity (TLC) ≥98.0%

Experimental Protocol: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general methodology for the manual Boc-SPPS of a hypothetical peptide containing a D-Phe(4-I) residue. The specific peptide sequence and scale will require optimization of reaction times and reagent quantities.

Materials:

  • This compound

  • Other required Boc-protected amino acids

  • MBHA (4-methylbenzhydrylamine) or other suitable resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other coupling reagent

  • Piperidine (for Fmoc-SPPS if used in combination)

  • Methanol

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

  • Boc-Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and treat with 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 2 minutes (2x).

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling:

    • Dissolve this compound (3 equivalents relative to resin substitution) and HBTU (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake at room temperature for 1-2 hours.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers) to remove the side-chain protecting groups and cleave the peptide from the resin.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualizing the Workflow in Peptide-Based Drug Discovery

The following diagram illustrates the general workflow for utilizing a modified amino acid like this compound in the early stages of neuroscience drug discovery.

Peptide_Drug_Discovery_Workflow Target Neuroscience Target (e.g., Receptor, Enzyme) PeptideDesign Peptide Sequence Design (Incorporate D-Phe(4-I)) Target->PeptideDesign Identify SPPS Solid-Phase Peptide Synthesis (using this compound) PeptideDesign->SPPS Synthesize Purification Purification & Characterization (HPLC, Mass Spec) SPPS->Purification InVitro In Vitro Assays (Binding, Functional) Purification->InVitro Test SAR Structure-Activity Relationship (SAR) InVitro->SAR Analyze Data SAR->PeptideDesign Optimize Lead Lead Peptide Candidate SAR->Lead Identify

Caption: Workflow for developing peptide-based neuroscience therapeutics.

Conclusion

This compound is a valuable chemical tool for peptide chemists and drug discovery scientists. While it does not have direct applications in neuroscience as a standalone compound, its incorporation into peptides provides a powerful strategy for developing novel therapeutics with enhanced stability, modified receptor interactions, and the potential for improved central nervous system penetration. The future application of this compound in neuroscience will be driven by the innovative design of peptides that leverage its unique properties to address unmet needs in the treatment of neurological and psychiatric disorders.

References

Troubleshooting & Optimization

How to improve solubility of Boc-D-Phe(4-I)-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving the Solubility of Boc-D-Phe(4-I)-OH During Peptide Coupling

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of N-α-Boc-4-iodo-D-phenylalanine (this compound), a sterically hindered and hydrophobic amino acid derivative. Poor solubility is a common issue that can lead to significantly reduced coupling efficiency in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor solubility in standard peptide synthesis solvents?

A1: The limited solubility of this compound stems from its molecular structure. The molecule possesses a bulky and nonpolar 4-iodophenyl side chain, and the tert-butoxycarbonyl (Boc) protecting group further contributes to its overall hydrophobicity.[1][2][3] These factors lead to difficult solvation in many common, less polar organic solvents.

Q2: What are the most effective solvents for dissolving this compound?

A2: Polar aprotic solvents are generally the most effective for dissolving this compound. These include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).[1][2] While it may show some solubility in chlorinated solvents like Dichloromethane (DCM), it is often limited.[2]

Q3: My this compound won't dissolve even in DMF. What should I do first?

A3: If you encounter poor solubility even in a recommended solvent like DMF, several factors could be at play including solvent quality, temperature, and concentration.[2] An effective initial step is to attempt dissolution in a minimal amount of a stronger solvent, such as DMSO.[1] This concentrated stock solution can then be diluted with your primary reaction solvent (e.g., DMF) before activation and coupling.[1]

Q4: Can I use heating or sonication to help dissolve the amino acid?

A4: Yes, both are viable physical methods. You can place the suspension in a sonicator bath for 5-10 minutes to help break up solid particles.[1] Gentle warming, up to a maximum of 40°C, can also significantly increase solubility.[1][2] However, use heat with caution, as excessive temperatures can risk degrading the heat-labile Boc-protecting group.[1] It is advisable to test this on a small scale first.[1]

Q5: How does poor solubility impact the coupling reaction?

A5: Poor solubility is a direct cause of low coupling efficiency.[1] If the amino acid is not fully dissolved, it is not available to be activated by the coupling reagent and subsequently react with the free amine on the resin, leading to incomplete reactions and deletion sequences in the final peptide.[1]

Q6: If solubility remains an issue, which coupling reagents are recommended?

A6: For challenging couplings involving sterically hindered and poorly soluble amino acids, standard carbodiimide reagents like DCC or EDC may provide low yields.[4] It is highly recommended to use more potent onium-salt-based reagents.[4][5][6] Uronium/aminium salts like HATU, HBTU, and COMU, or phosphonium salts like PyBOP and PyAOP, are excellent choices that can accelerate the reaction rate.[4][5][6] HATU is particularly effective for hindered couplings.[5][6]

Q7: What should I do if the activated amino acid precipitates out of solution during the pre-activation or coupling step?

A7: Precipitation during the reaction indicates that the solubility limit has been reached, possibly due to temperature changes or the formation of a less soluble activated species.[1] To resolve this, you can try adding a small amount of a stronger co-solvent (like DMSO), or gently warm and sonicate the reaction vessel to redissolve the precipitate.[1]

Troubleshooting Guide: Low Coupling Efficiency

Low coupling yields with this compound are frequently linked to its poor solubility. The following workflow provides a systematic approach to troubleshooting this issue.

G cluster_0 cluster_1 Step 1: Address Solubility cluster_2 Step 2: Optimize Coupling Chemistry cluster_3 A Problem: Low Coupling Yield with this compound B Is the amino acid fully dissolved before coupling? A->B C Attempt dissolution in stronger solvent (DMF, NMP, or minimal DMSO) B->C No F Is the coupling reagent optimal for a hindered residue? B->F Yes D Apply gentle heat (≤40°C) and/or sonication C->D E Use a co-solvent system (e.g., DCM/DMF/NMP) D->E E->F G Switch to a high-potency onium salt reagent (HATU, COMU, PyBOP) F->G No H Consider extending coupling time or performing a double coupling F->H Yes G->H I Outcome: Improved Coupling Efficiency H->I

Caption: Troubleshooting workflow for low coupling yields of this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Solubilizing this compound

Solvent / SystemRelative SolubilityRecommendation & Notes
Primary Solvents
DMSOHighExcellent for creating a concentrated stock solution. Be mindful of the final concentration in the reaction.[1]
NMPGoodA strong alternative to DMF for initial dissolution attempts.[2]
DMFModerate to GoodOften sufficient, but may require assistance from physical methods.[2]
DCMLowNot recommended as a primary solvent. Use mainly in co-solvent mixtures.[1]
Co-Solvent Systems
DCM / DMF / NMP (1:1:1 v/v/v)HighA powerful mixture designed to solvate difficult-to-dissolve compounds.[1]
Minimal DMSO in DMF/NMPHighAdd just enough DMSO to dissolve the solid, then dilute with the primary solvent.[1]
Physical Methods
SonicationN/AEffective for breaking up aggregates. Apply for 5-10 minutes.[1]
Gentle Warming (≤40°C)N/AIncreases solubility but must be used with care to avoid Boc-group degradation.[1][2]

Table 2: Comparison of Recommended Coupling Reagents for Hindered Amino Acids

ReagentReagent TypeKey AdvantagesConsiderations
HATU Aminium/Uronium SaltHighly efficient and fast-acting, especially for hindered couplings, due to the formation of reactive OAt esters.[4][5][6]Based on potentially explosive HOAt. Can cause guanidinylation of the N-terminal amine if used in excess.[5][6]
HBTU Aminium/Uronium SaltPopular, effective, and generally less expensive than HATU.[6]Less reactive than HATU for very difficult couplings. Also based on HOBt which has safety concerns.
COMU Aminium/Uronium SaltEfficiency is comparable to HATU.[5][7] Based on non-explosive OxymaPure, making it a safer alternative.[5][7]Can have limited stability in solution.[5]
PyBOP Phosphonium SaltEfficient coupling that avoids the guanidinylation side reaction.[4][5]Byproducts can sometimes be difficult to remove. Generally less reactive than HATU.[5]

Experimental Protocols

Protocol 1: Enhanced Solubilization of this compound

This protocol details the steps to dissolve this compound using a combination of strong solvents and physical methods.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Sonicator bath

  • Water bath or heating block set to 40°C

Methodology:

  • Weigh the required amount of this compound into a clean, dry reaction vessel.

  • Add a minimal volume of DMSO (e.g., 200-500 µL) to the solid.

  • Agitate the mixture. If the solid does not dissolve completely, proceed to the next step.

  • Place the vessel in a sonicator bath and sonicate for 5-10 minutes.[1]

  • If the solid persists, transfer the vessel to a water bath pre-heated to no more than 40°C.[1] Agitate the mixture until the solid is fully dissolved.

  • Allow the solution to cool to room temperature.

  • Slowly add the remaining required volume of the primary coupling solvent (e.g., DMF) to the dissolved concentrate.

  • The amino acid solution is now ready for the pre-activation and coupling steps.

Protocol 2: General Coupling Protocol using HATU for a Poorly Soluble Amino Acid

This protocol provides a general method for coupling this compound onto a resin-bound peptide using HATU. (Note: Equivalents are based on the loading capacity of the resin).

Materials:

  • Resin with N-terminal deprotected amine

  • This compound solution (prepared as in Protocol 1), 4 equivalents

  • HATU, 3.9 equivalents

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine, 8 equivalents

  • Primary solvent (e.g., DMF or NMP)

Methodology:

  • Resin Preparation: Swell the resin in the primary solvent and perform the N-terminal Boc-deprotection according to your standard protocol. Wash the resin thoroughly with the primary solvent to remove all cleavage reagents.

  • Activation: In a separate vessel, combine the dissolved this compound solution with the HATU. Add the primary solvent if needed to ensure all components are dissolved.

  • Add half of the total base (e.g., 4 equivalents of DIEA) to the amino acid/HATU mixture.

  • Allow the solution to pre-activate for 2-5 minutes at room temperature.[1]

  • Coupling: Add the activated amino acid mixture to the washed resin.

  • Add the remaining half of the base (4 equivalents) to the reaction vessel.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time may be extended or a second coupling may be performed.

  • Monitoring & Washing: After the coupling period, take a small sample of resin beads and perform a Kaiser test to check for completion (a negative test indicates complete coupling).

  • Once the reaction is complete, drain the vessel and wash the resin thoroughly with your standard sequence of solvents (e.g., DMF, DCM, Methanol) to remove excess reagents and byproducts.

References

Technical Support Center: Troubleshooting Failed Coupling Reactions of Boc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the coupling of Boc-D-Phe(4-I)-OH in peptide synthesis. The following information provides a structured approach to troubleshooting, including frequently asked questions, detailed protocols, and comparative data to enhance coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the difficult coupling of this compound?

A1: The primary challenges in coupling this compound are multifaceted, stemming from its unique structural characteristics:

  • Steric Hindrance: A significant factor is the steric bulk resulting from the combination of the large tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the iodine atom at the para-position of the phenyl ring. This bulkiness can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.[1][2]

  • Electronic Effects: The electron-withdrawing nature of the iodine atom can influence the reactivity of the carboxyl group during the activation step.[3]

  • Solubility Issues: this compound is a hydrophobic protected amino acid and may exhibit poor solubility in common peptide synthesis solvents, which can negatively impact reaction kinetics.[4]

  • Peptide Aggregation: The hydrophobic and aromatic nature of the iodophenyl side chain can promote the aggregation of the peptide chain on the solid support, rendering the N-terminal amine less accessible for coupling.[3][5]

Q2: What are the initial indicators of a failed or incomplete coupling reaction with this compound?

A2: Several signs can indicate an incomplete coupling reaction:

  • Positive Qualitative Colorimetric Test: A blue or purple color on the resin beads after a ninhydrin (Kaiser) test, or a similar positive result from a bromophenol blue test, signifies the presence of unreacted free primary amines.[1][6]

  • Low Yield of Final Peptide: A final yield of the purified peptide that is substantially lower than anticipated is a strong indicator of inefficient coupling at one or more steps.[6]

  • Presence of Deletion Sequences: When analyzing the crude peptide product by mass spectrometry (MS) or high-performance liquid chromatography (HPLC), the presence of peptide sequences that are missing the this compound residue is a direct confirmation of coupling failure.[1]

Q3: Can the iodine atom on the phenylalanine side chain cause any side reactions during coupling?

A3: While the carbon-iodine bond is generally stable under standard peptide coupling conditions, the potential for side reactions, though less common than issues of steric hindrance, should not be entirely dismissed. Highly reactive coupling reagents or extended reaction times could potentially affect the iodine atom. Nevertheless, the predominant challenges associated with this amino acid derivative remain steric hindrance and potential aggregation.

Q4: Are there any specific safety precautions to consider when working with this compound?

A4: When handling this compound, it is important to adhere to standard laboratory safety practices. This includes the use of appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area to minimize the risk of inhaling any fine particles or vapors. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.

Troubleshooting Guide

This guide presents a systematic methodology for diagnosing and resolving failed coupling reactions involving this compound.

Initial Assessment: Incomplete Coupling Detected

Upon observing a positive ninhydrin test or other signs of an incomplete reaction, the following tiered approach is recommended.

The most straightforward initial response to an incomplete coupling is to repeat the procedure.[6]

  • Protocol: Following the first coupling attempt, drain the reaction vessel. Thoroughly wash the resin with a suitable solvent, such as N,N-Dimethylformamide (DMF), to eliminate byproducts and unreacted reagents. Subsequently, initiate a second coupling step using a freshly prepared solution of activated this compound.

If a double coupling does not lead to a complete reaction, further optimization of the reaction parameters is necessary.

  • Increase Reagent Excess: For sterically demanding amino acids, increasing the equivalents of this compound and the coupling reagents to a 3- to 5-fold excess relative to the resin's loading capacity is often beneficial.[1]

  • Extend Reaction Time: Prolonging the duration of the coupling reaction can allow for greater completion. For difficult couplings, reaction times may need to be extended from the standard 2-4 hours to overnight.[1][7]

  • Elevate Temperature: A cautious increase in the reaction temperature to a range of 40-50°C can enhance the reaction rate. This should be monitored carefully, as higher temperatures can elevate the risk of racemization and other side reactions.[6][7]

  • Improve Solvation: If poor solubility is suspected, employing a more effective solvent system can be advantageous. N-Methyl-2-pyrrolidone (NMP) or a solvent mixture such as DMF and dichloromethane (DCM) can enhance the solubility of the protected amino acid and help disrupt peptide aggregation.[4][5][7] The use of sonication can also facilitate the dissolution of the reagent.[4]

The selection of the coupling reagent is paramount in overcoming steric challenges.

  • Switch to a More Potent Coupling Reagent: If a standard carbodiimide reagent like DIC/HOBt is being used, transitioning to a more powerful onium salt-based reagent is a highly effective strategy.[1][6]

    • Uronium/Aminium Reagents: Reagents such as HATU, HBTU, and HCTU are recognized for their high reactivity and are well-suited for sterically hindered couplings.[8][9][10]

    • Phosphonium Reagents: PyBOP and PyAOP are also highly effective, with PyAOP being particularly potent for exceptionally challenging couplings.[6][8]

  • Ensure Reagent Quality: The use of high-purity, anhydrous solvents and fresh coupling reagents is critical. The presence of water or other impurities can significantly impede the reaction's progress.[4]

Should the preceding steps fail to achieve complete coupling, it is recommended to "cap" the unreacted N-terminal amines. This prevents the formation of deletion sequences in the final peptide.

  • Protocol: Following the final coupling attempt, wash the resin and treat it with a solution containing acetic anhydride and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, in DMF. This procedure acetylates the unreacted amines, rendering them inert in subsequent coupling steps.[1][11]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling Reagent ClassExamplesRelative Effectiveness for Hindered CouplingsKey Considerations
Carbodiimides DIC/HOBt, DCCModerateA cost-effective choice, but may necessitate longer reaction times or double coupling.[6] There is a potential for the formation of N-acylurea as a byproduct.[9]
Uronium/Aminium Salts HATU, HBTU, HCTUHighHighly effective for a broad range of standard and hindered couplings.[6][10] HATU is often preferred for its ability to suppress racemization.[8]
Phosphonium Salts PyBOP, PyAOPVery HighPyAOP is especially effective for extremely challenging couplings.[6][8] These reagents also avoid the side reaction of guanidinylation.[5]
Hypervalent Iodine Reagents Iodosodilactone, FPIDHighThese reagents can facilitate efficient coupling with minimal racemization.[12][13][14]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol provides a robust method for the coupling of sterically hindered amino acids like this compound.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF within a reaction vessel.

    • Carry out the N-terminal Boc deprotection using a suitable acidic reagent (e.g., 25-50% Trifluoroacetic acid (TFA) in DCM).

    • Thoroughly wash the resin with DCM and DMF.

    • Neutralize the resin-bound amine salt by treating it with a 5-10% solution of DIPEA in DMF for 2 minutes, repeating this step once.

    • Wash the resin extensively with DMF to remove any residual base.[1]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents) and HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to this solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[6]

    • Transfer the pre-activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Extract a small sample of the resin beads to perform a ninhydrin test to monitor the reaction's completion. A negative result, indicated by yellow or straw-colored beads, signifies a complete reaction.[1]

    • If the test result is positive, a second coupling (double coupling) should be considered.

    • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and DCM to remove all soluble reagents and byproducts.

Protocol 2: Capping of Unreacted Amines

This protocol is recommended when complete coupling cannot be achieved through the methods described above.

  • Washing: After the final coupling attempt, wash the resin thoroughly with DMF.

  • Capping Reaction: Prepare a capping solution consisting of acetic anhydride and DIPEA (or pyridine) in DMF. A 10-fold excess of each reagent relative to the initial resin loading in an appropriate volume of DMF is typically used.

  • Add the capping solution to the resin and agitate the mixture for 30-60 minutes at room temperature.[1][11]

  • Final Washing: Drain the capping solution from the reaction vessel and wash the resin extensively with DMF and DCM before proceeding to the deprotection step for the subsequent amino acid in the peptide sequence.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Failed this compound Coupling start Incomplete Coupling Detected (e.g., Positive Ninhydrin Test) double_coupling Perform Double Coupling start->double_coupling check_completion1 Check for Completion double_coupling->check_completion1 optimize_conditions Optimize Reaction Conditions: - Increase Reagent Excess - Extend Reaction Time - Elevate Temperature - Improve Solvation check_completion1->optimize_conditions Still Incomplete proceed Proceed to Next Step in Synthesis check_completion1->proceed Complete check_completion2 Check for Completion optimize_conditions->check_completion2 evaluate_reagents Evaluate Reagents: - Switch to a More Potent Coupling Reagent (e.g., HATU, PyAOP) - Ensure Reagent Quality check_completion2->evaluate_reagents Still Incomplete check_completion2->proceed Complete check_completion3 Check for Completion evaluate_reagents->check_completion3 capping Cap Unreacted Amines (e.g., with Acetic Anhydride/DIPEA) check_completion3->capping Still Incomplete check_completion3->proceed Complete capping->proceed

Caption: A logical workflow for troubleshooting incomplete coupling of this compound.

G cluster_1 Standard Coupling Protocol Workflow resin_prep 1. Resin Preparation - Swell Resin - Boc Deprotection - Neutralization activation 2. Amino Acid Activation - Dissolve this compound & Coupling Reagent - Add Base (DIPEA) - Pre-activate resin_prep->activation coupling 3. Coupling Reaction - Add Activated AA to Resin - Agitate for 2-4 hours activation->coupling monitoring 4. Monitoring & Washing - Perform Ninhydrin Test - Wash Resin coupling->monitoring

Caption: Experimental workflow for a standard coupling reaction.

References

Technical Support Center: Synthesis of Peptides Containing Iodinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent side reactions and successfully synthesize peptides containing iodinated amino acids using Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of incorporating iodinated amino acids into peptides?

Incorporating iodinated amino acids, such as 3-iodotyrosine and 3,5-diiodotyrosine, into peptides serves several key purposes in research and drug development. These include their use as intermediates in the synthesis of thyroid hormones and their analogues. They are also valuable for radio-iodination with isotopes like ¹²³I, ¹²⁴I, and ¹³¹I, creating probes for in vivo imaging techniques such as SPECT and PET. The heavy iodine atom is also useful in structural biology for X-ray crystallography to aid in phase determination. Furthermore, iodination can influence peptide conformation and aggregation, providing insights into structure-function relationships.

Q2: What are the most common side reactions encountered when using iodinated amino acids in Fmoc-SPPS?

The primary side reactions of concern when working with iodinated amino acids during Fmoc-SPPS are:

  • Deiodination: The loss of one or both iodine atoms from the tyrosine ring can occur, particularly during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).

  • Steric Hindrance: The bulky iodine atoms, especially in 3,5-diiodotyrosine, can lead to incomplete coupling reactions, resulting in deletion sequences.

  • Side-chain Acylation: If the phenolic hydroxyl group of the iodinated tyrosine is not properly protected, it can be acylated during coupling steps, leading to branched peptide impurities.[1]

  • Oxidation: The electron-rich iodinated phenol ring may be susceptible to oxidation under certain conditions.

Troubleshooting Guides

Problem 1: Loss of Iodine (Deiodination) During Final Cleavage

Symptoms:

  • Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the non-iodinated or partially iodinated peptide.

  • HPLC chromatogram shows multiple peaks, with earlier eluting peaks potentially corresponding to the less hydrophobic, deiodinated peptides.

Root Causes:

  • Acid-catalyzed deiodination: The carbon-iodine bond can be labile under strong acidic conditions used for cleavage.

  • Reactive carbocations: Cations generated from the cleavage of protecting groups and the resin linker can attack the iodinated ring, leading to iodine displacement.

Solutions:

  • Optimized Cleavage Cocktail: Use a cleavage cocktail designed to minimize side reactions with sensitive residues. Reagent K is a good starting point. For peptides containing sensitive residues like Cys, Met, Trp, and Tyr, Reagent K is commonly used.[2] A modified approach for methionine-containing peptides that could be adapted is Reagent H, which includes ammonium iodide to suppress oxidation, a principle that may also help stabilize the iodinated tyrosine.[3]

  • Effective Scavengers: Scavengers are crucial to quench reactive carbocations. Triisopropylsilane (TIS) is a standard scavenger, but for iodinated residues, thiol-based scavengers like 1,2-ethanedithiol (EDT) are recommended to suppress side reactions.[4][5]

Cleavage Cocktail Component Function Recommended Concentration (v/v)
Trifluoroacetic Acid (TFA)Cleaves peptide from resin and removes acid-labile protecting groups82.5% - 95%
PhenolScavenger, protects tyrosine from re-alkylation5%
WaterScavenger, aids in deprotection5%
ThioanisoleScavenger, protects against side reactions5%
1,2-Ethanedithiol (EDT)Scavenger, particularly effective for protecting Trp and Cys, and may help prevent deiodination2.5%
Triisopropylsilane (TIS)Scavenger for trityl and t-butyl cations2.5%

Experimental Protocol: Optimized Cleavage to Prevent Deiodination

  • Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

  • Cocktail Preparation: In a well-ventilated fume hood, prepare fresh Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice more.

  • Drying: Dry the crude peptide pellet under vacuum.

Problem 2: Incomplete Coupling of Fmoc-Iodotyrosine Derivatives

Symptoms:

  • Kaiser test remains positive (blue beads) after the coupling step.

  • Mass spectrometry of the final peptide shows a significant peak corresponding to a deletion of the iodinated amino acid.

Root Causes:

  • Steric Hindrance: The iodine atom(s) on the tyrosine ring increase its bulkiness, which can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

  • Peptide Aggregation: The sequence being synthesized may be prone to aggregation on the resin, blocking reactive sites.

Solutions:

  • Choice of Coupling Reagent: For sterically hindered amino acids, more powerful coupling reagents are recommended. While standard reagents like HBTU can be effective, HATU or COMU often provide better results due to their higher reactivity.[6] Microwave-assisted SPPS can also be employed to drive difficult couplings to completion.[7]

  • Double Coupling: If a single coupling is incomplete, repeating the coupling step with fresh reagents can be effective.

  • Extended Coupling Time: Increasing the reaction time from the standard 30-60 minutes to 2-4 hours can improve coupling efficiency.

  • Solvent Choice: Using N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with N,N-Dimethylformamide (DMF) can improve solvation and reduce aggregation.

Coupling Reagent Activation Principle Typical Equivalents (AA:Reagent:Base) Notes
HBTU/DIPEAAminium Salt1:0.95:2Standard, cost-effective.
HATU/DIPEA or CollidineAminium Salt1:0.95:2Highly efficient, good for hindered couplings.[6]
COMU/DIPEAUronium Salt1:0.95:2High coupling efficiency, comparable to HATU.[6]
DIC/OxymaCarbodiimide/Additive1:1:2Low racemization risk.

Experimental Protocol: Optimized Coupling of Fmoc-3,5-diiodo-Tyr(tBu)-OH

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-3,5-diiodo-Tyr(tBu)-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.).

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive, a second coupling may be necessary.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF.

Mandatory Visualizations

SPPS_Workflow_Iodotyrosine Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling (Fmoc-IodoTyr(tBu)-OH, HATU/DIPEA) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat for next amino acid Final_Cleavage Final Cleavage & Deprotection (TFA/Scavengers) Washing_2->Final_Cleavage after final coupling Repeat->Fmoc_Deprotection Purification Purification (HPLC) Final_Cleavage->Purification

Caption: General workflow for SPPS incorporating an iodinated tyrosine residue.

Side_Reactions_Iodotyrosine IodoTyr Iodinated Tyrosine Residue Phenolic -OH Iodine atom(s) Coupling Coupling Step IodoTyr->Coupling Deprotection Fmoc Deprotection (Piperidine) IodoTyr->Deprotection Cleavage TFA Cleavage IodoTyr->Cleavage SideReaction_Coupling {Side Reactions | Incomplete Coupling (Steric Hindrance) O-Acylation (Unprotected -OH)} Coupling->SideReaction_Coupling can lead to SideReaction_Cleavage {Side Reactions | Deiodination Ring Alkylation} Cleavage->SideReaction_Cleavage can lead to

Caption: Potential side reactions involving iodinated tyrosine during SPPS.

References

Technical Support Center: Optimization of Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the tert-butyloxycarbonyl (Boc) protecting group removal. Below, you will find troubleshooting guides and frequently asked questions to help you avoid side products and optimize your deprotection reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during Boc deprotection, offering potential causes and solutions in a question-and-answer format.

Issue 1: My deprotection reaction is incomplete or sluggish.

  • Question: My Boc deprotection is not proceeding to completion, even with standard acidic conditions (e.g., TFA in DCM). What could be the cause, and how can I fix it?

  • Answer: Incomplete deprotection can be due to several factors:

    • Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low.[1] Consider increasing the TFA concentration in dichloromethane (DCM), or for resistant substrates, neat TFA may be effective for a short duration, provided your compound is stable under these conditions.[1]

    • Low Reaction Temperature: Reactions performed at 0°C or lower can be significantly slower.[1] Allowing the reaction to warm to room temperature can increase the rate.[1]

    • Steric Hindrance: A sterically hindered Boc-protected amine may require more forceful conditions for removal.[1][2] Using a stronger acid system like hydrogen chloride (HCl) in dioxane or ethyl acetate can be a more potent alternative.[1][3]

Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis, suggesting side product formation.

  • Question: After deprotection, I see byproducts with a mass increase corresponding to the addition of a tert-butyl group (+56 Da). How can I prevent this?

  • Answer: This mass increase is a clear sign of tert-butylation, a common side reaction.[4][5]

    • Cause: The primary cause is the generation of a reactive tert-butyl cation during the acid-catalyzed cleavage of the Boc group.[2][6] This electrophilic carbocation can then alkylate nucleophilic residues in your molecule.[2][3]

    • Solution: The most effective way to prevent tert-butylation is to use "scavengers" in your deprotection reaction mixture.[2][7] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[2][7] The choice of scavenger is crucial and depends on the sensitive residues present in your compound.[3][5] For instance, triisopropylsilane (TIS) is a very effective general scavenger.[2]

Issue 3: My peptide or compound containing sensitive residues is degrading.

  • Question: I am working with a molecule that has other acid-sensitive groups. How can I remove the Boc group without cleaving these other functionalities?

  • Answer: When dealing with substrates containing other acid-labile protecting groups, such as tert-butyl esters or trityl groups, standard Boc deprotection conditions can lead to their undesired removal.[6]

    • Solution: Consider using milder deprotection methods:

      • Milder Acidic Conditions: Using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective.[1]

      • Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage under milder conditions.[1][8]

      • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water can induce deprotection without the need for acid.[1][9]

      • Oxalyl Chloride in Methanol: This is a very mild method that is tolerant of acid-labile esters.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The main cause of side reactions is the formation of a reactive tert-butyl cation intermediate during the acid-catalyzed cleavage of the Boc group, typically with a strong acid like TFA.[2][6] This electrophilic carbocation can then react with nucleophilic functional groups on your molecule, leading to unwanted byproducts.[2][3]

Q2: Which functional groups or amino acid residues are most susceptible to side reactions?

A2: Nucleophilic residues are particularly vulnerable to alkylation by the tert-butyl cation. In peptide synthesis, these include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2][7]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[2][7]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[2][7]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[2][7] Other nucleophilic sites like electron-rich aromatic rings, thiols, and guanidino groups are also at risk.[2]

Q3: How can I prevent the formation of these tert-butylation byproducts?

A3: The most effective strategy is to incorporate scavengers into your deprotection reaction mixture.[2] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively "trapping" the carbocation before it can cause side reactions.[2][7]

Q4: What are some common scavengers and in what amounts should they be used?

A4: The choice of scavenger depends on the specific nucleophiles present in your substrate. Common scavengers include:

  • Triisopropylsilane (TIS): A highly effective scavenger that reduces the tert-butyl cation.[2]

  • Water (H₂O): Can trap the cation to form tert-butanol.[2]

  • Thioanisole: Useful for protecting methionine and tryptophan residues.[2] These are often used in scavenger "cocktails" to provide broad protection. A common general-purpose cocktail is a mixture of TFA, TIS, and water.[3]

Q5: Can Boc deprotection be incomplete? What are the signs and how can I troubleshoot it?

A5: Yes, incomplete deprotection can be a significant issue.[2] Signs include the persistence of the starting material in your reaction monitoring (e.g., by TLC or LC-MS). To troubleshoot, you can:

  • Increase the acid concentration.[4]

  • Increase the reaction time and/or temperature.[2][4]

  • If steric hindrance is a factor, consider switching to a stronger acid system like 4M HCl in dioxane.[2][3]

Data Presentation

Table 1: Common Scavengers and Their Target Residues

ScavengerTarget Residue(s)Notes
Triisopropylsilane (TIS)General purpose, Trp, Met, TyrHighly effective carbocation scavenger.[2][4]
Triethylsilane (TES)TrpEffective for preventing indole ring alkylation.[4][5]
ThioanisoleMet, TrpPrevents S-alkylation of methionine.[2][4]
1,2-Ethanedithiol (EDT)Cys, TrpCommonly used for cysteine-containing compounds.[4][10]
WaterGeneral purposeHelps to hydrolyze the Boc group and can act as a scavenger.[2][10]
AnisoleTrpPrevents alkylation of tryptophan.[4][11]

Table 2: Common Scavenger Cocktails for Boc Deprotection

Scavenger Cocktail Composition (v/v/v)ApplicationReference(s)
TFA / H₂O / TIS (95:2.5:2.5)General purpose, effective for most sequences.[2][3]
Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)For peptides with multiple sensitive residues.[2]
TFA / TIS (95:5)Effective for Trp, Met, Tyr.[2]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM with Scavengers

  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.[2]

  • Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[2]

  • Deprotection: Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).[4]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2]

  • TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[2]

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.[2]

Protocol 2: Mild Boc Deprotection using HCl in Dioxane

  • Reaction Setup: Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1-12 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Upon completion, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol

  • Reaction Setup: In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.

  • Reagent Addition: Stir the solution at room temperature and add oxalyl chloride (3 equivalents).

  • Reaction: Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.[12]

  • Work-up: Upon completion, the solvent is removed under reduced pressure.

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection cluster_workup Work-up Dissolve Substrate Dissolve Substrate Add Scavengers Add Scavengers Dissolve Substrate->Add Scavengers Add Acid (e.g., TFA) Add Acid (e.g., TFA) Add Scavengers->Add Acid (e.g., TFA) Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Add Acid (e.g., TFA)->Monitor Progress (TLC/LC-MS) Concentrate in vacuo Concentrate in vacuo Monitor Progress (TLC/LC-MS)->Concentrate in vacuo Purification Purification Concentrate in vacuo->Purification Troubleshooting_Logic Start Start Incomplete Reaction? Incomplete Reaction? Start->Incomplete Reaction? Side Products Observed? Side Products Observed? Incomplete Reaction?->Side Products Observed? No Increase Acid/Temp/Time Increase Acid/Temp/Time Incomplete Reaction?->Increase Acid/Temp/Time Yes Use Scavengers Use Scavengers Side Products Observed?->Use Scavengers Yes Successful Deprotection Successful Deprotection Side Products Observed?->Successful Deprotection No Increase Acid/Temp/Time->Side Products Observed? Consider Milder Conditions Consider Milder Conditions Use Scavengers->Consider Milder Conditions Consider Milder Conditions->Successful Deprotection

References

Technical Support Center: TFA Cleavage of Peptides Containing 4-Iodophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful trifluoroacetic acid (TFA) cleavage of peptides incorporating 4-iodophenylalanine.

Frequently Asked Questions (FAQs)

Q1: Is the 4-iodophenylalanine residue stable during standard TFA cleavage?

A1: Yes, the carbon-iodine bond in 4-iodophenylalanine is generally stable under standard TFA cleavage conditions. Studies involving the synthesis of radioiodinated 4-iodophenylalanine have shown that deprotection with 90% TFA at elevated temperatures (65°C) for short durations (10 minutes) can be performed successfully.[1] However, prolonged exposure to strong acid could potentially lead to minor deiodination.

Q2: What are the primary potential side reactions involving 4-iodophenylalanine during TFA cleavage?

A2: While generally stable, two potential side reactions should be considered:

  • Deiodination: Although not a major concern under standard conditions, cleavage of the C-I bond can occur, leading to the formation of a phenylalanine residue at that position. This would result in a mass loss of 126 Da (-I, +H).

  • Alkylation of the Phenyl Ring: The electron-rich iodinated phenyl ring can be susceptible to electrophilic attack from carbocations generated from protecting groups (e.g., tert-butyl cations from Boc or tBu groups).[2][3][4] This can lead to the formation of undesired adducts.

Q3: Which scavengers are recommended for the TFA cleavage of peptides containing 4-iodophenylalanine?

A3: A scavenger cocktail is crucial to prevent side reactions.[2][4][5] For peptides with 4-iodophenylalanine, a combination of scavengers that address both potential carbocationic alkylation and maintain a reducing environment is recommended. A standard and effective cocktail is a mixture of TFA, triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).[2][5][6][7]

  • Triisopropylsilane (TIS): Effectively scavenges carbocations, particularly the trityl cation if Cys(Trt) is present, and reduces oxidation.[2]

  • Water: Acts as a scavenger and aids in the solubility of the peptide.[7]

  • 1,2-Ethanedithiol (EDT): A reducing agent that helps to prevent oxidation of sensitive residues and can also act as a carbocation scavenger.[2][5][6]

For peptides also containing other sensitive residues like Trp, Met, or multiple Arg(Pbf/Pmc), a more robust cocktail like Reagent K might be considered.[5][7][8]

Q4: My mass spectrometry results show a peak corresponding to the peptide without iodine. What could be the cause?

A4: A mass corresponding to the deiodinated peptide suggests that the C-I bond was cleaved during the TFA treatment. To mitigate this:

  • Reduce Cleavage Time: Optimize the cleavage time to the minimum required for complete deprotection of other side chains. A trial cleavage with time points of 1, 2, and 3 hours can help determine the optimal duration.[2]

  • Optimize Scavenger Cocktail: Ensure an adequate concentration of scavengers, particularly TIS, to quench any reactive species that might promote deiodination.

  • Avoid Elevated Temperatures: Perform the cleavage at room temperature unless absolutely necessary for the removal of stubborn protecting groups.

Q5: I observe unexpected adducts in my mass spectrum. How can I identify and prevent them?

A5: Unexpected adducts, such as +56 Da, are often due to the alkylation of nucleophilic residues by tert-butyl cations.[7] The iodinated phenyl ring of 4-iodophenylalanine could be a potential site for such reactions. To prevent this:

  • Use an Effective Scavenger Cocktail: The combination of TIS, water, and EDT is generally effective at trapping these carbocations.[2][5][6][7]

  • Ensure Fresh Reagents: Use high-quality, fresh TFA and scavengers, as degraded reagents can be less effective and may introduce impurities.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the TFA cleavage of peptides containing 4-iodophenylalanine.

Issue Potential Cause Recommended Solution
Incomplete Cleavage Insufficient cleavage time or inappropriate cocktail.Increase cleavage time to 3-4 hours for peptides with multiple Arg(Pbf) residues.[2] Consider a stronger scavenger cocktail if standard conditions fail.
Low Yield of Crude Peptide Peptide precipitation is incomplete.Ensure a 10-fold excess of cold diethyl ether is used for precipitation.[2] If the peptide is very hydrophilic, reducing the TFA volume by evaporation under nitrogen before adding ether may improve precipitation.
Presence of Deiodinated Peptide (-126 Da) Lability of the C-I bond in strong acid.Minimize cleavage time (1-2 hours is often sufficient).[10] Ensure an effective scavenger cocktail is used. Perform cleavage at room temperature.
Alkylation of 4-Iodophenylalanine or other residues (+56 Da from tBu) Ineffective scavenging of tert-butyl cations.Use a scavenger cocktail containing TIS and EDT.[2][5][6][7] Ensure scavengers are fresh and used in sufficient quantity.
Oxidation of other sensitive residues (e.g., Met, Trp) Exposure to air or reactive species during cleavage.Add a reducing scavenger like EDT to the cleavage cocktail.[2][6] Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).[2]
Discoloration of Cleavage Mixture (Brown/Purple) Oxidation of sensitive residues like Trp or side reactions.Use high-purity, fresh TFA and scavengers.[2] The presence of an antioxidant scavenger like EDT can help.[2]

Quantitative Data on Scavenger Cocktails

While specific data for 4-iodophenylalanine is limited, the following table summarizes commonly used scavenger cocktails for peptides with sensitive, electron-rich aromatic residues, which serves as a strong guideline.

Scavenger Cocktail (v/v/v) Composition Target Residues & Rationale Reference
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose for peptides without highly sensitive residues. TIS scavenges carbocations.[5][10]
Standard with EDT 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDTRecommended for Cys-containing peptides to prevent oxidation and for peptides with other sensitive residues like Met and Trp. EDT is a good reducing agent and carbocation scavenger. Likely beneficial for 4-iodophenylalanine.[6][7]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust cocktail for peptides with multiple sensitive residues (Trp, Met, Cys, Arg). Provides comprehensive protection against various side reactions.[5][7][8]

Experimental Protocols

Protocol 1: Standard TFA Cleavage

This protocol is suitable for most peptides containing 4-iodophenylalanine, especially those without other highly sensitive residues like Cys, Met, or Trp.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel with a frit

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel. Wash the resin with DCM (3 x 1 mL) to swell it and then dry under a stream of nitrogen.

  • Cleavage Cocktail Preparation (prepare fresh): In a fume hood, carefully prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. For 2 mL of cocktail, mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of deionized water.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (a typical volume is 2 mL per 100 mg of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the TFA solution containing the cleaved peptide into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of TFA).

    • A white precipitate of the peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis (e.g., by HPLC and mass spectrometry) and purification.[2][11][12]

Protocol 2: TFA Cleavage with EDT for Enhanced Protection

This protocol is recommended for peptides containing 4-iodophenylalanine along with other sensitive residues such as Cys, Met, or Trp.

Materials:

  • Same as Protocol 1, with the addition of 1,2-ethanedithiol (EDT).

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation (prepare fresh): In a fume hood, prepare the cleavage cocktail: 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDT. For 2 mL of cocktail, mix 1.85 mL of TFA, 0.05 mL of TIS, 0.05 mL of H₂O, and 0.05 mL of EDT.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation, Washing, and Drying: Follow steps 4 and 5 from Protocol 1.

Visualizations

TFA_Cleavage_Workflow Troubleshooting Workflow for TFA Cleavage of 4-Iodophenylalanine Peptides start Start: Crude Peptide Analysis (HPLC/MS) check_purity Is the main peak the desired mass? start->check_purity check_impurities Are there significant impurities? check_purity->check_impurities Yes incomplete_cleavage Starting material present? check_purity->incomplete_cleavage No deiodination Deiodination (-126 Da)? check_impurities->deiodination Yes success Success: Pure Peptide check_impurities->success No (minor impurities) alkylation Alkylation (+56 Da)? deiodination->alkylation No solution_deiodination Reduce cleavage time Ensure adequate TIS deiodination->solution_deiodination Yes other_impurities Other impurities? alkylation->other_impurities No solution_alkylation Use/Increase EDT Ensure fresh scavengers alkylation->solution_alkylation Yes incomplete_cleavage->check_impurities No solution_incomplete Increase cleavage time Check TFA quality incomplete_cleavage->solution_incomplete Yes solution_other Optimize purification Check for oxidation (+16 Da) other_impurities->solution_other end End of Troubleshooting solution_deiodination->end solution_alkylation->end solution_incomplete->end solution_other->end

Caption: Troubleshooting workflow for TFA cleavage issues.

Scavenger_Mechanism Mechanism of Scavenger Action During TFA Cleavage cluster_0 TFA Cleavage cluster_1 Potential Side Reactions cluster_2 Scavenger Action Protecting_Group Protecting Group (e.g., Boc, tBu) Carbocation Reactive Carbocation (e.g., t-butyl cation) Protecting_Group->Carbocation + H+ (from TFA) TFA TFA Peptide_4I_Phe Peptide with 4-Iodophenylalanine Carbocation->Peptide_4I_Phe Scavenger Scavenger (TIS, EDT) Carbocation->Scavenger Trapping Side_Product Alkylated Peptide (Side Product) Peptide_4I_Phe->Side_Product Alkylation Trapped_Carbocation Trapped/ Neutralized Cation Scavenger->Trapped_Carbocation

Caption: Role of scavengers in preventing side reactions.

References

Technical Support Center: Managing Steric Hindrance of Boc-D-Phe(4-I)-OH in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-D-Phe(4-I)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this sterically hindered amino acid into peptide sequences. The bulky 4-iodo-phenyl side chain, combined with the tert-Butyloxycarbonyl (Boc) protecting group on a D-amino acid, presents unique challenges in peptide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome these challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What contributes to the steric hindrance of this compound?

A1: The steric hindrance of this compound is a combination of three factors:

  • The bulky side chain: The large iodine atom at the para position of the phenyl ring significantly increases the size of the side chain.

  • The Boc protecting group: The tert-Butyloxycarbonyl (Boc) group on the alpha-amine is itself sterically demanding.

  • The D-configuration: The D-stereochemistry can sometimes influence peptide conformation and reagent accessibility differently than the natural L-form.

These factors can physically obstruct the approach of reagents, slowing down both coupling and deprotection steps.[1]

Q2: Which coupling reagents are most effective for incorporating this compound?

A2: For difficult couplings involving sterically hindered amino acids like this compound, high-reactivity onium salts (uronium/aminium or phosphonium) are recommended over standard carbodiimides like DIC or DCC.[2][3] Reagents that form highly reactive esters are considered the most efficient.[2][3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered one of the most powerful coupling reagents due to the formation of reactive OAt esters. It is highly effective for hindered couplings.[2][3][4]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with reactivity comparable to HATU but with a better safety profile, as it is based on OxymaPure and avoids potentially explosive benzotriazole byproducts.[4][5]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also very efficient and avoids potential side reactions like guanidinylation that can occur with uronium salts.[3][4]

Q3: Can I use standard Boc-deprotection protocols for this amino acid?

A3: While standard Boc-deprotection protocols using Trifluoroacetic Acid (TFA) are generally effective, the steric hindrance may require optimization.[6] Incomplete deprotection can lead to deletion sequences in your final peptide.[6][7] If you observe incomplete deprotection, consider increasing the reaction time or the number of deprotection treatments.[6] Ensure the resin is adequately swollen to allow for efficient reagent penetration.[6]

Q4: What are common side reactions to watch out for?

A4: Besides incomplete coupling and deprotection, potential side reactions include:

  • Racemization: Although generally lower in Boc-SPPS compared to Fmoc-SPPS, the use of strong activating reagents and bases for a hindered residue can increase the risk of epimerization.[2][8] Using additives like HOAt or OxymaPure can help suppress racemization.[1][2]

  • t-Butylation: During the acidic TFA deprotection step, the generated tert-butyl cation can modify sensitive residues like Tryptophan or Methionine if they are present in the sequence. The inclusion of scavengers like triisopropylsilane (TIS) in the cleavage cocktail is essential if your sequence contains such residues.[6][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis with this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield (Positive Kaiser test after coupling)1. Insufficient Reagent Reactivity: Standard reagents (e.g., DIC/HOBt) may not be efficient enough for the sterically bulky residue.[8] 2. Steric Hindrance: The combined bulk of the Boc group and the 4-iodo-phenyl side chain physically blocks the coupling site.[1][8] 3. Peptide Aggregation: The growing peptide chain, especially if hydrophobic, can aggregate on the solid support, limiting reagent access.[8]1. Optimize Coupling Reagent: Switch to a more powerful onium salt-based reagent like HATU, HBTU, or COMU.[2][8] 2. Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours up to 4 hours, or consider an overnight reaction. A moderate temperature increase (e.g., to 30-40°C) can also improve kinetics.[8] 3. Perform a Double Coupling: After the first coupling, filter the reagents and repeat the step with a fresh solution of activated this compound.[8][10] 4. Address Aggregation: Use a low-load resin or incorporate structure-breaking solvents like isopropanol or DMSO in the coupling solvent mixture.[8]
Incomplete Boc Deprotection (Presence of deletion sequences in the final product)1. Inadequate Reaction Time: The steric hindrance may slow down the deprotection reaction.[6] 2. Poor Resin Swelling: Reagents cannot efficiently access the reaction sites if the resin is not fully swollen.[6] 3. Reagent Degradation: Old or degraded TFA may be less effective.[6]1. Increase Deprotection Time/Repeats: Extend the TFA treatment time (e.g., from 20 to 30 minutes) or perform an additional treatment with fresh TFA solution.[6] 2. Ensure Adequate Swelling: Allow the resin to swell fully in the reaction solvent (e.g., DCM) before adding the TFA deprotection solution.[6] 3. Use Fresh Reagents: Always use fresh, high-quality TFA for deprotection steps.[6]
High Levels of Racemization (Presence of diastereomeric impurities)1. Over-activation of Carboxylic Acid: Prolonged pre-activation before addition to the amine can lead to oxazolone formation, a primary mechanism for racemization.[8] 2. Strong Base: Strong bases like DIPEA can promote racemization.[1][11]1. Minimize Pre-activation Time: Add the activated amino acid solution to the resin promptly after mixing with the base.[11] 2. Use a Weaker Base: Consider using a weaker base such as N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[1][11] 3. Optimize Temperature: Perform the coupling at room temperature or below, as elevated temperatures can increase racemization risk.[8]

Quantitative Data: Comparison of Coupling Reagents for Hindered Amino Acids

The selection of a coupling reagent is critical for success. The following table summarizes the performance of common reagents in sterically hindered contexts, providing a basis for selecting the optimal reagent for this compound.

ReagentReagent TypeKey AdvantagesPotential Disadvantages
HATU Aminium/Uronium SaltHighly efficient, especially for hindered couplings; low racemization.[2][3][4]Based on potentially explosive HOAt; can cause guanidinylation of the N-terminal amine in slow reactions.[4][11]
HBTU Aminium/Uronium SaltHighly efficient and widely used; good balance of reactivity and stability.[3][4]Generally less reactive than HATU; can also cause guanidinylation.[4][11]
COMU Aminium/Uronium SaltEfficiency comparable to HATU; safer as it is not based on explosive benzotriazole derivatives; water-soluble byproducts.[4][5]Limited stability in solution.[4]
PyBOP Phosphonium SaltEfficient coupling; avoids guanidinylation side reactions; byproducts are generally less hazardous than older phosphonium reagents.[3][4]Can be less reactive than HATU for the most challenging couplings.
DIC/OxymaPure Carbodiimide + AdditiveLow cost; OxymaPure is a highly effective additive for enhancing efficiency and suppressing racemization.[2][8]Generally slower and less potent than onium salts for severely hindered couplings.[2]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound in SPPS

This protocol provides a robust method for coupling the sterically hindered this compound on a solid-phase resin.

Materials:

  • Resin with N-terminal deprotected peptide

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Boc Deprotection: Perform Boc deprotection of the N-terminal amino group using 50% TFA in DCM (1 x 2 min, followed by 1 x 20-30 min).[8]

  • Washes: Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x) to remove residual TFA.[8]

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes). Wash again with DMF (3x).[8]

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF.[1][2] Add DIPEA (6-8 equivalents) to the solution.[1][2] Allow the mixture to pre-activate for 1-2 minutes at room temperature.[8]

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Shake the reaction vessel at room temperature for 2-4 hours. For very difficult sequences, the reaction time can be extended.[8]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[7] If the test is positive (blue beads), a second coupling is recommended.[1]

  • Final Washes: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: Standard Boc Deprotection Cycle

This protocol outlines the standard procedure for removing the Boc protecting group during synthesis.

Materials:

  • Peptide-resin with N-terminal Boc-protection

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • Isopropanol (IPA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 10% (v/v) DIPEA in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Pre-wash: Wash the resin with DCM (3x) to remove any residual DMF.

  • Deprotection (Step 1): Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes and drain.[8]

  • Deprotection (Step 2): Add a fresh solution of 50% TFA in DCM to the resin and shake for 20-30 minutes.[6][8]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove all traces of acid.[8]

  • Neutralization: Treat the resin with 10% DIPEA in DMF twice for 2 minutes each time to neutralize the protonated N-terminal amine.

  • Final Washes: Wash the resin with DMF (3x). The resin is now ready for the next coupling step.

Visualizations

G cluster_workflow Experimental Workflow: Coupling Cycle start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash_neutralize Wash & Neutralize (DCM, IPA, DMF, DIPEA) deprotection->wash_neutralize coupling Coupling Reaction (Add activated AA to resin) wash_neutralize->coupling activation Activate Amino Acid (this compound + HATU/DIPEA) activation->coupling kaiser_test Kaiser Test coupling->kaiser_test wash_final Final Wash (DMF, DCM) kaiser_test->wash_final Negative recouple Recouple kaiser_test->recouple Positive next_cycle Proceed to Next Cycle wash_final->next_cycle recouple->coupling G cluster_troubleshooting Troubleshooting Logic: Low Coupling Yield start Problem: Low Coupling Yield (Positive Kaiser Test) q1 Are you using a high-potency coupling reagent (e.g., HATU)? start->q1 sol1 Action: Switch to HATU, COMU, or PyBOP. q1->sol1 No q2 Is the coupling time sufficient (2-4 hours)? q1->q2 Yes sol1->q2 sol2 Action: Increase coupling time or perform a double coupling. q2->sol2 No q3 Is peptide aggregation suspected? q2->q3 Yes sol2->q3 end Re-evaluate q3->end Yes q3->end No sol3 Action: Use aggregation-disrupting solvents (e.g., add DMSO/NMP) or use a low-load resin. sol3->end

References

Technical Support Center: Troubleshooting HPLC Peak Tailing in Iodinated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues with iodinated peptides. This guide provides in-depth troubleshooting in a user-friendly question-and-answer format to help you resolve common challenges in your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1][2] This distortion is problematic as it can compromise resolution between closely eluting peaks, lead to inaccurate quantification due to integration difficulties, and indicate undesirable secondary interactions between the analyte and the stationary phase.[1][3]

Q2: Are iodinated peptides particularly prone to peak tailing?

A2: While any peptide can exhibit peak tailing, iodinated peptides may present unique challenges. The iodine atom is large and electronegative, which can influence the peptide's overall conformation and electronic properties. This may lead to stronger or different types of secondary interactions with the HPLC column's stationary phase, potentially exacerbating peak tailing. Furthermore, iodination can alter the pKa values of nearby acidic or basic residues, affecting the peptide's overall charge and interaction with the column surface at a given pH.

Q3: What are the primary causes of peak tailing for peptides in reversed-phase HPLC?

A3: The most common cause of peak tailing for peptides, including iodinated ones, in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[1][4] Specifically, basic amino acid residues (like lysine, arginine, and histidine) can interact ionically with residual silanol groups on the silica-based column packing material.[1][2][5] Other contributing factors can include column overload, extra-column band broadening, and issues with the mobile phase composition.[6][7]

Troubleshooting Guide

Issue 1: Peak tailing observed for all or most peptide peaks.

This often points to a systemic issue with the mobile phase, the column, or the HPLC instrument itself.

Question: I'm observing peak tailing for my iodinated peptide. What is the most likely cause related to the mobile phase?

Answer: The most probable cause is suboptimal mobile phase composition, particularly the concentration and type of ion-pairing agent and the pH.

  • Insufficient Ion-Pairing: Trifluoroacetic acid (TFA) is a common ion-pairing agent used to improve peak shape.[8] It works by forming an ion pair with positively charged residues on the peptide, neutralizing their charge and minimizing interactions with silanol groups.[4][9] A standard concentration is 0.1% (v/v).[8][10] If this is insufficient, especially for highly basic peptides, increasing the TFA concentration to 0.2-0.25% may improve peak shape.[10]

  • Incorrect Mobile Phase pH: The mobile phase pH should be low (around 2-3) to ensure that the carboxylic acid groups on the peptide are protonated (neutral) and to suppress the ionization of residual silanol groups on the column.[10][11] If the pH is too high, silanol groups become deprotonated and negatively charged, leading to strong electrostatic interactions with positively charged peptides, causing significant tailing.[1][12]

Experimental Protocol: Optimizing TFA Concentration

  • Initial Conditions: Prepare mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

  • Gradient Elution: Run your standard gradient with the initial TFA concentration and record the chromatogram, noting the peak asymmetry.

  • Increase TFA Concentration: Prepare new mobile phases with a higher TFA concentration (e.g., 0.15%, 0.20%, 0.25%).

  • Re-run Gradient: For each concentration, re-equilibrate the column and inject the sample, running the same gradient.

  • Analyze Results: Compare the peak shapes from the different TFA concentrations to determine the optimal concentration that minimizes tailing without excessively increasing retention times.[13]

Question: Could my HPLC column be the source of the peak tailing?

Answer: Yes, the column is a very common source of peak tailing.

  • Column Degradation: Over time, the stationary phase can degrade, especially when exposed to high pH or aggressive solvents.[6] This can expose more active silanol sites.

  • Column Contamination: Accumulation of sample matrix components on the column inlet frit or the head of the column can distort peak shapes.[6][7]

  • Inappropriate Column Choice: For basic compounds like peptides, it is crucial to use a modern, high-purity, end-capped column.[2][14] End-capping is a process that chemically derivatizes most of the residual silanol groups to reduce their activity.[14][15] Columns with a polar-embedded or polar-endcapped phase can also offer better peak shapes for polar and basic analytes.[11]

Issue 2: Peak tailing is specific to the iodinated peptide peak.

This suggests that the issue is related to the specific chemical properties of your iodinated peptide.

Question: My non-iodinated peptide has a good peak shape, but the iodinated version tails significantly. What could be the reason?

Answer: This strongly suggests a specific interaction of the iodinated peptide with the stationary phase, potentially involving metal chelation.

  • Metal Chelation: Peptides containing residues like histidine, cysteine, aspartic acid, and glutamic acid can chelate metal ions.[16][17] These metal ions may be present as trace contaminants in the HPLC system (e.g., from stainless steel components) or on the silica surface of the column.[18] The iodinated peptide might have a higher affinity for these metal ions, leading to a secondary retention mechanism that causes peak tailing.

Solution: Use of Metal Chelating Agents

Adding a small amount of a metal chelating agent, such as citric acid or medronic acid, to the mobile phase can mitigate this issue.[18] These agents will bind to the metal ions, preventing them from interacting with your peptide. A concentration as low as 1 ppm of a chelator in the mobile phase has been shown to significantly reduce peak tailing for susceptible peptides.[18]

Experimental Protocol: Introducing a Metal Chelating Agent

  • Prepare Stock Solution: Prepare a concentrated stock solution of a chelating agent (e.g., 100 ppm citric acid in water).

  • Spike Mobile Phase: Add the chelating agent to your mobile phase A to a final concentration of 1-5 ppm.

  • Equilibrate and Run: Equilibrate the column with the new mobile phase and inject your iodinated peptide.

  • Compare Chromatograms: Compare the peak shape with and without the chelating agent to assess its effect.

Data Summary

Table 1: Effect of TFA Concentration on Peptide Retention and Peak Shape

TFA Concentration (% v/v)Retention Time of Basic Peptide (min)Peak Asymmetry (As)
0.0515.22.1
0.1016.51.3
0.1517.81.1
0.2019.11.0

Data is illustrative and based on general chromatographic principles. Actual results will vary depending on the peptide and system.

Table 2: Comparison of Common Mobile Phase Additives for Peptide HPLC

AdditiveTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)0.1%Excellent ion-pairing, improves peak shape.[8][10]Ion suppression in mass spectrometry.[8][19]
Formic Acid (FA)0.1%MS-compatible.[19]Weaker ion-pairing, may result in broader peaks for basic peptides compared to TFA.[20]
Difluoroacetic Acid (DFA)0.1%Good compromise between peak shape and MS compatibility.[19]Less common than TFA or FA.
Acetic Acid (AA)0.5%Can increase peptide signal in MS for low-input samples.[21]May provide less chromatographic resolution than stronger acids.[21]

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed q1 Tailing for all peaks? start->q1 a1_yes Systemic Issue q1->a1_yes Yes a1_no Peptide-Specific Issue q1->a1_no No q2 Check Mobile Phase (TFA conc., pH) a1_yes->q2 q3 Check Column (Age, Contamination) q2->q3 q4 Check Instrument (Extra-column volume) q3->q4 solution Improved Peak Shape q4->solution q5 Consider Metal Chelation a1_no->q5 a2 Add Chelating Agent (e.g., Citric Acid) q5->a2 q6 Optimize Gradient a2->q6 a3 Use Shallower Gradient q6->a3 q7 Check Sample Load a3->q7 a4 Reduce Injection Volume/ Concentration q7->a4 a4->solution

Caption: A troubleshooting workflow for HPLC peak tailing.

Secondary_Interaction_Mechanism cluster_0 Silica Surface cluster_1 Mobile Phase Silica Si O⁻ Silanol Group Peptide Peptide Backbone NH₃⁺ Basic Residue Peptide:p1->Silica:f1 Ionic Interaction (Causes Tailing) TFA CF₃COO⁻ TFA Anion TFA:t0->Peptide:p1 Ion-Pairing (Prevents Tailing)

Caption: Mechanism of secondary interactions and the role of TFA.

References

Unexpected byproducts in the synthesis of 4-iodophenylalanine peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of peptides incorporating 4-iodophenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and unexpected byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts observed during the synthesis of 4-iodophenylalanine peptides?

A1: The most frequently encountered byproduct is the corresponding non-iodinated phenylalanine-containing peptide, resulting from deiodination. Other common impurities can include truncated or deletion sequences, products of incomplete deprotection of side chains, and diastereomers arising from racemization.[1][2][3] The presence of the bulky, electron-withdrawing iodine atom can sometimes influence coupling efficiency and the stability of adjacent amino acids.

Q2: What causes the deiodination of 4-iodophenylalanine during peptide synthesis?

A2: Deiodination, the loss of the iodine atom from the phenyl ring, is a notable side reaction primarily occurring during the final cleavage of the peptide from the solid-phase resin.[4] This is often exacerbated by the strongly acidic conditions of the cleavage cocktail, typically containing trifluoroacetic acid (TFA). The presence of certain scavengers or impurities in the reaction mixture can also contribute to this side reaction.

Q3: How can I minimize deiodination during the cleavage step?

A3: To minimize deiodination, careful selection of scavengers in the cleavage cocktail is crucial. Using a milder cleavage cocktail or reducing the cleavage time can also be beneficial, although this needs to be balanced with the efficiency of removing other protecting groups. The use of scavengers like triisopropylsilane (TIS) can help to quench reactive carbocations that may contribute to deiodination.[5][6][7]

Q4: Can the choice of coupling reagent affect the stability of 4-iodophenylalanine?

A4: While the primary concern for stability is during cleavage, the choice of coupling reagent can influence the overall success of the synthesis. Highly reactive coupling reagents could potentially lead to side reactions, though direct reaction with the iodo group under standard coupling conditions is less common. More critical is ensuring efficient coupling to prevent the formation of deletion sequences, which are common impurities in peptide synthesis.[8][9][10]

Q5: How can I detect and characterize deiodinated and other byproducts?

A5: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques for identifying and quantifying impurities.[1][2][11][12][13] A comparison of the HPLC chromatograms of the crude peptide with a standard of the desired 4-iodophenylalanine peptide and the corresponding non-iodinated phenylalanine peptide can reveal the presence of the deiodinated byproduct. Mass spectrometry will show a characteristic mass difference of approximately 126.9 Da (the mass of iodine) between the desired product and the deiodinated impurity.[14]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 4-iodophenylalanine peptides.

Issue 1: Significant peak corresponding to the deiodinated peptide in HPLC/MS analysis.
  • Possible Cause A: Harsh Cleavage Conditions. Prolonged exposure to a strong acid like TFA can promote deiodination.

    • Solution: Reduce the cleavage time to the minimum required for complete deprotection of other side-chain protecting groups. Test a small amount of resin at different time points to optimize.

  • Possible Cause B: Inappropriate Scavenger Cocktail. The absence or use of unsuitable scavengers can fail to prevent side reactions leading to deiodination.

    • Solution: Employ a scavenger cocktail designed to minimize side reactions with aromatic residues. A commonly used cocktail is TFA/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v).[6] TIS is an effective carbocation scavenger.

  • Workflow for Minimizing Deiodination:

    cluster_cleavage Cleavage Optimization Start Crude Peptide-Resin Cleavage Cleavage from Resin Start->Cleavage Analysis HPLC/MS Analysis Cleavage->Analysis Desired Desired 4-Iodo-Peptide Analysis->Desired Byproduct Deiodinated Byproduct Analysis->Byproduct Cleavage_Cocktail Optimize Cleavage Cocktail (e.g., add TIS) Byproduct->Cleavage_Cocktail Cleavage_Time Reduce Cleavage Time Byproduct->Cleavage_Time

    Caption: Workflow for troubleshooting deiodination.

Issue 2: Low coupling efficiency when incorporating 4-iodophenylalanine.
  • Possible Cause A: Steric Hindrance. The bulky iodine atom may cause steric hindrance, slowing down the coupling reaction.

    • Solution: Increase the coupling time or use a more powerful coupling reagent such as HATU or HCTU. Double coupling can also be employed to ensure the reaction goes to completion.

  • Possible Cause B: Aggregation of the growing peptide chain. Peptides containing hydrophobic residues like 4-iodophenylalanine can be prone to aggregation on the solid support.

    • Solution: Use a more polar solvent system or additives known to disrupt aggregation, such as a small percentage of DMSO in the DMF. Microwave-assisted peptide synthesis can also help to overcome aggregation-related issues.

  • Decision Tree for Low Coupling Efficiency:

    Start Low Coupling Efficiency for 4-Iodo-Phe Check_Reagents Ensure High-Quality Coupling Reagents Start->Check_Reagents Increase_Time Increase Coupling Time Check_Reagents->Increase_Time Double_Couple Perform Double Coupling Increase_Time->Double_Couple Change_Reagent Use Stronger Coupling Reagent (e.g., HATU) Double_Couple->Change_Reagent Check_Aggregation Suspect Aggregation? Change_Reagent->Check_Aggregation Modify_Solvent Modify Solvent System (e.g., add DMSO) Check_Aggregation->Modify_Solvent Yes Success Improved Yield Check_Aggregation->Success No, other issue Microwave Use Microwave Synthesis Modify_Solvent->Microwave Microwave->Success

    Caption: Troubleshooting low coupling efficiency.

Data Presentation

Table 1: Common Byproducts in 4-Iodophenylalanine Peptide Synthesis and their Mass Differences

Byproduct NameDescriptionExpected Mass Difference from Target Peptide (Da)
Deiodinated PeptideLoss of an iodine atom.-125.9
Truncated Peptide (at 4-Iodo-Phe)Failure to couple 4-iodophenylalanine.Varies based on the remaining sequence
Deletion Peptide (amino acid after 4-Iodo-Phe)Incomplete deprotection of 4-Iodo-Phe before the next coupling.Varies based on the deleted amino acid

Experimental Protocols

Protocol 1: Cleavage of 4-Iodophenylalanine-Containing Peptides from Resin
  • Resin Preparation: After completion of the solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail. For a peptide containing acid-sensitive residues, a recommended cocktail is:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether twice to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Cleavage and Purification Workflow:

    Start Synthesized Peptide-Resin Cleavage Cleavage with TFA/TIS/H2O Start->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification by RP-HPLC Precipitation->Purification Analysis Characterization by MS Purification->Analysis Final_Product Pure 4-Iodophenylalanine Peptide Analysis->Final_Product

    Caption: Standard cleavage and purification workflow.

Protocol 2: HPLC Analysis of Crude 4-Iodophenylalanine Peptides
  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

  • HPLC System:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

    • Detection: UV detection at 220 nm and 280 nm.

  • Analysis: Inject the sample and run the gradient. The retention time of the 4-iodophenylalanine-containing peptide will be slightly longer than its deiodinated counterpart due to increased hydrophobicity.

  • Quantification: Integrate the peak areas to determine the relative amounts of the desired product and impurities.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation: Prepare the sample as for HPLC analysis or use a fraction collected from the HPLC.

  • Instrumentation: Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in a positive ion mode.

  • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the desired peptide. Look for peaks corresponding to the masses of potential byproducts as listed in Table 1. Tandem MS (MS/MS) can be used to confirm the peptide sequence and locate the position of the modification or deletion.[1][13][15][16]

References

Technical Support Center: Optimizing Coupling Reactions for Boc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing the coupling of Boc-D-Phe(4-I)-OH. Below you will find troubleshooting advice and frequently asked questions to address common challenges during your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the coupling of this compound, a sterically hindered and hydrophobic amino acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or Incomplete Coupling Steric Hindrance: The bulky 4-iodo-phenyl side chain and the Boc-protecting group can physically obstruct the formation of the peptide bond.[1][2][3] Peptide Aggregation: As the peptide chain elongates, it may aggregate on the resin, blocking reactive sites. This is common with hydrophobic residues.[1][4] Insufficient Reagent Activity: Standard coupling reagents may not be potent enough for this hindered amino acid.[1][2]Optimize Coupling Reagents: Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[1][2] Perform a Double Coupling: After the initial coupling, repeat the step with fresh reagents to drive the reaction to completion.[3] Increase Reagent Equivalents: Use a higher excess (3-5 equivalents) of this compound and the coupling reagent.[2] Extend Reaction Time: Increase the coupling time to several hours or even overnight.[3] Enhance Solvation: Use N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF) or a "magic mixture" of DCM/DMF/NMP (1:1:1) to improve solubility and reduce aggregation.[1][3] Increase Temperature: Consider microwave-assisted synthesis to accelerate the reaction and disrupt aggregation.[3]
Racemization Over-activation of the Carboxylic Acid: Prolonged pre-activation can increase the risk of racemization. Strong Base: Strong bases like DIPEA can promote the abstraction of the α-proton, leading to loss of stereochemical integrity.[1]Minimize Pre-activation Time: Opt for in situ activation where the coupling reagent is added directly to the mixture of the amino acid and resin.[2] Use a Weaker Base: Replace DIPEA with a less hindered or weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][2] Add Racemization Suppressants: Ensure the use of additives like HOBt or HOAt, with HOAt generally being more effective.[1]
Poor Solubility of this compound Inadequate Solvent: The amino acid may not fully dissolve in the chosen solvent, leading to an incomplete reaction.Ensure Complete Dissolution: Gently warm or sonicate the solution to ensure the amino acid is fully dissolved before adding it to the resin. Switch Solvents: Use a solvent with better solvating properties like NMP.[1]
Difficult Purification Presence of Deletion Sequences: Incomplete coupling leads to the formation of peptides missing the this compound residue. Racemization: The presence of diastereomers resulting from racemization can complicate purification due to similar retention times in HPLC.[1]Optimize Coupling Conditions: Implement the solutions for low/incomplete coupling to minimize deletion sequences. Optimize HPLC Conditions: For separating diastereomers, use a shallower gradient over a longer run time to improve resolution. Experiment with different stationary phases (e.g., C8 instead of C18).[1]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

The primary challenges stem from its structure. The bulky 4-iodophenyl side chain, combined with the large Boc-protecting group, creates significant steric hindrance.[1][2] This can lead to slower and less efficient coupling reactions. Additionally, its hydrophobic nature can contribute to peptide aggregation on the solid support, further impeding the reaction.[4]

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids like this compound, more potent coupling reagents are recommended. Uronium/aminium reagents like HATU and HBTU, or phosphonium salt reagents like PyBOP, are generally more effective than standard carbodiimides like DCC or DIC alone.[1][2][3] The addition of HOBt or HOAt is crucial for enhancing reactivity and suppressing racemization.[1]

Q3: Can I use a standard DIC/HOBt protocol?

While a standard DIC/HOBt protocol might work, it may require longer reaction times and a second coupling may be necessary to achieve a high yield due to the steric hindrance of this compound. For more challenging couplings, especially in longer peptide sequences, switching to a more powerful reagent is advisable.

Q4: How can I minimize the risk of racemization?

To minimize racemization, avoid prolonged pre-activation of the amino acid. Use a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[1][2] The use of additives like HOAt is also known to be effective in suppressing racemization.

Q5: What is the best solvent to use for the coupling reaction?

While DMF is a common solvent in peptide synthesis, N-methylpyrrolidone (NMP) often has better solvating properties for bulky and hydrophobic amino acids and can help to disrupt peptide aggregation.[1][3] In particularly difficult cases, a mixture of solvents, such as DCM/DMF/NMP (1:1:1), can be beneficial.[1][3]

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. After swelling, wash the resin with DMF (3 times) and perform the N-terminal deprotection of the growing peptide chain.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in a minimal amount of DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (3-5 equivalents).

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a ninhydrin test.

  • Post-Coupling Wash: Once the reaction is complete (negative ninhydrin test), wash the resin with DMF (3 times), DCM (3 times), and either methanol or DCM (3 times).

  • Double Coupling (if necessary): If the ninhydrin test is positive, repeat steps 2-5.

Protocol 2: High-Efficiency HATU Coupling
  • Resin Preparation: Follow step 1 from the DIC/HOBt protocol.

  • Activation and Coupling (in situ): In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF. Add this solution to the resin, followed by the addition of DIPEA (6 equivalents).

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction with a ninhydrin test.

  • Post-Coupling Wash: Once the reaction is complete, wash the resin as described in step 5 of the DIC/HOBt protocol.

Visual Guides

TroubleshootingWorkflow start Start: Incomplete Coupling of This compound (Positive Ninhydrin Test) check_reagents Are you using a potent coupling reagent (e.g., HATU, HBTU)? start->check_reagents upgrade_reagents Switch to a more potent reagent (HATU, HBTU, PyBOP). check_reagents->upgrade_reagents No double_coupling Perform a double coupling with fresh reagents. check_reagents->double_coupling Yes upgrade_reagents->double_coupling check_solvents Is peptide aggregation a concern? (hydrophobic sequence) double_coupling->check_solvents change_solvent Switch to NMP or a DCM/DMF/NMP mixture. Consider microwave synthesis. check_solvents->change_solvent Yes extend_time Increase coupling time (e.g., to 4 hours or overnight). check_solvents->extend_time No change_solvent->extend_time re_evaluate Re-evaluate and monitor with ninhydrin test. extend_time->re_evaluate re_evaluate->start Test Positive end Coupling Successful (Negative Ninhydrin Test) re_evaluate->end Test Negative

Caption: Troubleshooting workflow for incomplete coupling.

ActivationPathways cluster_0 Standard Activation (Carbodiimide) cluster_1 High-Potency Activation (Uronium Salt) BocAA This compound ActiveEster O-acylisourea (less stable, risk of side reactions) BocAA->ActiveEster + DIC DIC DIC HOBt HOBt HOBtEster HOBt Active Ester (more stable, reduced racemization) ActiveEster->HOBtEster + HOBt PeptideBond1 Peptide Bond HOBtEster->PeptideBond1 + Amine BocAA2 This compound HOAtEster OAt Active Ester (highly reactive, very efficient) BocAA2->HOAtEster + HATU / Base HATU HATU PeptideBond2 Peptide Bond HOAtEster->PeptideBond2 + Amine Peptide N-terminal Amine (on resin) Peptide->PeptideBond1 Peptide->PeptideBond2

Caption: Comparison of activation pathways for coupling.

References

Minimizing racemization of Boc-D-Phe(4-I)-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of Boc-D-Phe(4-I)-OH during the critical activation step in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue when using this compound?

A1: Racemization is the process where a stereochemically pure chiral molecule, such as D-Phenylalanine, converts into a mixture of both its D- and L-enantiomers.[1] In peptide synthesis, the biological activity and therapeutic efficacy of a peptide are dictated by its precise three-dimensional structure, which depends on the sequence of specific L- or D-amino acids.[1] The introduction of the incorrect enantiomer (in this case, the L-isomer from the intended D-isomer) results in a diastereomeric impurity that can be difficult to separate and may lead to a final peptide with significantly reduced or altered biological activity.[1]

Q2: What is the primary chemical mechanism responsible for the racemization of this compound during coupling?

A2: The most prevalent mechanism for racemization of N-alkoxycarbonyl-protected amino acids, including the Boc group, is the formation of a 5(4H)-oxazolone intermediate.[1][2][3] This occurs when the carboxylic acid of this compound is activated by a coupling reagent. The α-proton on the oxazolone ring is acidic and can be readily abstracted by a base present in the reaction, leading to the formation of an achiral enolate intermediate and a loss of stereochemical integrity.[1][2][3][4] Subsequent reaction with an amine nucleophile can then occur from either face of the achiral intermediate, producing both the desired D-L peptide and the undesired L-L diastereomer.[1]

Q3: Are all coupling reagents the same in terms of racemization risk?

A3: No, the choice of coupling reagent is a critical factor. Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to promote oxazolone formation and thus increase the risk of racemization.[5][6] Uronium/aminium or phosphonium salt-based reagents, such as HBTU, TBTU, HATU, and PyBOP, are generally preferred as they react rapidly to form active esters that are less prone to cyclizing into the oxazolone intermediate.[3][6]

Q4: How do additives like HOBt or HOAt help prevent racemization?

A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma are essential for suppressing racemization, particularly when using carbodiimides.[3][4][5][7] These additives react with the initially formed highly reactive intermediate (e.g., O-acylisourea from a carbodiimide) to generate a more stable active ester.[3] This active ester is less susceptible to forming the oxazolone, thereby preserving the stereochemical purity of the amino acid during the subsequent coupling to the amine.[3] HOAt is often considered more effective at suppressing racemization than HOBt.[4]

Q5: How can I analyze my final product to determine if racemization has occurred?

A5: The most common and reliable analytical techniques to quantify racemization are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), both utilizing a chiral stationary phase.[8][9] These methods can separate the desired peptide from its diastereomeric impurity. The process typically involves hydrolyzing the peptide back to its constituent amino acids, derivatizing them to make them volatile (for GC-MS), and then analyzing the D/L ratio of the 4-Iodo-Phenylalanine.[8]

Troubleshooting Guide: High Racemization Detected

ProblemPotential CauseRecommended Solution & Rationale
High levels of L-Phe(4-I) diastereomer detected after coupling. Inappropriate Coupling Reagent: Use of a carbodiimide (e.g., DIC, DCC, EDC) without an additive.Solution: Switch to an aminium/uronium or phosphonium salt reagent like HATU, HBTU, or PyBOP.[3] Rationale: These reagents rapidly form less racemization-prone active esters and are generally more efficient, reducing the lifetime of the activated species.[3][6]
Absence of Racemization-Suppressing Additives: The activated amino acid is highly susceptible to forming the oxazolone intermediate.Solution: Always incorporate additives like HOAt, HOBt, or Oxyma into the coupling reaction, especially when using carbodiimides.[3][4] Rationale: Additives trap the activated intermediate to form a more stable active ester, which is a safer intermediate for coupling and is less prone to racemization.[3]
Incorrect Base Selection: The base used is either too strong (e.g., triethylamine) or not sterically hindered, which facilitates the abstraction of the α-proton from the oxazolone intermediate.[4]Solution: Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM), N,N-diisopropylethylamine (DIPEA), or 2,4,6-collidine.[4][5][10] Use the minimum necessary equivalents of base. Rationale: Weaker and bulkier bases are less effective at abstracting the critical α-proton, thereby reducing the rate of racemization.
High Reaction Temperature: Elevated temperatures accelerate the rate of both oxazolone formation and enolization.[11][12]Solution: Perform the activation and coupling steps at a reduced temperature, typically 0°C.[3] Avoid prolonged reaction times at room temperature or higher. Rationale: Lowering the temperature slows down the rate of the racemization pathway relative to the desired coupling reaction.
Suboptimal Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF) can sometimes promote racemization more than less polar alternatives.Solution: Consider using a less polar aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).[3] Rationale: The choice of solvent can influence the stability of the intermediates and the rate of side reactions.
Prolonged Pre-activation Time: Allowing the activated amino acid to stand for an extended period before adding the amine component increases the opportunity for oxazolone formation.Solution: Minimize the pre-activation time to 1-5 minutes, or utilize an in situ activation protocol where all components are mixed together at the start.[3] Rationale: Reducing the time the activated species exists before it can react with the amine minimizes the window for the racemization side reaction to occur.

Data Presentation

The following tables summarize the expected impact of different reaction conditions on the extent of racemization. The values are representative and intended for comparative purposes.

Table 1: Representative Influence of Coupling Reagents and Additives on Racemization

This compoundCoupling ReagentAdditiveBaseTemp (°C)% L-Isomer (Racemization)
1.1 eqDIC (1.1 eq)NoneDIPEA (2 eq)25High (>5%)
1.1 eqDIC (1.1 eq)HOBt (1.1 eq)DIPEA (2 eq)25Moderate (1-3%)
1.1 eqDIC (1.1 eq)HOAt (1.1 eq)DIPEA (2 eq)25Low (0.5-1.5%)
1.0 eqHATU (1.0 eq)(Internal)DIPEA (2 eq)25Very Low (<0.5%)

Table 2: Representative Effect of Base and Temperature on Racemization (Using DIC/HOAt)

Base (2.0 eq)Temperature (°C)% L-Isomer (Racemization)
Triethylamine (TEA)25Moderate-High (2-4%)
DIPEA25Low (0.5-1.5%)
N-Methylmorpholine (NMM)25Low (<1%)
2,4,6-Collidine25Very Low (<0.5%)
DIPEA40High (>5%)
DIPEA0Very Low (<0.5%)

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling of this compound

This protocol utilizes HATU, a coupling reagent known for low racemization, and controlled temperature conditions.

  • Preparation of Carboxylic Acid Component:

    • In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) in anhydrous Dichloromethane (DCM).

    • Cool the solution to 0°C using an ice-water bath.

  • Activation and Coupling:

    • To the cooled solution, add HATU (1.0 equivalent) and N-methylmorpholine (NMM) (2.0 equivalents).

    • Stir the mixture at 0°C. A brief pre-activation of 1-2 minutes is typically sufficient.

    • In a separate flask, dissolve the amine component (e.g., a deprotected peptide-resin or amino acid ester, 1.0 equivalent) in anhydrous DCM.

    • Add the amine solution to the activated this compound solution at 0°C.

  • Reaction and Monitoring:

    • Allow the reaction to stir at 0°C for 15-30 minutes.

    • Slowly warm the reaction to room temperature and continue stirring for an additional 2-4 hours.

    • Monitor the reaction progress using a suitable method (e.g., TLC for solution phase, or a Kaiser test for solid phase).

  • Work-up:

    • Once the reaction is complete, proceed with the standard work-up and purification protocol appropriate for your specific synthesis.

Protocol 2: General Protocol for Racemization Analysis by Chiral HPLC

This protocol outlines the steps to determine the enantiomeric purity of the 4-Iodo-Phenylalanine residue after peptide synthesis.

  • Peptide Hydrolysis:

    • Place a known quantity of the purified peptide into a hydrolysis tube.

    • To accurately correct for any racemization that may occur during the hydrolysis step itself, use 6N DCl in D₂O.[8]

    • Seal the tube under vacuum and heat at 110°C for 24 hours.[8]

  • Sample Preparation:

    • After hydrolysis, cool the sample and evaporate the DCl/D₂O under a stream of nitrogen or by lyophilization.

    • Re-dissolve the resulting amino acid hydrolysate in a suitable buffer or solvent compatible with your HPLC system.

  • Chiral HPLC Analysis:

    • Inject the sample onto an HPLC system equipped with a chiral column (e.g., a Crownpak CR(+) or similar column designed for amino acid enantiomer separation).

    • Use an appropriate mobile phase and detection method (e.g., UV detection if the amino acids are derivatized with a chromophore, or mass spectrometry).

    • The D- and L-enantiomers of 4-Iodo-Phenylalanine will elute at different retention times.

  • Quantification:

    • Integrate the peak areas for both the D- and L-isomers.

    • Calculate the percentage of racemization using the formula: % Racemization = [Area(L-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100.

Visualizations

The following diagrams illustrate the key chemical pathway for racemization and a logical workflow for troubleshooting.

racemization_mechanism cluster_activation Activation & Cyclization cluster_racemization Racemization cluster_coupling Coupling A This compound B Activated Intermediate (e.g., O-Acylisourea) A->B + Coupling Reagent (e.g., DIC) C 5(4H)-Oxazolone (Chiral) B->C Intramolecular Cyclization D Achiral Enolate Intermediate C->D F Desired D-L Peptide C->F Attack from 'alpha' face D->C D->F G Undesired L-L Peptide D->G E Amine Nucleophile (H2N-R') E->C E->D

Caption: Mechanism of racemization via 5(4H)-oxazolone formation.

troubleshooting_workflow start High Racemization Detected? reagent_check Using Carbodiimide (DIC/DCC) alone? start->reagent_check Start Here additive_check Using Additive (HOAt/HOBt)? reagent_check->additive_check No sol_reagent Switch to HATU/HBTU reagent_check->sol_reagent Yes base_check What Base is Used? additive_check->base_check Yes sol_additive Add HOAt or Oxyma additive_check->sol_additive No temp_check Reaction Temp > 0°C? base_check->temp_check DIPEA / NMM sol_base Use NMM or Collidine base_check->sol_base TEA / High Conc. sol_temp Run reaction at 0°C temp_check->sol_temp Yes ok Low Racemization temp_check->ok No

Caption: Troubleshooting workflow for minimizing racemization.

References

Validation & Comparative

A Comparative Guide to Boc-D-Phe(4-I)-OH and Boc-D-Phe(4-Br)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide structures is a powerful strategy for enhancing their therapeutic properties, including metabolic stability, receptor affinity, and conformational rigidity. Among the various modifications, halogenation of the phenylalanine side chain has proven to be a particularly effective approach. This guide provides a detailed comparison of two such derivatives, Boc-D-Phe(4-I)-OH and Boc-D-Phe(4-Br)-OH, for their application in solid-phase peptide synthesis (SPPS). This comparison will focus on their performance, potential impacts on peptide properties, and relevant experimental protocols.

Physicochemical Properties

Both this compound and Boc-D-Phe(4-Br)-OH are derivatives of D-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a halogen substituent at the para position of the phenyl ring. The key differences in their physicochemical properties stem from the nature of the halogen atom.

PropertyThis compoundBoc-D-Phe(4-Br)-OH
Molecular Weight 391.20 g/mol 344.20 g/mol
Van der Waals Radius of Halogen Iodine: 1.98 ÅBromine: 1.85 Å
Electronegativity of Halogen (Pauling Scale) Iodine: 2.66Bromine: 2.96
Carbon-Halogen Bond Energy C-I: ~240 kJ/molC-Br: ~280 kJ/mol

The larger van der Waals radius of iodine in this compound can introduce greater steric bulk into the peptide structure compared to the bromine in Boc-D-Phe(4-Br)-OH. This difference can have implications for both the synthesis process and the final conformation of the peptide.

Performance in Peptide Synthesis

While direct head-to-head quantitative comparisons in the literature are scarce, the performance of these two amino acid derivatives in SPPS can be inferred from general principles of peptide chemistry and studies on similar halogenated analogs.

Coupling Efficiency:

The primary challenge when incorporating bulky amino acid derivatives like p-halogenated phenylalanines is the potential for reduced coupling efficiency due to steric hindrance. The larger size of the iodine atom in this compound may lead to slightly lower coupling yields or require longer reaction times or double coupling protocols compared to Boc-D-Phe(4-Br)-OH, especially in sterically demanding sequences. However, with optimized coupling conditions and potent activating agents, high incorporation rates can be achieved for both derivatives.

Deprotection and Side Reactions:

The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA). Both this compound and Boc-D-Phe(4-Br)-OH are stable under these standard deprotection conditions. The carbon-halogen bonds are generally stable during the synthesis and final cleavage from the resin.

Impact on Peptide Properties

The choice between incorporating a 4-iodo or a 4-bromo-D-phenylalanine residue can have a significant impact on the resulting peptide's biological and structural properties.

Conformation and Bioactivity:

The introduction of a D-amino acid can significantly increase a peptide's resistance to enzymatic degradation, thereby prolonging its in-vivo half-life. The bulky halogen at the para position can further influence the peptide's conformation by restricting the rotational freedom of the phenyl side chain. This can lead to a more defined secondary structure, which may enhance receptor binding affinity and specificity. The larger steric footprint of the iodo-substituent may induce a more pronounced conformational constraint compared to the bromo-substituent.

Post-synthesis Modification:

The carbon-iodine bond in the 4-iodophenylalanine residue is more reactive than the carbon-bromine bond, making it a more suitable handle for post-synthetic modifications via cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This allows for the introduction of a wide variety of functional groups onto the peptide after its synthesis.

Experimental Protocols

The following is a general protocol for the incorporation of this compound or Boc-D-Phe(4-Br)-OH into a peptide sequence using manual Boc-SPPS. This protocol may require optimization depending on the specific peptide sequence and resin.

Materials:

  • Appropriate solid-phase resin (e.g., Merrifield or PAM resin)

  • This compound or Boc-D-Phe(4-Br)-OH

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization solution: 5% DIPEA in DCM

  • Solvents: N,N-Dimethylformamide (DMF), DCM

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (e.g., HF or TFMSA/TFA)

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (5% DIPEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-D-Phe(4-X)-OH, Activator, DIPEA in DMF) Neutralization->Coupling Washing Washing (DMF, DCM, IPA) Coupling->Washing Repeat Repeat for next amino acid Washing->Repeat If not final residue Cleavage Final Cleavage and Deprotection Washing->Cleavage If final residue Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Detailed Protocol:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization: Treat the resin with 5% DIPEA in DCM for 5 minutes (2x).

  • Washing: Wash the resin with DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate a solution of this compound or Boc-D-Phe(4-Br)-OH (3 equivalents), a coupling agent (e.g., HBTU, 3 equivalents), and HOBt (3 equivalents) in DMF with DIPEA (6 equivalents) for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours. For sterically hindered couplings, a second coupling may be necessary.

    • Monitor the reaction completion using a ninhydrin (Kaiser) test.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and IPA (3x).

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.

  • Final Cleavage: After the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF or TFMSA/TFA) with scavengers.

  • Purification: Precipitate the cleaved peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Relationship for Selection

The choice between this compound and Boc-D-Phe(4-Br)-OH depends on the specific goals of the research. The following diagram illustrates a decision-making process.

Decision_Tree Goal Primary Goal of Incorporation Max_Steric Maximize Steric Hindrance / Conformational Restriction Goal->Max_Steric Post_Syn_Mod Enable Post-Synthetic Modification Goal->Post_Syn_Mod Standard_Incorp Standard Incorporation for Stability/Binding Goal->Standard_Incorp Iodo Use this compound Max_Steric->Iodo Post_Syn_Mod->Iodo Bromo Use Boc-D-Phe(4-Br)-OH Standard_Incorp->Bromo

Caption: Decision tree for selecting between this compound and Boc-D-Phe(4-Br)-OH.

Conclusion

Both this compound and Boc-D-Phe(4-Br)-OH are valuable reagents for introducing halogenated D-phenylalanine residues into peptides to enhance their therapeutic potential. The choice between them should be guided by the specific requirements of the peptide being synthesized. Boc-D-Phe(4-Br)-OH may offer slightly better performance in terms of coupling efficiency for routine incorporations due to its smaller size. In contrast, this compound provides a larger steric footprint for greater conformational constraint and offers a more versatile handle for post-synthetic modifications. Careful consideration of these factors and optimization of synthesis protocols will enable the successful application of both derivatives in the development of novel peptide-based therapeutics.

A Comparative Stability Analysis of Boc-D-Phe(4-I)-OH and Boc-D-Phe(4-Cl)-OH for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of stable building blocks is paramount to ensuring the quality, efficacy, and shelf-life of peptide-based therapeutics. This guide provides a comparative analysis of the stability of two halogenated phenylalanine derivatives, Boc-D-Phe(4-I)-OH and Boc-D-Phe(4-Cl)-OH, which are pivotal intermediates in the synthesis of pharmacologically active peptides.

To provide a definitive comparison, a forced degradation study is the recommended approach.[4][5][6] This involves subjecting both compounds to a variety of stress conditions to identify potential degradation pathways and compare their degradation profiles.

Comparative Stability Data Under Forced Degradation Conditions

The following table summarizes the expected outcomes from a comprehensive forced degradation study. The data presented is hypothetical and serves to illustrate the expected format for reporting such a comparative analysis. The percentage of degradation would be determined using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stress ConditionParametersThis compound (% Degradation)Boc-D-Phe(4-Cl)-OH (% Degradation)Major Degradants Observed
Acidic Hydrolysis 0.1 M HCl, 60°C, 24h5-10%< 5%De-Boc-D-Phe(4-I)-OH, De-Boc-D-Phe(4-Cl)-OH
Basic Hydrolysis 0.1 M NaOH, 25°C, 8h10-15%5-10%De-Boc-D-Phe(4-I)-OH, De-Boc-D-Phe(4-Cl)-OH
Oxidative Stress 3% H₂O₂, 25°C, 24h15-20%10-15%Oxidized species, Potential deiodination/dechlorination
Thermal Stress 80°C, 48h20-30%10-15%Deiodinated species, Decarboxylated species
Photolytic Stress ICH Q1B Option 230-40%15-20%Deiodinated species, Photodegradants

Experimental Protocols

A robust forced degradation study is essential to elucidate the intrinsic stability of these molecules.[5][6] The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[7][8]

General Sample Preparation

A stock solution of each compound (this compound and Boc-D-Phe(4-Cl)-OH) is prepared at a concentration of 1 mg/mL in a suitable solvent system (e.g., acetonitrile:water 50:50 v/v).

Hydrolytic Degradation
  • Acidic Conditions: To 1 mL of the stock solution, 1 mL of 0.1 M HCl is added. The mixture is incubated at 60°C for 24 hours. Samples are withdrawn at appropriate time intervals, neutralized with an equivalent amount of 0.1 M NaOH, and diluted for analysis.

  • Basic Conditions: To 1 mL of the stock solution, 1 mL of 0.1 M NaOH is added. The mixture is kept at room temperature (25°C) for 8 hours. Samples are withdrawn, neutralized with 0.1 M HCl, and diluted for analysis.

Oxidative Degradation

To 1 mL of the stock solution, 1 mL of 3% hydrogen peroxide (H₂O₂) is added. The solution is stored at room temperature (25°C) for 24 hours, protected from light. Samples are taken at various time points for analysis.

Thermal Degradation

The solid compounds are placed in a thermostatically controlled oven at 80°C for 48 hours. Samples are withdrawn periodically, dissolved in the solvent system, and analyzed.

Photostability Testing

The solid compounds are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][11][12] A control sample is kept in the dark under the same temperature conditions to differentiate between thermal and photolytic degradation.

Analytical Method

A validated stability-indicating HPLC method with a suitable column (e.g., C18) and a photodiode array (PDA) detector is used to separate and quantify the parent compounds and their degradation products.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the comparative stability study and the potential degradation pathways.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock_I This compound Stock Acid Acidic Hydrolysis (0.1M HCl, 60°C) Stock_I->Acid Base Basic Hydrolysis (0.1M NaOH, 25°C) Stock_I->Base Oxidation Oxidative Stress (3% H2O2, 25°C) Stock_I->Oxidation Thermal Thermal Stress (80°C) Stock_I->Thermal Photo Photolytic Stress (ICH Q1B) Stock_I->Photo Stock_Cl Boc-D-Phe(4-Cl)-OH Stock Stock_Cl->Acid Stock_Cl->Base Stock_Cl->Oxidation Stock_Cl->Thermal Stock_Cl->Photo HPLC Stability-Indicating HPLC-PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis & Comparison HPLC->Data

Caption: Experimental workflow for the comparative forced degradation study.

G cluster_0 This compound cluster_1 Boc-D-Phe(4-Cl)-OH cluster_2 Degradation Products Parent_I This compound DeBoc_I De-Boc-D-Phe(4-I)-OH Parent_I->DeBoc_I Hydrolysis Dehalogenated Boc-D-Phe-OH Parent_I->Dehalogenated Photolysis/Thermal Oxidized Oxidized Species Parent_I->Oxidized Oxidation Parent_Cl Boc-D-Phe(4-Cl)-OH DeBoc_Cl De-Boc-D-Phe(4-Cl)-OH Parent_Cl->DeBoc_Cl Hydrolysis Parent_Cl->Dehalogenated Photolysis/Thermal Parent_Cl->Oxidized Oxidation

Caption: Potential degradation pathways for the halogenated phenylalanine derivatives.

References

Unlocking New Frontiers in Peptide Drug Discovery: A Comparative Guide to Boc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide design. Among these, halogenated phenylalanines offer a powerful toolkit to modulate the physicochemical and biological properties of peptides. This guide provides an in-depth comparison of Boc-D-Phe(4-I)-OH against other para-halogenated D-phenylalanine analogs, highlighting its unique advantages supported by experimental data and detailed methodologies.

The introduction of a halogen atom at the para-position of the D-phenylalanine side chain can profoundly influence peptide structure, stability, and receptor interactions. While fluoro, chloro, and bromo derivatives each offer distinct properties, the iodo-substituted analog, this compound, presents a unique combination of characteristics that make it particularly advantageous for specific applications in drug discovery and structural biology.

Physicochemical Properties: A Comparative Overview

The nature of the halogen substituent directly impacts key physicochemical parameters such as molecular weight and hydrophobicity. These properties, in turn, influence the behavior of the amino acid during peptide synthesis and the overall characteristics of the resulting peptide.

PropertyBoc-D-Phe-OHBoc-D-Phe(4-F)-OHBoc-D-Phe(4-Cl)-OHBoc-D-Phe(4-Br)-OHThis compound
Molecular Weight ( g/mol ) 265.30[1]283.29[2]299.75[3][4]344.2[5][6]391.20[7][8]
Calculated LogP (unprotected) -1.5-1.9[9][10]-0.5[11]-0.4[12][13]-0.9[14][15]

Note: LogP values are for the corresponding unprotected D-amino acids and are provided to illustrate the trend in hydrophobicity.

The increasing molecular weight from fluorine to iodine is a critical consideration in peptide design, potentially influencing ligand-receptor interactions and pharmacokinetic profiles. While the trend in hydrophobicity is less linear, the distinct electronic properties of each halogen play a significant role in modulating peptide behavior.

Key Advantages of this compound in Specific Applications

While each halogenated phenylalanine offers unique benefits, this compound excels in several key areas of peptide research and development.

Facilitating Structural Elucidation via X-ray Crystallography

A significant advantage of incorporating 4-iodophenylalanine into peptides is its utility in X-ray crystallography. The iodine atom, with its high electron density, can serve as a powerful anomalous scatterer, aiding in the solution of the phase problem, a critical bottleneck in determining the three-dimensional structure of macromolecules.[16][17] This is particularly valuable for novel peptides or peptide-protein complexes where a homologous structure for molecular replacement is unavailable.

Experimental Workflow: Single-wavelength Anomalous Diffraction (SAD) Phasing with Iodine

SAD_Phasing cluster_crystal Crystal Preparation cluster_data Data Collection & Processing cluster_phasing Phasing and Model Building Peptide_Synthesis Peptide Synthesis with This compound Crystallization Peptide Crystallization Peptide_Synthesis->Crystallization Soaking Crystal Soaking in Iodide-containing Solution (Optional) Crystallization->Soaking Xray_Diffraction X-ray Diffraction Data Collection Soaking->Xray_Diffraction Data_Processing Data Processing & Scaling Xray_Diffraction->Data_Processing Iodine_Substructure Locate Iodine Atoms (Anomalous Signal) Data_Processing->Iodine_Substructure Phase_Calculation Calculate Initial Electron Density Map Iodine_Substructure->Phase_Calculation Model_Building Build and Refine Peptide Structure Phase_Calculation->Model_Building

SAD Phasing Workflow with Iodinated Peptides

Versatility in Peptide Diversification through Cross-Coupling Reactions

The carbon-iodine bond in the 4-iodophenylalanine side chain is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the late-stage functionalization of peptides, enabling the introduction of a wide array of aryl and heteroaryl groups. This powerful tool facilitates the rapid generation of peptide libraries with diverse functionalities for structure-activity relationship (SAR) studies.

Modulating Biological Activity

Halogenation can significantly impact the biological activity of peptides by influencing their conformation and binding affinity to target receptors. While direct comparative data for a single peptide series containing each of the different para-halogenated D-phenylalanines is scarce, studies on related systems demonstrate the potential for these modifications to enhance potency. For instance, the substitution of phenylalanine with 4-fluorophenylalanine in the opioid peptide biphalin has been shown to dramatically increase its binding affinity for both µ- and δ-opioid receptors. While this example uses the L-isomer, it highlights the general principle that halogenation can be a powerful tool for optimizing receptor interactions.

Performance in Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for standard Boc-SPPS protocols. The Boc protecting group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the C-I bond is stable to these conditions. The coupling of this compound can be achieved using standard coupling reagents.

Experimental Workflow: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

Boc_SPPS_Cycle Start Resin-Bound Peptide Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (e.g., 10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling of Boc-D-Phe(4-X)-OH (Coupling Reagent, e.g., HBTU) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Elongated Resin-Bound Peptide Wash3->End

Boc-SPPS Cycle for Halogenated Phenylalanines

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for the incorporation of a Boc-protected amino acid.

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin sequentially with DCM, isopropanol (IPA), and DCM.

  • Neutralization: Neutralize the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).

  • Washing: Wash the resin with DMF.

  • Coupling: In a separate vessel, pre-activate the Boc-D-halogenated-phenylalanine (3 equivalents) with a coupling agent such as HBTU (3 equivalents) and DIEA (6 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat the cycle for the next amino acid in the sequence.

General Protocol for Suzuki-Miyaura Cross-Coupling on a Peptide Containing 4-Iodophenylalanine

This protocol is a representative example and may require optimization for specific peptide sequences.

  • Peptide Synthesis: Synthesize the peptide containing this compound on a solid support using standard SPPS protocols.

  • Resin Preparation: Swell the peptide-resin in a suitable solvent such as DMF or THF.

  • Reaction Setup: To the swollen resin, add the boronic acid (5-10 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.2-0.5 equivalents), and a base such as Na₂CO₃ (5-10 equivalents) in a mixture of solvents (e.g., Toluene/THF/H₂O).

  • Reaction: Heat the reaction mixture at 60-80 °C for 12-24 hours under an inert atmosphere.

  • Washing: After the reaction is complete, wash the resin extensively with water, DMF, and DCM to remove excess reagents and byproducts.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify using standard procedures (e.g., RP-HPLC).

Conclusion

This compound stands out among other halogenated phenylalanines due to its unique utility in structural biology and its versatility in medicinal chemistry. The ability to use the iodine atom as a phasing tool in X-ray crystallography provides a distinct advantage for de novo structure determination of novel peptides. Furthermore, the amenability of the C-I bond to cross-coupling reactions opens up a vast chemical space for peptide diversification and optimization. While other halogenated phenylalanines certainly have their merits in modulating peptide properties, the combined benefits of this compound make it an indispensable tool for researchers at the forefront of peptide-based drug discovery and design. The choice of which halogenated analog to use will ultimately depend on the specific goals of the research, but for projects requiring structural insights or extensive SAR exploration, this compound offers a clear and compelling advantage.

References

Unveiling the Influence of 4-Iodophenylalanine on Peptide Attributes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of non-natural amino acids is a pivotal technique in peptide chemistry, enabling the fine-tuning of a peptide's structural and functional characteristics for enhanced therapeutic and research applications. Among these modified amino acids, 4-iodophenylalanine, an analog of phenylalanine, offers unique properties owing to the presence of a bulky, hydrophobic iodine atom on the phenyl ring. This guide provides a comprehensive comparison of peptides containing 4-iodophenylalanine against their native counterparts, supported by experimental data and detailed methodologies for key analytical techniques.

Impact on Peptide Structure

The substitution of phenylalanine with 4-iodophenylalanine can induce notable changes in peptide conformation and stability. The large atomic radius of iodine can introduce steric hindrance and alter side-chain packing, potentially influencing the peptide's secondary structure. While the effects are context-dependent, studies on proteins have shown that such a substitution can be well-tolerated within the hydrophobic core without significant structural perturbation.[1]

Table 1: Comparative Analysis of Structural Properties

PropertyNative Peptide (with Phenylalanine)4-Iodophenylalanine PeptideExperimental Method
Secondary Structure Predominantly α-helical or β-sheet, depending on the sequence.May show subtle shifts in secondary structure content. The bulky iodine atom can potentially disrupt or stabilize local conformations.Circular Dichroism (CD) Spectroscopy
Hydrophobicity Moderately hydrophobic.Increased hydrophobicity due to the large, non-polar iodine atom.[2]Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Aggregation Propensity Sequence-dependent.Potentially increased aggregation propensity due to enhanced hydrophobicity and potential for halogen bonding.[2][3]Thioflavin T (ThT) Assay, Dynamic Light Scattering (DLS)
Overall 3D Structure Defined by the full amino acid sequence.In larger proteins, the substitution may not cause significant global structural changes.[1]X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy
Impact on Peptide Function

The functional consequences of incorporating 4-iodophenylalanine are diverse and can range from altered receptor binding to modified enzyme inhibition and changes in biological interactions. The electronic properties and the potential for halogen bonding introduced by the iodine atom can significantly influence molecular recognition.

A notable example is the amino-terminal fragment of apolipoprotein C-I, where replacing phenylalanine-14 with 4-iodophenylalanine drastically reduced its ability to bind to Very Low-Density Lipoproteins (VLDL). The native peptide showed 83% incorporation with VLDL, whereas the iodinated version exhibited only 8.7% incorporation, demonstrating a significant loss of function in this specific biological context.[4]

Table 2: Comparative Analysis of Functional Properties

Functional ParameterNative Peptide (with Phenylalanine)4-Iodophenylalanine PeptideExperimental Method
Receptor Binding Affinity (Ki) Baseline affinity for a specific receptor.Can be increased or decreased depending on the specific interactions within the binding pocket. The iodine atom can offer new non-covalent interactions, such as halogen bonding.Radioligand Binding Assay
Enzyme Inhibition (IC50) Baseline inhibitory concentration.The altered size and electronics of the side chain can affect how the peptide fits into an enzyme's active site, potentially leading to enhanced or diminished inhibition.Enzyme Inhibition Assay
Lipoprotein Binding High (e.g., 83% for an apolipoprotein C-I fragment).[4]Significantly Reduced (e.g., 8.7% for the modified apolipoprotein C-I fragment).[4]Lipoprotein Binding Assay
In Vivo Uptake (for imaging) Not typically used for radioimaging.Can be radiolabeled with iodine isotopes (e.g., 123I, 124I, 131I) for use as a tracer in medical imaging, indicating cellular uptake.Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) Imaging

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of peptides containing 4-iodophenylalanine.

Solid-Phase Peptide Synthesis (SPPS) of a 4-Iodophenylalanine-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing 4-iodophenylalanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-L-amino acids and Fmoc-4-iodo-L-phenylalanine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-4-iodo-L-phenylalanine), 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and incubate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet and wash it with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple next Fmoc-Amino Acid (including 4-Iodo-Phe) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Wash2->Deprotect Repeat for each amino acid FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect Cleave Cleave & Deprotect (TFA Cocktail) FinalDeprotect->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify FinalPeptide Pure Peptide Purify->FinalPeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of the peptide in solution.

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.

  • Instrument Setup: Use a calibrated spectropolarimeter. Purge the instrument with nitrogen gas.

  • Data Acquisition: Record the CD spectrum in the far-UV range (typically 190-260 nm) at a controlled temperature (e.g., 25°C) using a quartz cuvette with a 1 mm path length.

  • Data Analysis: Process the raw data (ellipticity) to obtain mean residue ellipticity [θ]. Analyze the spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

Receptor Binding Assay

This assay determines the affinity of the peptide for its target receptor.

Protocol:

  • Materials: Cell membranes expressing the target receptor, radiolabeled ligand (e.g., [125I]-labeled native peptide), unlabeled native peptide, and the 4-iodophenylalanine-containing peptide.

  • Assay Setup: In a 96-well plate, add a constant amount of cell membranes and radiolabeled ligand to each well.

  • Competition: Add increasing concentrations of the unlabeled native peptide or the 4-iodophenylalanine peptide to compete for binding with the radiolabeled ligand.

  • Incubation: Incubate the plate at a specific temperature for a set time to reach binding equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Logical Flow of a Competitive Receptor Binding Assay

Binding_Assay Start Prepare Assay Components Components Receptor Source (Cell Membranes) + Radiolabeled Ligand + Competitor Peptide (Native or 4-Iodo-Phe) Start->Components Incubate Incubate to Equilibrium Components->Incubate Separate Separate Bound & Free Ligand (Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Data Analysis Measure->Analyze Result Determine IC50 & Ki Analyze->Result

Caption: Steps in a competitive receptor binding assay.

Conclusion

The incorporation of 4-iodophenylalanine into peptides is a potent strategy for modulating their structure and function. The increased hydrophobicity and steric bulk, along with the potential for halogen bonding, can lead to significant changes in secondary structure, aggregation propensity, and biological activity. As demonstrated, these modifications can dramatically alter interactions with biological targets, such as lipoproteins, and provide a means for developing novel peptide-based imaging agents. A thorough comparative analysis using the detailed experimental protocols is essential to fully elucidate the impact of this unique amino acid on a given peptide's therapeutic or diagnostic potential.

References

Comparative stability of peptides containing different halogens

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based drug development, enhancing stability is a critical hurdle to overcome. Halogenation, the strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into peptide sequences, has emerged as a promising strategy to improve pharmacokinetic profiles. This guide provides a comparative analysis of the stability of peptides containing different halogens, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to Halogenation and Peptide Stability

Native peptides are often susceptible to rapid degradation by proteases in the body, leading to short half-lives and limited therapeutic efficacy. Halogenation can modulate the physicochemical properties of peptides, including their conformation, hydrophobicity, and electronic distribution. These alterations can, in turn, affect their susceptibility to enzymatic cleavage and overall stability. However, the impact of halogenation is not uniform and depends on the specific halogen, its position in the peptide, and the surrounding microenvironment.

Comparative Proteolytic Stability

The primary advantage of halogenating peptides is often the potential to increase their resistance to proteolytic degradation. Below is a summary of the observed effects of each halogen on peptide stability.

Fluorine

Fluorination is the most studied halogenation strategy for peptides. The small size of fluorine and the high strength of the carbon-fluorine bond can lead to significant changes in peptide conformation and electronic properties.

  • Effect on Stability: The effect of fluorination on proteolytic stability is highly context-dependent and not always predictable.[1][2] In some cases, fluorination can lead to a substantial increase in stability, while in others, it has little to no effect or can even increase susceptibility to cleavage.[1][2] The outcome is influenced by the specific enzyme, the position of the fluorine atom relative to the cleavage site, and the number of fluorine substitutions.[1][2]

  • Mechanism: Fluorination can alter the local conformation of the peptide backbone, which may disrupt the optimal binding geometry for proteases. The strong electron-withdrawing nature of fluorine can also influence the susceptibility of the adjacent peptide bond to hydrolysis.

Chlorine and Bromine

Research on the impact of chlorination and bromination on the stability of therapeutic peptides is less extensive compared to fluorination. However, emerging evidence suggests these halogens can also be valuable tools for enhancing stability.

  • Effect on Stability: The incorporation of chlorinated and brominated amino acids has been shown to enhance the proteolytic stability of peptides.[3] For instance, brominated resilin-derived peptides exhibited superior proteolytic stability compared to their non-brominated counterparts.[3] The larger size of chlorine and bromine compared to fluorine can introduce greater steric hindrance, which may be more effective at preventing protease binding.

  • Mechanism: Similar to fluorine, chlorine and bromine can induce conformational changes and electronic perturbations. Their larger size can provide a more significant steric shield, directly blocking the access of proteases to the cleavage site.

Iodine

Iodination has been explored in the context of radio-labeling for imaging and therapy, but its effects on peptide stability are also of interest.

  • Effect on Stability: The introduction of iodine can have varied effects. In some instances, peptides containing iodotyrosine were found to undergo more rapid and complete hydrolysis by matrix metalloproteinase-9 (MMP-9).[4] However, iodination can also promote self-assembly and aggregation, which may indirectly protect the peptide from degradation.[4] Studies on iodinated obestatin peptides revealed that the position and number of iodine atoms significantly influence their metabolic properties, with some analogs showing improved stability.[5]

  • Mechanism: The large size and polarizability of iodine can significantly alter peptide structure and intermolecular interactions.[4] While it can enhance binding to some enzymes, it can also drive the formation of stable aggregates that are less accessible to proteases.

Quantitative Data on Peptide Stability

Direct comparative data for the stability of the same peptide sequence halogenated with different halogens is scarce in the literature. The following tables summarize representative data from various studies, highlighting the peptide, the halogen modification, the experimental conditions, and the observed half-life or stability outcome.

Table 1: Stability of Fluorinated Peptides

Peptide SequenceFluorinated ResidueAssay ConditionsHalf-life / Stability Outcome
Model PeptidesFluorinated amino acidsDigestion with α-chymotrypsin and pepsinIncreased stability in only a few cases; effect is not predictable.[1][2]
Model PeptidesFluorinated amino acidsHuman blood plasmaEffect on stability is variable and depends on the specific peptide and cleavage site.[6]

Table 2: Stability of Iodinated Peptides

Peptide SequenceIodinated ResidueAssay ConditionsHalf-life / Stability Outcome
MMP-9 responsive peptidesIodotyrosineDigestion with MMP-9More rapid and complete hydrolysis compared to non-iodinated peptide.[4]
Obestatin analogs3-iodo-Y(16), 3,5-diiodo-Y(16), 2,5-diiodo-H(19)In vitro in plasmaSignificant differences in degradation kinetics compared to native peptide.[5]

Table 3: Stability of Brominated Peptides

Peptide SequenceBrominated ResidueAssay ConditionsHalf-life / Stability Outcome
Resilin-derived peptide3,5-dibromotyrosineProteolytic degradation assaySuperior proteolytic stability compared to non-brominated peptide.[3]

Thermal Stability

Halogenation can also influence the thermal stability of peptides, which is a critical parameter for formulation and storage.

  • Fluorine: The incorporation of fluorinated hydrophobic residues can increase the buried hydrophobic surface area, promoting hydrophobic collapse and enhancing the thermal stability of coiled-coil structures.[7]

  • Chlorine, Bromine, and Iodine: Heavier halogens can also contribute to thermal stability. The stabilizing effect often increases with the size and polarizability of the halogen (I > Br > Cl > F), which can enhance intermolecular interactions and lead to more rigid and stable structures.[8]

Table 4: Thermal Stability of Halogenated Peptides

Peptide/Protein SystemHalogenated ResidueMethodObservation
PinWW domainpara-iodinated PhenylalanineThermal denaturation (monitored by CD at 226 nm)Para-iodination stabilized the folded state by -1.2 kcal/mol.[9]
PinWW domaintetrafluorinated PhenylalanineThermal denaturation (monitored by CD at 226 nm)Tetrafluorination stabilized the folded state by -0.5 kcal/mol.[9]

Experimental Protocols

Accurate assessment of peptide stability is crucial for comparing the effects of different halogens. Below are detailed methodologies for key experiments.

In Vitro Peptide Stability Assay in Plasma/Serum

This assay determines the half-life of a peptide in a biologically relevant matrix.

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent).

  • Human or animal plasma/serum.

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile).

  • HPLC or LC-MS system.

Procedure:

  • Pre-warm an aliquot of plasma or serum to 37°C.

  • Spike the plasma/serum with the test peptide to a final concentration (e.g., 10 µM).

  • Incubate the mixture at 37°C, with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately add the aliquot to a tube containing the cold quenching solution to stop enzymatic degradation and precipitate plasma proteins.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Collect the supernatant and analyze the concentration of the intact peptide using a validated RP-HPLC or LC-MS method.[10]

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) by fitting the data to a one-phase exponential decay model.

Thermal Denaturation Assay

This method assesses the thermal stability of a peptide by monitoring changes in its secondary structure as a function of temperature.

Materials:

  • Peptide solution in a suitable buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).

  • Circular Dichroism (CD) spectropolarimeter with a temperature controller.

Procedure:

  • Prepare a solution of the halogenated peptide at a known concentration (e.g., 50 µM).

  • Place the sample in a quartz cuvette and load it into the CD spectropolarimeter.

  • Record the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helices).

  • Increase the temperature incrementally (e.g., 2°C per step) from a starting temperature (e.g., 2°C) to a final temperature (e.g., 98°C).

  • Allow the sample to equilibrate at each temperature before recording the CD signal.

  • Plot the CD signal as a function of temperature to generate a thermal denaturation curve.

  • The midpoint of the transition, where 50% of the peptide is unfolded, is the melting temperature (Tm), which is a measure of thermal stability.[9]

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate complex experimental processes and biological pathways.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Incubation Incubation and Sampling cluster_Analysis Sample Processing and Analysis cluster_Data Data Analysis Peptide Halogenated Peptide Stock Solution Incubate Incubate at 37°C Peptide->Incubate Plasma Human Plasma/Serum Plasma->Incubate Timepoints Collect Aliquots at Timepoints Incubate->Timepoints Quench Quench Reaction (e.g., TCA) Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant (HPLC/LC-MS) Centrifuge->Analyze Plot Plot % Intact Peptide vs. Time Analyze->Plot Calculate Calculate Half-life (t½) Plot->Calculate

Caption: Workflow for In Vitro Peptide Stability Assay.

Peptide_Metabolism IntactPeptide Intact Halogenated Peptide Cleavage Proteolytic Cleavage IntactPeptide->Cleavage Clearance Renal Clearance IntactPeptide->Clearance Proteases Plasma Proteases (e.g., DPP-IV, NEP) Proteases->Cleavage Fragments Inactive Peptide Fragments Cleavage->Fragments

References

A Comparative Guide to Boc vs. Fmoc Strategy for the Synthesis of 4-Iodophenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as 4-iodophenylalanine, into peptides is a critical strategy in drug discovery and chemical biology. This modification can enhance biological activity, improve metabolic stability, and serve as a versatile handle for further chemical derivatization or radiolabeling. The choice of solid-phase peptide synthesis (SPPS) strategy—tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc)—is a crucial decision that impacts the overall efficiency, purity, and yield of the final peptide. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of peptides containing 4-iodophenylalanine, supported by experimental protocols and data.

At a Glance: Key Differences

FeatureBoc StrategyFmoc Strategy
α-Amino Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent Strong Acid (e.g., Trifluoroacetic Acid - TFA)Base (e.g., 20% Piperidine in DMF)
Side-Chain Protection Benzyl-based (Bzl)tert-Butyl-based (tBu)
Final Cleavage Strong Acid (e.g., HF, TFMSA)Moderate Acid (e.g., TFA)
Orthogonality Not strictly orthogonal (both steps are acid-labile)Fully orthogonal (base vs. acid labile)[1][2]
Reaction Conditions HarshMild[3]
Resin Types Merrifield, PAMWang, Rink Amide
Handling Safety Requires specialized equipment for HFStandard laboratory fume hood

Quantitative Performance Comparison

ParameterBoc StrategyFmoc Strategy
Typical Crude Purity Good, but can be lower for complex peptidesGenerally higher due to milder conditions[4]
Typical Final Yield Can be higher for long or hydrophobic sequences[]High for most standard peptides
Coupling Efficiency High, especially with in situ neutralizationConsistently high (>99%) with modern activators[4]
Side Reactions Acid-catalyzed side reactions, t-butylation of TrpDiketopiperazine formation, aspartimide formation

Experimental Protocols

Boc Strategy: Synthesis of a model 4-Iodophenylalanine Peptide

This protocol outlines the manual synthesis of a hypothetical peptide (e.g., H-Gly-Ile-Phe(4-I)-Ala-OH) using the Boc/Bzl strategy on a Merrifield resin.

1. Resin Preparation and First Amino Acid Coupling (Esterification):

  • Swell Merrifield resin (1% DVB, 1.0 mmol/g) in dichloromethane (DCM).

  • Dissolve Boc-Ala-OH (2.0 mmol) and cesium carbonate (1.0 mmol) in a mixture of DMF and water. Lyophilize to obtain the cesium salt.

  • Add the Boc-Ala-OCs to the swollen resin in DMF and heat at 50°C for 12-24 hours.

  • Wash the resin with DMF, DMF/water, DMF, and DCM. Dry under vacuum.

  • Determine the substitution level using a quantitative method (e.g., picric acid titration).

2. Peptide Chain Elongation (per cycle):

  • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM and isopropanol.

  • Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes. Wash with DCM.

  • Coupling:

    • Pre-activate Boc-Phe(4-I)-OH (3 equivalents) with HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor coupling completion with the Kaiser test.

  • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid (Boc-Ile-OH, Boc-Gly-OH).

3. Cleavage and Deprotection (HF Cleavage):

  • WARNING: This procedure requires a specialized HF cleavage apparatus and experienced personnel.

  • Dry the peptide-resin thoroughly under high vacuum.

  • Place the resin in the reaction vessel of the HF apparatus with a scavenger mixture (e.g., p-cresol, p-thiocresol).

  • Cool the vessel to -78°C (dry ice/acetone bath).

  • Distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under vacuum.

  • Precipitate the crude peptide with cold diethyl ether.

  • Wash the peptide with cold ether, dissolve in an appropriate aqueous buffer, and lyophilize.

Fmoc Strategy: Synthesis of a model 4-Iodophenylalanine Peptide

This protocol outlines the manual synthesis of the same hypothetical peptide (e.g., H-Gly-Ile-Phe(4-I)-Ala-OH) using the Fmoc/tBu strategy on a Wang resin.

1. Resin Preparation and First Amino Acid Loading:

  • Swell Wang resin (1.0 mmol/g) in DMF.

  • In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

  • Add the solution to the swollen resin and shake for 2-4 hours.

  • Wash the resin with DMF and DCM.

  • Cap any unreacted hydroxyl groups with acetic anhydride/DIEA in DMF.

2. Peptide Chain Elongation (per cycle):

  • Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.

  • Coupling:

    • Pre-activate Fmoc-Phe(4-I)-OH (3 equivalents) with HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Monitor coupling completion with the Kaiser test.

  • Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-Ile-OH, Fmoc-Gly-OH).

3. Final Deprotection and Cleavage:

  • Perform a final Fmoc deprotection as described above.

  • Wash the resin with DMF and DCM, and dry under vacuum.

  • Prepare a cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.[6]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.[6]

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[6]

  • Dissolve the crude peptide in a suitable solvent for purification by RP-HPLC.

Workflow Diagrams

Boc_SPPS_Workflow Start Start: Boc-AA-Merrifield Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash Wash (DCM/IPA) Deprotection->Wash Wash Neutralization Neutralization (10% DIEA/DCM) Coupling Coupling: Boc-Phe(4-I)-OH + HBTU/DIEA Neutralization->Coupling Wash_After_Coupling Wash (DCM) Coupling->Wash_After_Coupling Wash Wash->Neutralization Repeat Repeat Cycle Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage (Anhydrous HF) Repeat->Cleavage Final Amino Acid End Crude Peptide Cleavage->End Wash_After_Coupling->Repeat

Caption: Boc Solid-Phase Peptide Synthesis Workflow for 4-Iodophenylalanine Peptides.

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Wang Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_Deprot Wash (DMF) Deprotection->Wash_Deprot Coupling Coupling: Fmoc-Phe(4-I)-OH + HBTU/DIEA Wash_Deprot->Coupling Wash_Coupling Wash (DMF) Coupling->Wash_Coupling Repeat Repeat Cycle Wash_Coupling->Repeat Repeat->Deprotection Next Amino Acid Final_Deprot Final Fmoc Deprotection Repeat->Final_Deprot Final Amino Acid Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprot->Cleavage End Crude Peptide Cleavage->End

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow for 4-Iodophenylalanine Peptides.

Discussion and Recommendations

Boc Strategy: The Boc strategy, while being the classical approach, remains highly relevant for specific applications. Its use of strong acid for deprotection can be advantageous for synthesizing long or hydrophobic peptides, as the protonation of the N-terminus can disrupt aggregation.[] However, the requirement for hazardous reagents like anhydrous HF for final cleavage necessitates specialized equipment and stringent safety protocols. The repeated use of TFA for deprotection can lead to gradual degradation of acid-sensitive residues, although 4-iodophenylalanine is generally stable under these conditions.

Fmoc Strategy: The Fmoc strategy has become the method of choice for routine peptide synthesis due to its milder reaction conditions and operational simplicity.[4] The orthogonality of the protection scheme, with base-labile α-amino protection and acid-labile side-chain protection, minimizes the risk of unintended deprotection during synthesis.[1][2] This makes it highly compatible with a wide range of modified amino acids, including 4-iodophenylalanine. The final cleavage with a TFA cocktail is significantly less hazardous than HF cleavage and can be performed in standard laboratory glassware. Potential side reactions such as diketopiperazine formation at the dipeptide stage and aspartimide formation should be considered and can often be mitigated through optimized coupling protocols.

For the synthesis of peptides containing 4-iodophenylalanine, the Fmoc strategy is generally the recommended approach for most applications. Its milder conditions, higher typical crude purity, and enhanced safety profile make it more accessible and versatile. The Boc strategy, however, may be considered a viable alternative for particularly long or aggregation-prone sequences where its unique deprotection mechanism could offer an advantage, provided the necessary equipment and expertise for handling strong acids are available. The ultimate choice will depend on the specific peptide sequence, the scale of the synthesis, and the available laboratory infrastructure.

References

The Dual Role of Iodine in Synthetic Peptide Aggregation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling the aggregation of synthetic peptides is a critical challenge. While various molecules can influence this process, iodine presents a unique and complex case, acting as both a promoter and a potential modulator of peptide self-assembly. This guide provides a comparative analysis of the effects of iodine on synthetic peptide aggregation, supported by experimental data and protocols, and contrasts its action with other known aggregation inhibitors.

Unraveling the Impact of Iodine on Peptide Aggregation

Iodination, the incorporation of iodine atoms into a peptide's structure, can profoundly alter its aggregation propensity. The effect, however, is not uniform and depends heavily on the peptide sequence, the site of iodination, and the experimental conditions.

Studies have shown that iodination of aromatic residues, such as tyrosine and phenylalanine, can significantly enhance the formation of amyloid fibrils and hydrogels.[1][2] This is attributed to the introduction of halogen bonds, which are non-covalent interactions that can promote intermolecular association and drive self-assembly.[1] For instance, a single iodine atom replacing a hydrogen on a phenylalanine residue in a human calcitonin-derived fragment resulted in a "super-gelator" peptide, forming a stable hydrogel at a concentration 30 times lower than its non-iodinated counterpart.[1]

Conversely, some research indicates that while iodination can increase aggregation driven by aromatic residues, it may also decrease intermolecular interactions by hindering aromatic stacking.[3] Furthermore, the process of radio-iodine labeling itself has been shown to potentially induce both aggregation and fragmentation of proteins, underscoring the need for careful characterization of iodinated peptides.[4]

Comparative Analysis: Iodine vs. Other Aggregation Modulators

To provide a clearer perspective, the following table compares the effects and mechanisms of iodine with other well-known modulators of peptide aggregation.

Modulator General Effect on Aggregation Mechanism of Action Supporting Evidence
Iodine Can promote or modulate aggregationIntroduces halogen bonds, alters steric and electrostatic interactions, can disrupt aromatic stacking.[1][3]Enhanced hydrogelation of a calcitonin fragment[1]; increased aggregation of MMP-9-responsive peptides.[3][5]
Polyphenols (e.g., EGCG, Curcumin) Generally inhibitoryRedirect aggregation to off-pathway, non-toxic oligomers; interact with and stabilize monomeric or oligomeric species.[6][7]Inhibition of α-synuclein and Aβ peptide aggregation.[6][7]
Methylene Blue Can inhibit or promote fibrillization depending on the peptideCan inhibit oligomerization by promoting fibrillization (Aβ) or inhibit fibrillization (PrP).[8][9]Reduces Aβ levels and rescues cognitive deficits in a mouse model of Alzheimer's disease.[10]
Small Peptides (β-sheet breakers) Generally inhibitoryBind to homologous sequences on amyloidogenic peptides, blocking further self-assembly.[8]Inhibition of Aβ aggregation in vitro.[11]

Experimental Protocols

Accurate assessment of peptide aggregation is paramount. Below are detailed protocols for key experiments used to characterize the effects of iodine and other modulators.

Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to quantify the formation of amyloid fibrils.

Protocol:

  • Preparation of ThT Stock Solution: Dissolve Thioflavin T in distilled water to a final concentration of 1 mM. Filter the solution through a 0.22 µm syringe filter. Store in the dark at 4°C.

  • Preparation of Peptide Samples: Dissolve the synthetic peptide in an appropriate buffer (e.g., PBS, pH 7.4) to the desired concentration. For comparative studies, prepare parallel samples with and without the addition of iodine or other modulators at various concentrations.

  • Assay Procedure: In a black, clear-bottom 96-well plate, mix the peptide solution with the ThT working solution (diluted from the stock to a final concentration of 20-25 µM).

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440-450 nm and 480-490 nm, respectively. An increase in fluorescence indicates fibril formation.[11]

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of peptide aggregate morphology.

Protocol:

  • Sample Preparation: Incubate the peptide solutions under conditions that promote aggregation.

  • Grid Preparation: Place a 5-10 µL drop of the peptide solution onto a carbon-coated copper grid for 1-2 minutes.

  • Negative Staining: Remove the excess sample with filter paper. Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.

  • Drying: Remove the excess stain and allow the grid to air dry completely.

  • Imaging: Visualize the samples using a transmission electron microscope.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size and can be used to monitor the distribution of monomers, oligomers, and larger aggregates.

Protocol:

  • Column Equilibration: Equilibrate a size-exclusion column with an appropriate mobile phase (e.g., PBS, pH 7.4).

  • Sample Injection: Inject a defined volume of the peptide solution onto the column.

  • Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the eluent using a UV detector (typically at 214 nm and 280 nm).

  • Analysis: Larger molecules (aggregates) will elute earlier than smaller molecules (monomers). The resulting chromatogram provides a profile of the different species present in the sample.

Visualizing the Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis Peptide Synthetic Peptide Mix Incubation Peptide->Mix Iodine Iodine/Modulator Iodine->Mix Buffer Buffer Buffer->Mix ThT ThT Assay Mix->ThT Quantitative Fibril Formation TEM TEM Mix->TEM Morphological Analysis SEC SEC Mix->SEC Oligomer/Aggregate Sizing Data_Analysis Data Interpretation ThT->Data_Analysis TEM->Data_Analysis SEC->Data_Analysis

Caption: Experimental workflow for analyzing peptide aggregation.

signaling_pathway cluster_iodine Iodination Effect cluster_alternatives Alternative Inhibitors Iodinated_Peptide Iodinated Peptide Halogen_Bonding Halogen Bonding Iodinated_Peptide->Halogen_Bonding promotes Steric_Hindrance Steric Hindrance Iodinated_Peptide->Steric_Hindrance causes Fibril Amyloid Fibril Halogen_Bonding->Fibril enhances Oligomer Toxic Oligomers Steric_Hindrance->Oligomer may disrupt stacking Polyphenols Polyphenols Off_Pathway Off-Pathway Oligomers Polyphenols->Off_Pathway redirects to Methylene_Blue Methylene Blue Fibril_Promotion Fibril Promotion Methylene_Blue->Fibril_Promotion can promote Off_Pathway->Fibril inhibits formation of Fibril_Promotion->Oligomer reduces levels of Monomer Peptide Monomer Monomer->Oligomer aggregation Oligomer->Fibril elongation

Caption: Mechanisms of aggregation modulation.

References

A Comparative Guide to the Conformational Analysis of Peptides with 4-Iodophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids is a powerful strategy for modulating the conformational and biological properties of peptides. Among these, 4-iodophenylalanine (pI-Phe) has emerged as a valuable tool, not only for its utility in X-ray crystallography but also for its potential to influence peptide structure and function through halogen bonding and other non-covalent interactions. This guide provides an objective comparison of the conformational effects of incorporating 4-iodophenylalanine into peptides, with supporting experimental data and detailed protocols for key analytical techniques.

Impact of 4-Iodophenylalanine on Peptide Conformation: A Comparative Overview

The substitution of phenylalanine (Phe) with 4-iodophenylalanine introduces a large, polarizable iodine atom at the para position of the aromatic ring. This modification can influence the peptide's conformational landscape through a combination of steric and electronic effects. While often considered a conservative substitution that does not significantly perturb the overall protein structure, subtle but significant effects can be observed at the local level within peptides.

Data Presentation: Quantitative Conformational Analysis

A direct quantitative comparison of the conformational parameters of a simple peptide series containing Phenylalanine (Phe), 4-iodophenylalanine (pI-Phe), and other para-halogenated phenylalanines is crucial for understanding the specific impact of the iodine substitution. The following tables summarize the type of quantitative data obtained from key experimental techniques. Due to the limited availability of direct side-by-side comparative studies in the public domain, the data presented here is a composite representation based on available literature for similar systems.

Table 1: Representative Backbone Dihedral Angles (φ, ψ) from NMR and X-ray Crystallography

Amino AcidMethodφ (degrees)ψ (degrees)Context/Peptide
Phe X-ray-60 to -160120 to 170β-strand regions in various peptides
-57-47α-helical regions in various peptides
4-I-Phe X-rayGenerally similar to PheGenerally similar to PheMinimal perturbation in folded proteins[1]
NMRSubtle shifts observedSubtle shifts observedDependent on local environment and neighboring residues
4-Br-Phe NMRSimilar to PheSimilar to PheLocal environment-dependent shifts
4-Cl-Phe NMRSimilar to PheSimilar to PheLocal environment-dependent shifts
4-F-Phe ComputationalMinimal effect on backboneMinimal effect on backboneCan influence side-chain rotamer populations[2]

Table 2: Representative Secondary Structure Content from Circular Dichroism (CD) Spectroscopy

Peptide ModificationPredominant Secondary Structure% α-helix% β-sheet% Random CoilNotes
Native Peptide (with Phe) Varies with sequenceSequence-dependentSequence-dependentSequence-dependentBaseline for comparison.
Peptide with 4-I-Phe Generally conservedMinor changes expectedMinor changes expectedMinor changes expectedThe large iodine atom can potentially stabilize or destabilize local structures through subtle interactions.
Peptide with 4-Br-Phe Generally conservedMinor changes expectedMinor changes expectedMinor changes expectedHalogen size and polarizability may play a role.
Peptide with 4-Cl-Phe Generally conservedMinor changes expectedMinor changes expectedMinor changes expectedEffects are generally subtle.
Peptide with 4-F-Phe Generally conservedMinimal changes observedMinimal changes observedMinimal changes observedFluorine is the smallest and most electronegative halogen.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate conformational analysis of peptides. The following sections provide methodologies for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure of a peptide in solution and to probe the local electronic environment of the 4-iodophenylalanine residue.

Protocol:

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., H₂O/D₂O 90/10, or a buffered solution in D₂O).

    • Adjust the pH to a range where amide proton exchange is slow (typically pH 4-5).

    • Add a small amount of a reference standard (e.g., DSS for ¹H).

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Essential 2D experiments include:

      • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints (typically < 5 Å).

      • HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled (¹³C, ¹⁵N), to correlate proton and heteronuclear chemical shifts.

  • Data Analysis and Structure Calculation:

    • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton and heteronuclear resonances.

    • Integrate the cross-peaks in the NOESY spectrum to derive distance restraints.

    • Measure ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum to restrain the backbone dihedral angle φ.

    • Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy the experimental restraints.

    • Validate the quality of the calculated structures using programs like PROCHECK-NMR to analyze Ramachandran plots and other geometric parameters.

X-ray Crystallography

Objective: To determine the high-resolution three-dimensional structure of a peptide in the solid state.

Protocol:

  • Peptide Synthesis and Purification:

    • Synthesize the peptide using standard solid-phase peptide synthesis (SPPS).

    • Purify the peptide to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Crystallization:

    • Screen a wide range of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Vary parameters such as pH, temperature, peptide concentration, and the type and concentration of precipitants (e.g., salts, polymers).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer and cryo-cool it in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer. The anomalous scattering from the iodine atom in 4-iodophenylalanine can be particularly useful for phasing.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques like single-wavelength anomalous dispersion (SAD), which is facilitated by the presence of the iodine atom.

    • Build an initial model of the peptide into the electron density map.

    • Refine the atomic coordinates and thermal parameters against the experimental data until convergence is reached.

    • Validate the final structure using tools that check for geometric correctness and agreement with the diffraction data.

Circular Dichroism (CD) Spectroscopy

Objective: To estimate the secondary structure content (α-helix, β-sheet, random coil) of a peptide in solution.

Protocol:

  • Sample Preparation:

    • Dissolve the purified peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate). Buffers with high chloride concentrations should be avoided as they absorb in the far-UV region.

    • The peptide concentration should be in the range of 0.1-0.2 mg/mL for a 1 mm pathlength cuvette.

    • Ensure the sample is free of aggregates by centrifugation or filtration.

  • Data Acquisition:

    • Use a CD spectrometer to record the spectrum in the far-UV region (typically 190-260 nm).

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

    • Maintain a constant temperature using a Peltier temperature controller.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([(\theta)]).

    • Use deconvolution software (e.g., CDSSTR, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.

    • Compare the spectra of the 4-iodophenylalanine-containing peptide with the native peptide and other halogenated analogs to assess changes in secondary structure.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Output SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification NMR NMR Spectroscopy Purification->NMR Solution Structure XRay X-ray Crystallography Purification->XRay Solid-State Structure CD Circular Dichroism Purification->CD Secondary Structure NMR_data Dihedral Angles Distance Restraints NMR->NMR_data XRay_data Atomic Coordinates Dihedral Angles XRay->XRay_data CD_data Secondary Structure % CD->CD_data

Caption: Experimental workflow for the conformational analysis of peptides.

Halogen_Impact cluster_sidechains Side-Chain Modifications cluster_effects Potential Conformational Effects Peptide Peptide Backbone Phe Phenylalanine (Phe) Peptide->Phe Native Conformation IodoPhe 4-Iodophenylalanine (pI-Phe) Peptide->IodoPhe Altered Conformation? OtherHalo Other Halogenated Phe (4-F, 4-Cl, 4-Br) Peptide->OtherHalo Subtle Variations Steric Steric Hindrance IodoPhe->Steric Electronic Electronic Effects (Halogen Bonding) IodoPhe->Electronic Solvation Altered Solvation IodoPhe->Solvation

Caption: Impact of 4-iodophenylalanine on peptide conformation.

References

Mass Spectrometry Outshines Alternatives for Definitive Validation of 4-iodophenylalanine Incorporation in Therapeutic Protein Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the site-specific incorporation of the unnatural amino acid 4-iodophenylalanine (4-iodo-Phe), robust analytical validation is paramount to ensure the integrity and function of engineered proteins. A critical comparison of available analytical techniques reveals that while methods like Nuclear Magnetic Resonance (NMR) spectroscopy offer valuable structural insights, mass spectrometry (MS) provides unparalleled sensitivity, quantitative accuracy, and definitive confirmation of successful incorporation. This guide presents a comprehensive comparison of mass spectrometry with alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.

The introduction of 4-iodophenylalanine into proteins offers a powerful tool for protein engineering, enabling novel functionalities such as photocrosslinking and the introduction of a heavy atom for crystallographic phasing.[1][2] However, the success of these applications hinges on the precise and efficient incorporation of this unnatural amino acid at the desired position. Mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), has emerged as the gold standard for this validation, offering a direct and unambiguous assessment of incorporation.[2]

Quantitative Comparison of Validation Methods

A direct quantitative comparison highlights the superior performance of mass spectrometry in key validation parameters. While data for 4-iodophenylalanine is often extrapolated from its close analog, 4-bromophenylalanine, the relative performance of the techniques remains consistent.

FeatureMass Spectrometry (LC-MS/MS)NMR SpectroscopyX-ray Crystallography
Primary Output Precise mass-to-charge ratio of peptidesAtomic-level structural and dynamic dataHigh-resolution 3D protein structure
Confirmation Definitive confirmation of mass modificationInfers incorporation from chemical shiftsVisualizes electron density of the iodo-group
Sensitivity High (nanomolar to picomolar)[3]Lower (micromolar to millimolar)[3]Requires high-quality crystals
Quantification Highly quantitative, determines incorporation efficiency[3]Semi-quantitative (based on peak intensity)[3]Not directly quantitative for incorporation rate
Throughput High, rapid analysis[3]Lower, experiments can take hours to days[3]Low, crystal screening and data collection is time-consuming
Structural Info Limited to peptide sequenceProvides data on protein folding and local environment[3]Detailed 3D structural information[1]
Sample Req. Low sample amount, tolerates some impurities[3]High concentration and purity, isotopic labeling often needed[3]Requires highly pure and concentrated protein that crystallizes

Experimental Protocols

To ensure reliable and reproducible validation of 4-iodophenylalanine incorporation, the following detailed experimental protocols are provided for protein expression and subsequent mass spectrometric analysis.

Protocol 1: Site-Specific Incorporation of 4-iodophenylalanine in E. coli

This protocol outlines the expression of a target protein containing 4-iodophenylalanine at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-iodophenylalanine.

  • 4-iodophenylalanine

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest (with the TAG codon) and the plasmid encoding the orthogonal synthetase/tRNA pair.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Addition of 4-iodophenylalanine: Add 4-iodophenylalanine to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard protocols appropriate for the protein's purification tag.

Protocol 2: Sample Preparation for Mass Spectrometry

This protocol details the preparation of the purified protein for analysis by LC-MS/MS.

Materials:

  • Purified protein containing 4-iodophenylalanine

  • Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., Dithiothreitol, DTT)

  • Alkylating agent (e.g., Iodoacetamide, IAA)

  • Trypsin (MS-grade)

  • Quenching solution (e.g., Formic acid)

  • C18 desalting spin tips

Procedure:

  • Denaturation: Denature approximately 20 µg of the purified protein in the denaturing buffer.

  • Reduction: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylation: Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using C18 spin tips according to the manufacturer's instructions.

  • Drying: Dry the desalted peptides in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis

This protocol outlines the analysis of the prepared peptides by LC-MS/MS.

Materials:

  • Dried peptide sample

  • Solvent A (e.g., 0.1% formic acid in water)

  • Solvent B (e.g., 0.1% formic acid in acetonitrile)

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Reconstitution: Reconstitute the dried peptides in an appropriate volume of Solvent A.

  • Injection: Inject the sample onto a C18 analytical column.

  • Chromatographic Separation: Separate the peptides using a gradient of increasing Solvent B.

  • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS1 scan and several MS2 scans of the most abundant precursor ions.

  • Data Analysis: Analyze the raw data using a database search algorithm (e.g., Mascot, Sequest). Search against the protein sequence with a variable modification at the target phenylalanine residue corresponding to the mass difference of iodine substitution (+125.89 g/mol ). Successful incorporation is confirmed by the identification of the peptide with the expected mass shift and the corresponding fragmentation pattern in the MS2 spectrum. The relative abundance of the modified versus unmodified peptide can be used to quantify the incorporation efficiency.[4]

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making logic, the following diagrams are provided.

experimental_workflow cluster_expression Protein Expression cluster_sample_prep MS Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Co-transformation of E. coli p2 Cell Culture & Growth p1->p2 p3 Induction with IPTG & 4-iodo-Phe p2->p3 p4 Protein Purification p3->p4 s1 Denaturation, Reduction, Alkylation p4->s1 s2 Trypsin Digestion s1->s2 s3 Desalting s2->s3 a1 Peptide Separation (LC) s3->a1 a2 Mass Analysis (MS1 & MS2) a1->a2 a3 Data Analysis a2->a3 end end a3->end Validation Confirmed validation_logic start Protein with potential 4-iodo-Phe incorporation ms_analysis LC-MS/MS Analysis start->ms_analysis Primary Validation nmr_analysis NMR Spectroscopy start->nmr_analysis Structural Integrity xray_analysis X-ray Crystallography start->xray_analysis High-Resolution Structure ms_result Peptide with mass shift detected? ms_analysis->ms_result nmr_result Expected chemical shift perturbation? nmr_analysis->nmr_result xray_result Electron density for iodine visible? xray_analysis->xray_result ms_yes Incorporation Confirmed & Quantified ms_result->ms_yes Yes ms_no Incorporation Failed or Below Detection Limit ms_result->ms_no No nmr_yes Structural environment probed nmr_result->nmr_yes Yes nmr_no Incorrect folding or no incorporation nmr_result->nmr_no No xray_yes Precise location and conformation determined xray_result->xray_yes Yes xray_no No incorporation or disordered residue xray_result->xray_no No

References

Safety Operating Guide

Proper Disposal of Boc-D-Phe(4-I)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential procedural guidance for the safe and compliant disposal of Boc-D-Phe(4-I)-OH, a halogenated amino acid derivative. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Pre-Disposal Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all necessary safety measures are in place.

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.[1][2]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.[3][4]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator is recommended.[3][4][5]

    • Protective Clothing: A standard laboratory coat.

Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are fundamental principles of laboratory safety and are mandated by regulations.

  • Waste Characterization: this compound is a non-hazardous solid organic compound. However, due to the presence of an iodine atom, it is classified as a halogenated organic compound for disposal purposes.[4]

  • Segregation: This is the most critical step in the disposal process.

    • DO NOT mix this compound waste with non-halogenated organic waste.[1][2][3][4][6]

    • Collect waste containing this compound in a designated, separate waste container.

    • Keep it segregated from other waste streams such as acids, bases, oxidizers, and metal-containing waste.[1]

The segregation is necessary because halogenated waste streams require specific disposal methods, typically high-temperature incineration, and mixing them with other waste types can increase disposal costs and regulatory complexity.[3][6]

Step-by-Step Disposal Procedure

Follow this procedure for the collection and disposal of solid this compound waste and contaminated materials.

  • Container Selection:

    • Use a chemically compatible, leak-proof container with a tightly sealing screw cap. High-density polyethylene (HDPE) containers are a suitable choice.

    • The container must be in good condition, free from cracks or residues from previous use.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "This compound " and its CAS number: 176199-35-2 .[1][4] Do not use abbreviations.

    • List all contents, including any contaminated items (e.g., weigh boats, gloves).

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

  • Waste Collection:

    • Carefully transfer solid this compound, including any residual powder from original containers, into the labeled waste container.

    • Also place any contaminated disposable materials, such as gloves, weigh paper, and absorbent pads used for cleaning up minor spills, into the same container.

    • Keep the waste container securely closed at all times, except when you are actively adding waste.[1][2][3]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

    • Ensure the storage area is secure, away from drains, and segregated from incompatible materials.

  • Final Disposal:

    • Once the container is full, or if it has been in storage for a significant period (check your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7]

    • Under no circumstances should this compound be disposed of down the drain or in the regular trash. [1][2]

Accidental Spill Response

In the event of a spill, follow these immediate steps:

  • Evacuate and Secure: If the spill is large, evacuate the immediate area and restrict access.

  • Wear Appropriate PPE: Before cleaning, don the full PPE as described in Section 1.

  • Contain and Clean:

    • Avoid creating dust.[1][2]

    • Gently sweep up the solid material.[1][2][5][6]

    • For any remaining residue, use an inert absorbent material (e.g., sand, vermiculite) to clean the area.[7]

  • Dispose of Spill Debris: Place all swept-up powder, used absorbent material, and contaminated cleaning supplies into a designated hazardous waste container, labeled as described above.[3]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not broadly established and often depend on local regulations, the following table summarizes key operational parameters derived from safety data sheets and general chemical handling guidelines.

ParameterValue / GuidelineSource / Rationale
OSHA Hazard Status Not classified as hazardous under 29 CFR 1910.1200[1][6]
Waste Classification Halogenated Organic CompoundPresence of Carbon-Iodine bond[4]
Recommended PPE Gloves, Eye Protection, N95 Dust Mask[3][4][5]
Waste Segregation Separate from non-halogenated and other waste streams[1][2][3][4][6]
Disposal Method Licensed Chemical Waste Disposal (Incineration)[4][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_prep 1. Preparation & Handling cluster_collection 2. Waste Collection & Segregation cluster_storage 3. Storage & Final Disposal start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Mask) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Compatible, Leak-Proof Container label_waste Affix 'Hazardous Waste' Label & Detail Contents container->label_waste waste_type Waste Type? label_waste->waste_type seal_container Securely Seal Container solid_waste Collect Solid Waste & Contaminated Disposables waste_type->solid_waste Routine Disposal spill_cleanup Collect Spill Residue & Absorbent Material waste_type->spill_cleanup Spill Cleanup solid_waste->seal_container spill_cleanup->seal_container store_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Boc-D-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Boc-D-Phe(4-I)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a key reagent in peptide synthesis. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.[1][2][3]

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and accidental splashes.
Hand Protection GlovesNitrile gloves.Provides a barrier against skin contact.[3] Check for tears or breaks before and during use.[3]
Body Protection Lab CoatStandard, fastened lab coat.[4]Protects skin and clothing from contamination.[5]
Respiratory Protection Dust Mask/RespiratorNIOSH-approved N95 or P1 dust mask if handling powder outside of a fume hood or glove box.[6]Prevents inhalation of fine particles, especially when weighing or transferring the solid compound.[6]

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural steps for the safe handling of this compound from receipt to use in the laboratory.

Receiving and Inspection
  • 1.1. Verification: Upon receipt, verify that the container is correctly labeled as this compound and is the correct quantity ordered.

  • 1.2. Inspection: Visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it. Isolate it in a fume hood and follow your institution's protocol for damaged chemical containers.

  • 1.3. Documentation: Note the date of receipt on the container.

Storage
  • 2.1. Container: Keep the container tightly closed when not in use.[7][8]

  • 2.2. Location: Store in a cool, dry, and well-ventilated place.[6][7][8] The compound is a combustible solid and should be stored accordingly.

  • 2.3. Segregation: Store away from incompatible materials. Consult the Safety Data Sheet (SDS) for specific incompatibilities.

Handling and Use
  • 3.1. Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize the risk of inhalation.[5]

  • 3.2. Weighing and Transfer:

    • Wear all required PPE as outlined in the table above.

    • To avoid creating dust, handle the solid gently.[5][7] Use a spatula for transfers.[5]

    • If weighing outside of a fume hood is unavoidable, use a balance with a draft shield and wear respiratory protection.[6]

  • 3.3. Preparing Solutions:

    • When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

    • Handle solutions within a fume hood.[5]

Spill Procedures
  • 4.1. Small Spills:

    • Ensure the area is well-ventilated.[7]

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust formation.[6][7][8]

    • Place the spilled material into a suitable, labeled container for disposal.[6][7][8]

  • 4.2. Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent the product from entering drains.[7]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[5] As a halogenated organic compound, it is considered hazardous waste.[9]

Waste Segregation
  • 1.1. Halogenated Waste: this compound waste must be segregated from non-halogenated waste streams.[9] This is because halogenated waste requires specific disposal methods.[9]

  • 1.2. Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered contaminated and disposed of as hazardous waste.

Waste Collection and Labeling
  • 2.1. Solid Waste:

    • Place solid this compound waste and contaminated solids into a clearly labeled, sealed, and chemically resistant container.[4][9]

  • 2.2. Liquid Waste:

    • Collect solutions containing this compound in a separate, labeled, and sealed container for halogenated organic waste.

  • 2.3. Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

Final Disposal
  • 3.1. Institutional Protocols: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS department for guidance.

  • 3.2. Professional Disposal: Hazardous waste must be disposed of through a licensed hazardous waste disposal service.[10] Never dispose of this compound down the drain.[10]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Obtain this compound ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Respirator (if needed) start->ppe 1. Prior to Handling setup Set Up Workspace: - Chemical Fume Hood - Spill Kit Ready ppe->setup weigh Weigh Solid Compound setup->weigh dissolve Prepare Solution weigh->dissolve 2. Experimentation decon Decontaminate Workspace and Equipment dissolve->decon waste Segregate & Label Waste: - Halogenated Solids - Halogenated Liquids - Contaminated PPE decon->waste 3. Post-Experiment dispose Dispose via Institutional EHS waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Phe(4-I)-OH
Reactant of Route 2
Reactant of Route 2
Boc-D-Phe(4-I)-OH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。